1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Description
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Properties
IUPAC Name |
trimethyl-[2-(pyrazol-1-ylmethoxy)ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OSi/c1-13(2,3)8-7-12-9-11-6-4-5-10-11/h4-6H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPXBTCPQJIXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576159 | |
| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133560-57-3 | |
| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-Pyrazole): A Keystone Protecting Group Strategy in Heterocyclic Synthesis
This document provides an in-depth technical examination of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (CAS No. 133560-57-3), a critical reagent in modern organic synthesis and drug discovery. Known commonly as SEM-pyrazole, this compound is not merely a pyrazole derivative but a sophisticated synthetic tool. Its value lies in the strategic deployment of the (2-(Trimethylsilyl)ethoxy)methyl (SEM) group to temporarily mask the reactive N-H proton of the pyrazole ring. This guide will elucidate the synthesis, properties, and reactivity of SEM-pyrazole, with a focus on the causal mechanisms that make it an indispensable asset for researchers, particularly those in pharmaceutical and agrochemical development.
Core Concepts: The Pyrazole Scaffold and the Necessity of Protection
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors, anti-inflammatory agents, and treatments for erectile dysfunction.[1][2] The acidic N-H proton of an unsubstituted pyrazole, however, complicates many synthetic transformations. It can interfere with organometallic reagents, lead to poor regioselectivity in alkylation and acylation reactions, and prevent desired C-H functionalization.[3][4]
The strategic application of a protecting group is therefore paramount. The ideal group must be robust enough to withstand a variety of reaction conditions yet be removable under mild conditions that do not compromise the integrity of the final molecule. The SEM group excels in this role, offering a distinct set of advantages over other common protecting groups.[5][6]
Physicochemical and Spectroscopic Profile
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 133560-57-3 | [5][7][8][9][10] |
| Molecular Formula | C₉H₁₈N₂OSi | [7][10] |
| Molecular Weight | 198.34 g/mol | [5][10] |
| Appearance | Typically a liquid or low-melting solid | General Knowledge |
| InChI Key | UIPXBTCPQJIXTO-UHFFFAOYSA-N | [5][9] |
Spectroscopic analysis is crucial for confirming the identity and purity of SEM-pyrazole. While specific spectra are proprietary, the expected characteristics include:
-
¹H NMR: Signals corresponding to the trimethylsilyl (TMS) group protons (a sharp singlet around 0 ppm), the two methylene groups of the ethoxy-methyl linker, and the distinct protons of the pyrazole ring.
-
¹³C NMR: Resonances for the carbon atoms of the pyrazole ring, the linker, and the TMS group.
-
FT-IR: Stretching frequencies confirming the presence of C-H, C-N, and Si-C bonds.[5]
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.
Synthesis of SEM-Pyrazole: A Validated Protocol
The most common and reliable synthesis involves the N-alkylation of pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[5] The choice of base and solvent is critical for achieving high yields and purity.
Causality of Reagent Selection:
-
Base (Sodium Hydride, NaH): A strong, non-nucleophilic base is required to completely deprotonate the pyrazole N-H (pKa ≈ 14.2). NaH accomplishes this irreversibly, forming the sodium salt of pyrazole and hydrogen gas. This ensures the pyrazole nitrogen is sufficiently nucleophilic to attack the SEM-Cl electrophile.
-
Solvent (Anhydrous THF/DMF): Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal.[5] They effectively dissolve the pyrazole salt and reagents without interfering with the reaction, as they lack acidic protons. Anhydrous conditions are essential to prevent quenching the NaH and the pyrazole anion.
Experimental Protocol: Synthesis of SEM-Pyrazole
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add pyrazole (1.0 eq).
-
Suspension: Suspend the pyrazole in anhydrous THF (approx. 0.5 M concentration).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases and the solution becomes a clear or slightly hazy suspension.
-
Alkylation: Cool the mixture back to 0 °C. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield pure this compound.
Caption: Workflow for the Synthesis of SEM-Pyrazole.
Reactivity and Strategic Applications in Synthesis
The true utility of SEM-pyrazole is demonstrated in its diverse reactivity, which allows for precise functionalization of the pyrazole ring. The SEM group is stable to a wide range of reagents, including organometallics (n-BuLi, Grignards), mild acids, and bases, making it a highly orthogonal protecting group.[5][11]
Regiocontrolled C-H Functionalization
One of the most powerful applications of SEM protection is in directing C-H arylation. The intrinsic reactivity of the pyrazole C-H bonds is C-5 > C-4 >> C-3.[3] The SEM group enables palladium-catalyzed arylation to proceed selectively at the most reactive C-5 position.[3]
A groundbreaking strategy known as the "SEM switch" was developed to overcome the low reactivity of the C-3 position. This process involves the transposition of the SEM group from one nitrogen to the other, which effectively transforms the unreactive C-3 position into a reactive C-5 position, enabling subsequent arylation.[3][4] This elegant maneuver provides a route to fully substituted pyrazoles with complete regiocontrol, a task that is difficult to achieve by other means.[3]
Lithiation and Electrophilic Trapping
The SEM-protected pyrazole can be deprotonated at the C-5 position using a strong base like n-butyllithium (nBuLi) at low temperatures (-78 °C). The resulting lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new substituents. A patent describes the lithiation of SEM-pyrazole followed by reaction with an aldehyde to form a key intermediate.[12]
Precursor for Cross-Coupling Reactions
SEM-pyrazole serves as an excellent starting material for creating more complex building blocks. For instance, it can be converted into (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid. This boronic acid derivative is a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds with aryl or vinyl halides under palladium catalysis.[13] This is a cornerstone strategy in the construction of complex molecules for drug discovery.[13]
Caption: Key Synthetic Pathways from SEM-Pyrazole.
Deprotection: Releasing the Core Scaffold
The final and most critical step is the efficient removal of the SEM group to unveil the N-H pyrazole. Two primary, mechanistically distinct methods are employed.
Protocol 1: Fluoride-Mediated Deprotection
This is often the preferred method due to its mild and orthogonal nature. The high affinity of fluoride ions for silicon drives the reaction.
Mechanism: The fluoride anion (e.g., from tetrabutylammonium fluoride, TBAF) attacks the silicon atom, forming an unstable pentavalent silicate intermediate. This triggers a β-elimination cascade, releasing the deprotected pyrazole, along with neutral, volatile byproducts (formaldehyde, ethylene, and a fluorosilane).[11]
-
Dissolution: Dissolve the SEM-protected pyrazole (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add a solution of TBAF in THF (1.0 M, 1.5-2.0 eq) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require gentle heating (40-50 °C) to proceed to completion.
-
Workup: Once complete, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash, dry, and concentrate the organic layers. Purify the product by chromatography or crystallization.
Protocol 2: Acid-Mediated Deprotection
This method is also effective but can be less compatible with acid-sensitive functional groups elsewhere in the molecule.
Mechanism: The reaction is initiated by protonation of the ether oxygen. Subsequent cleavage of the C-O bond generates a stabilized oxocarbenium ion and 2-(trimethylsilyl)ethanol. The latter readily eliminates under acidic conditions to form ethylene and a silyl species.
-
Dissolution: Dissolve the SEM-protected pyrazole in a protic solvent like ethanol or methanol.
-
Acid Addition: Add a strong acid, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[3][14]
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.
-
Neutralization: Carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent and purify as described above.
Caption: Mechanisms for SEM Group Cleavage.
Conclusion: A Validated Tool for Complex Synthesis
This compound is more than a simple derivative; it is a meticulously designed synthetic intermediate that embodies the principles of modern protecting group strategy. Its robust nature allows for complex manipulations of the pyrazole core, while its predictable and high-yield deprotection under distinct conditions provides flexibility at the culmination of a synthetic route. For researchers in drug development, SEM-pyrazole provides a reliable and authoritative method for accessing novel, highly functionalized pyrazole-based pharmacophores, such as JAK inhibitors, thereby accelerating the discovery of new therapeutic agents.[5]
References
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Daugulis, O., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC, NIH. Retrieved from [Link]
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MySkinRecipes. (n.d.). (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid. Retrieved from [Link]
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Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. RSC Publishing. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. Retrieved from [Link]
-
Larhed, M., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Retrieved from [Link]
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Volza. (n.d.). Methyl Chemical & HSN Code 9802 Imports in World. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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International Journal of Pharma Sciences and Research. (2015). A Review on Pyrazole chemical entity and Biological Activity. Retrieved from [Link]
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Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). SEM Protection - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Spiro-fused cyclohexane derivatives as HSL inhibitors for treating diabetes.
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Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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PubChem. (n.d.). 4-(1H-Pyrazol-4-yl)-7-(2-(trimethylsilyl)ethoxy)methyl-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]
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Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]
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MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
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PubMed. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Retrieved from [Link]
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NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]
-
RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]
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MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]
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PMC, PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
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PMC, NIH. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Retrieved from [Link]
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synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole
An In-Depth Technical Guide to the Synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Protected Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents with applications spanning oncology, inflammation, and infectious diseases.[1][2] The strategic manipulation and functionalization of the pyrazole ring are therefore of paramount importance in the design and synthesis of novel therapeutics. However, the inherent reactivity of the N-H proton in the pyrazole ring often necessitates the use of protecting groups to ensure regioselectivity and prevent undesirable side reactions during synthetic transformations.[3]
This guide focuses on the , a key intermediate where the pyrazole nitrogen is protected by the (2-(Trimethylsilyl)ethoxy)methyl (SEM) group. The SEM group is a versatile and robust protecting group, prized for its stability across a wide range of reaction conditions, including exposure to bases, organometallic reagents, and mild acids.[4] Its strategic advantage lies in its orthogonal deprotection conditions, typically requiring fluoride ions or strong acids, which allows for selective removal without disturbing other sensitive functionalities within a complex molecule.[4] This attribute is particularly valuable in multi-step syntheses common in drug development.[5][6]
This document provides a comprehensive technical overview of the synthesis of SEM-protected pyrazole, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of the synthetic protocol, provide a detailed, field-tested experimental procedure, and discuss the critical parameters that ensure a successful and high-yielding reaction.
The Role and Rationale of the SEM Protecting Group
The selection of a suitable protecting group is a critical decision in the strategic planning of a synthetic route. The (2-(Trimethylsilyl)ethoxy)methyl (SEM) group offers several distinct advantages for the protection of pyrazole's nitrogen atom:
-
Stability: The SEM group exhibits remarkable stability under a variety of conditions that are often employed in the functionalization of heterocyclic systems. This includes basic conditions, exposure to nucleophiles, and many oxidizing and reducing agents.[4]
-
Orthogonal Deprotection: A key feature of the SEM group is its unique deprotection pathway. Cleavage is typically achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under strongly acidic conditions.[4] This orthogonality allows for the selective deprotection of the pyrazole nitrogen in the presence of other protecting groups that are labile to different conditions (e.g., acid-labile Boc groups or base-labile acyl groups).
-
Influence on Reactivity: The SEM group can influence the reactivity and regioselectivity of subsequent reactions on the pyrazole ring. For instance, it has been utilized to direct C-H arylation reactions, enabling the synthesis of complex substituted pyrazoles with precise control over the substitution pattern.[7]
Synthetic Pathway Overview
The is typically achieved through the N-alkylation of pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated pyrazole anion acts as the nucleophile.
Caption: Workflow for the .
Detailed Experimental Protocol
This protocol provides a robust and reproducible method for the .
Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| Pyrazole | C₃H₄N₂ | 68.08 | 1.0 g | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.65 g | 1.1 |
| 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | C₆H₁₅ClOSi | 166.72 | 2.7 g (2.5 mL) | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | As needed | - |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | As needed | - |
| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with sodium hydride (0.65 g, 16.2 mmol, 1.1 eq) under a positive pressure of nitrogen.
-
Solvent Addition: Anhydrous tetrahydrofuran (30 mL) is added to the flask via syringe. The resulting suspension is cooled to 0 °C using an ice-water bath.
-
Pyrazole Addition: Pyrazole (1.0 g, 14.7 mmol, 1.0 eq) is dissolved in anhydrous tetrahydrofuran (20 mL) in a separate flame-dried flask under nitrogen. This solution is then added dropwise to the stirred suspension of sodium hydride at 0 °C over a period of 15-20 minutes. Causality Note: The slow, dropwise addition is crucial to control the evolution of hydrogen gas that occurs upon deprotonation of the pyrazole.
-
Deprotonation: The reaction mixture is stirred at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation of the pyrazole. The formation of the sodium pyrazolate salt may be observed as a change in the consistency of the slurry.
-
SEM-Cl Addition: 2-(Trimethylsilyl)ethoxymethyl chloride (2.7 g, 2.5 mL, 16.2 mmol, 1.1 eq) is added dropwise to the reaction mixture at 0 °C over 10 minutes. Causality Note: Maintaining a low temperature during the addition of the electrophile helps to minimize potential side reactions.
-
Reaction Progression: After the addition of SEM-Cl, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is then stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C until the evolution of gas ceases.
-
Extraction: The reaction mixture is transferred to a separatory funnel and diluted with diethyl ether (50 mL) and water (50 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
Washing and Drying: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil. A typical yield is in the range of 80-90%.[8]
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the trimethylsilyl group protons around 0.0 ppm, the two methylene groups of the ethoxy moiety, the methylene group connecting to the pyrazole nitrogen, and the protons of the pyrazole ring.[8]
-
¹³C NMR will show the corresponding carbon signals for the SEM group and the pyrazole ring.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[8]
Deprotection of the SEM Group
While this guide focuses on the synthesis of the SEM-protected pyrazole, it is important to briefly mention the conditions for its removal, as this is a critical step in many synthetic sequences. The SEM group can be cleaved under the following conditions:
-
Fluoride-Mediated Deprotection: Treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) in a solvent like THF is a common and effective method.[4]
-
Acidic Hydrolysis: Strong acidic conditions, such as treatment with hydrochloric acid in an alcohol solvent, can also be used to remove the SEM group.[7]
The choice of deprotection method will depend on the stability of other functional groups present in the molecule.
Conclusion
The is a straightforward yet crucial transformation for chemists engaged in the synthesis of complex, biologically active molecules. The use of the SEM protecting group provides a robust and versatile strategy for the temporary masking of the pyrazole nitrogen, enabling a wide range of subsequent chemical modifications. The protocol detailed in this guide is a well-established and reliable method that can be readily implemented in a standard organic synthesis laboratory. Careful attention to anhydrous conditions and temperature control are key to achieving high yields of the desired product.
References
-
Daugulis, O. et al. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Available from: [Link]
-
Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. Available from: [Link]
-
Knochel, P. et al. Selective functionalization of the 1H-imidazo[1,2- b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push-pull dyes. RSC Publishing. 2021. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
ResearchGate. Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core | Request PDF. Available from: [Link]
-
ResearchGate. Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine | Request PDF. Available from: [Link]
-
Mezei, G. & Ahmed, B. M. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. 2015. Available from: [Link]
- Google. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
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An In-Depth Technical Guide to 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-Pyrazole)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole, commonly referred to as SEM-pyrazole. This compound is a critical intermediate in modern organic synthesis, primarily utilized for the protection of the nitrogen atom on the pyrazole ring. We will delve into its fundamental physicochemical properties, including its precise molecular weight, and provide detailed, field-tested protocols for its synthesis and subsequent deprotection. The rationale behind experimental choices, the mechanism of action as a protecting group, and its importance in multi-step synthesis for pharmaceutical and agrochemical development will be thoroughly discussed. This document serves as a practical resource for researchers aiming to leverage the unique stability and selective reactivity of SEM-pyrazole in complex synthetic pathways.
Introduction to SEM-Pyrazole
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] In the synthesis of complex molecules containing a pyrazole moiety, it is often necessary to temporarily block the reactive N-H proton of the pyrazole ring to prevent unwanted side reactions.
This is where the [2-(trimethylsilyl)ethoxy]methyl (SEM) group plays a crucial role. When attached to the pyrazole nitrogen, it forms this compound (SEM-pyrazole). The SEM group is a robust protecting group renowned for its stability across a wide array of reaction conditions, including exposure to bases, organometallic reagents, and mild acids.[2] This stability allows for extensive chemical modifications on other parts of the molecule.[3] Subsequently, the SEM group can be selectively removed under specific conditions that do not affect other sensitive functional groups, making it an invaluable tool in regioselective synthesis.[2][3]
Physicochemical and Spectroscopic Properties
Accurate characterization of a chemical compound is fundamental to its application. The key properties of SEM-pyrazole are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈N₂OSi | [4] |
| Molecular Weight | 198.34 g/mol | [4] |
| CAS Number | 133560-57-3 | [1][4] |
| Appearance | Colorless solid or liquid | [5] |
| Boiling Point | 243.6 ± 20.0 °C (Predicted) | [4] |
| Density | 0.95 ± 0.1 g/cm³ (Predicted) | [4] |
| InChI Key | UIPXBTCPQJIXTO-UHFFFAOYSA-N | [1] |
Spectroscopic Data:
-
¹H NMR: Key signals include the trimethylsilyl (TMS) protons appearing as a singlet around -0.06 ppm, the two methylene groups of the ethoxy chain appearing as triplets around 0.89 ppm and 3.57 ppm, the methylene bridge protons as a singlet around 5.50 ppm, and distinct signals for the pyrazole ring protons.[6]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak consistent with the chemical formula C₉H₁₈N₂OSi.[1]
Synthesis and Experimental Protocols
Synthesis of this compound
The standard synthesis involves the N-alkylation of pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a strong base.[1] The base serves to deprotonate the pyrazole's acidic N-H proton, forming a pyrazolide anion that acts as a nucleophile.
Caption: Synthetic workflow for SEM-Pyrazole.
Detailed Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of pyrazole (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension over 15-20 minutes.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, generating the nucleophilic pyrazolide anion and hydrogen gas. Cooling to 0 °C controls the exothermic reaction and the rate of hydrogen evolution.
-
-
Alkylation: After stirring at 0 °C for 30 minutes, add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equivalents) dropwise.
-
Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel flash column chromatography to yield pure SEM-pyrazole.[1]
Application as a Protecting Group
The primary utility of SEM-pyrazole is to serve as a stable, protected form of pyrazole, enabling regioselective functionalization at other positions of the pyrazole ring or elsewhere in a complex molecule.[3]
Caption: General workflow using SEM-protection.
Deprotection of the SEM Group
The removal of the SEM group is typically achieved under acidic conditions or with a fluoride ion source.[2] This orthogonality is a key advantage, as it allows for selective deprotection without affecting other common protecting groups.
Protocol 1: Acid-Mediated Deprotection This method is effective and common in many synthetic routes.[3][7]
-
Dissolve the SEM-protected pyrazole derivative in a protic solvent like ethanol or methanol.
-
Add a strong acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[3][7]
-
Stir the reaction at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting material.
-
Neutralize the mixture with a base (e.g., saturated NaHCO₃), extract the product with an organic solvent, and purify as required.
-
Mechanism: The ether oxygen is protonated by the acid, making it a good leaving group. The subsequent cleavage releases the free N-H pyrazole, formaldehyde, and the (2-trimethylsilyl)ethanol byproduct.[2]
-
Protocol 2: Fluoride-Mediated Deprotection This method is exceptionally mild and highly selective, leveraging the high affinity of fluoride for silicon.[2]
-
Dissolve the SEM-protected compound in an aprotic polar solvent like THF.
-
Add a fluoride source, most commonly tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF).
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Upon completion, quench with water, extract with an organic solvent, and purify.
Conclusion
This compound is more than just a chemical compound with a molecular weight of 198.34 g/mol ; it is a strategic tool for synthetic chemists. Its robust stability under a variety of conditions, combined with multiple, mild methods for its removal, makes it an ideal protecting group for the pyrazole nitrogen. The protocols and data presented in this guide provide a foundational framework for researchers to confidently employ SEM-pyrazole in the synthesis of complex, high-value molecules for pharmaceutical and scientific applications.
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D. Stuart, K. D. Fagnou. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC, NIH. Available at: [Link]
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MySkinRecipes. (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid. Available at: [Link]
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The [2-(Trimethylsilyl)ethoxy]methyl (SEM) Group in Pyrazole Chemistry: A Technical Guide to Physical Properties and Applications
Abstract
The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a versatile N-protecting group in organic synthesis, prized for its stability across a range of reaction conditions and its selective removal. When applied to the pyrazole nucleus, a core scaffold in numerous pharmaceuticals and agrochemicals, the SEM group facilitates complex molecular elaborations that would otherwise be challenging. This in-depth technical guide provides a comprehensive overview of the physical properties of SEM-protected pyrazole, with a focus on 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole. It details the synthesis, purification, and characterization of this important synthetic intermediate. The guide is intended for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of SEM-protected pyrazoles in their synthetic endeavors.
Introduction: The Strategic Role of the SEM Protecting Group in Pyrazole Synthesis
The pyrazole motif is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The synthesis of complex, highly functionalized pyrazoles often necessitates the protection of the acidic N-H proton to prevent unwanted side reactions during subsequent chemical transformations. The choice of the protecting group is critical and is dictated by its stability under the planned reaction conditions and the ease and selectivity of its subsequent removal.
The [2-(trimethylsilyl)ethoxy]methyl (SEM) group has emerged as a highly effective protecting group for pyrazoles due to its remarkable stability under both acidic and basic conditions.[3] This stability allows for a broad range of synthetic manipulations on the pyrazole core and its substituents. Furthermore, the SEM group can be selectively cleaved under mild conditions, typically using fluoride ions or strong acids, which preserves the integrity of other sensitive functional groups within the molecule.[4][5] This guide will delve into the fundamental physical properties of SEM-protected pyrazole, providing a practical resource for its effective utilization in the laboratory.
Synthesis and Purification of this compound
The most common and efficient method for the synthesis of this compound involves the N-alkylation of pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[3]
Reaction Mechanism and Regioselectivity
The reaction proceeds via a nucleophilic substitution mechanism. A base is used to deprotonate the pyrazole ring, generating a pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of SEM-Cl to form the N-protected product. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.[3]
The alkylation of unsubstituted pyrazole with SEM-Cl predominantly yields the 1-substituted isomer. This regioselectivity is attributed to a combination of steric and electronic factors, with the less sterically hindered N1 position being the favored site of attack.[3]
Detailed Experimental Protocol
The following is a representative experimental procedure for the synthesis of this compound:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.
-
Deprotonation: A solution of pyrazole (1.0 equivalent) in anhydrous THF is added dropwise to the cooled suspension of sodium hydride. The reaction mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution is observed.
-
Alkylation: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a colorless to light yellow liquid.[3]
Physical Properties of this compound
The physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be used as a guide.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂OSi | [6] |
| Molecular Weight | 198.34 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 243.6 ± 20.0 °C (Predicted) | [6] |
| Density | 0.95 ± 0.1 g/cm³ (Predicted) | [6] |
| pKa | 1.69 ± 0.10 (Predicted) | [6] |
| Solubility | Good solubility in organic solvents such as THF, DMF, acetone, ethanol, and dichloromethane. Limited solubility in water. | [3][4] |
The parent 1H-pyrazole is a solid at room temperature with a melting point of 67-70 °C.[7] The introduction of the bulky and flexible SEM group disrupts the crystal lattice packing, resulting in 1-SEM-pyrazole being a liquid at room temperature. The lipophilic nature of the trimethylsilyl and ethoxymethyl components contributes to its good solubility in a wide range of organic solvents, a crucial property for its use in homogeneous reaction mixtures.[3] Conversely, its solubility in water is limited.[4]
Spectroscopic Characterization
The identity and purity of this compound are routinely confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the presence of the SEM group and its attachment to the pyrazole ring. Key signals include a singlet for the trimethylsilyl (TMS) protons around 0.0 ppm, a triplet for the -CH₂-Si protons, a triplet for the -O-CH₂- protons, and a singlet for the N-CH₂-O protons. The protons on the pyrazole ring also show distinct signals in the aromatic region.[3]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbons of the pyrazole ring, as well as for the carbons of the SEM protecting group.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule. These include C-H stretching vibrations for the alkyl and aromatic moieties, C-N stretching of the pyrazole ring, and Si-C stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate measurement of its molecular weight.[3] The fragmentation pattern observed in the mass spectrum can also provide structural information.
Chemical Reactivity and Applications
The primary utility of 1-SEM-pyrazole lies in its role as a stable intermediate for the synthesis of more complex pyrazole derivatives. The SEM group's stability allows for a variety of chemical transformations to be performed on the pyrazole ring or on substituents attached to it.[8]
Stability
The SEM group is stable to a wide range of reagents and conditions, including:
-
Strong bases (e.g., n-BuLi, LDA)
-
Grignard reagents and other organometallics
-
Many oxidizing and reducing agents
-
Mildly acidic and basic conditions[3]
Deprotection
The removal of the SEM group can be achieved under specific conditions, allowing for the unmasking of the N-H functionality at a desired stage in a synthetic sequence.
-
Fluoride-mediated Deprotection: The most common method for SEM deprotection involves the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[3] The high affinity of the fluoride ion for silicon drives the cleavage reaction.
-
Acid-mediated Deprotection: Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid in an alcohol solvent, can also be used to remove the SEM group.[4]
The choice of deprotection method depends on the other functional groups present in the molecule and the desired reaction conditions.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its physical properties, particularly its liquid state at room temperature and good solubility in organic solvents, make it a convenient compound to handle and use in a variety of reactions. The stability of the SEM group under a broad range of conditions, coupled with its selective removal, allows for the strategic synthesis of complex and highly functionalized pyrazole derivatives. This technical guide provides a foundational understanding of the physical and chemical properties of SEM-protected pyrazole, which will be of significant utility to researchers and professionals in the fields of organic synthesis and drug development.
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An In-depth Technical Guide to the NMR Data Interpretation of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the pyrazole scaffold is a cornerstone, present in a multitude of pharmacologically active compounds.[1][2] The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules, and the (2-(trimethylsilyl)ethoxy)methyl (SEM) group offers a robust solution for the protection of N-H bonds in heterocyclic systems like pyrazole.[3] Its stability under a range of conditions and its selective removal make it a valuable tool for synthetic chemists.[3][4]
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-pyrazole). As a Senior Application Scientist, the aim is to not only present the spectral data but to also provide the underlying rationale for the observed chemical shifts and coupling patterns. This guide will serve as a practical resource for researchers in confirming the successful synthesis and purity of this important intermediate.
The Power of NMR in Structural Elucidation
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a molecule like SEM-pyrazole, NMR is indispensable for verifying the attachment of the SEM group to the pyrazole ring and for assigning the specific positions of the protons and carbons.
¹H and ¹³C NMR Spectral Analysis of SEM-Pyrazole
The following sections detail the expected ¹H and ¹³C NMR spectra of SEM-pyrazole. The interpretation is based on established chemical shift ranges for pyrazole derivatives and the characteristic signals of the SEM protecting group.[3][5][6][7]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of SEM-pyrazole is expected to show distinct signals for the pyrazole ring protons and the protons of the SEM group.
-
Pyrazole Ring Protons: The pyrazole ring gives rise to three aromatic proton signals. The proton at the C4 position (H-4) typically appears as a triplet, while the protons at the C3 and C5 positions (H-3 and H-5) appear as doublets.[1] The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms.
-
SEM Group Protons: The SEM group has three sets of proton signals:
-
A singlet for the nine equivalent protons of the trimethylsilyl (TMS) group, which characteristically appears far upfield (around 0.0 ppm) due to the electropositive nature of silicon.[3]
-
Two triplets corresponding to the two methylene groups of the ethoxy moiety (-CH₂-CH₂-). The methylene group adjacent to the silicon atom is expected to be more shielded (further upfield) than the one adjacent to the oxygen atom.
-
A singlet for the methylene group of the methoxy bridge (-O-CH₂-N), which will be deshielded due to the adjacent oxygen and nitrogen atoms.
-
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule.
-
Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring will have distinct chemical shifts. The C4 carbon is typically more shielded than the C3 and C5 carbons.[8]
-
SEM Group Carbons: The carbon signals for the SEM group include:
-
A signal for the three equivalent methyl carbons of the TMS group, appearing at a high-field chemical shift.
-
Signals for the two methylene carbons of the ethoxy group.
-
A signal for the methylene carbon of the methoxy bridge.
-
Summary of Expected NMR Data
The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for SEM-pyrazole.
| Assignment | ¹H NMR (δ, ppm) | Multiplicity | J (Hz) | ¹³C NMR (δ, ppm) |
| H-3 (Pyrazole) | ~7.5 | d | ~2.0 | C-3 |
| H-4 (Pyrazole) | ~6.3 | t | ~2.0 | C-4 |
| H-5 (Pyrazole) | ~7.8 | d | ~2.0 | C-5 |
| -O-CH₂-N- | ~5.5 | s | - | -O-CH₂-N- |
| -O-CH₂-CH₂-Si- | ~3.5 | t | ~8.0 | -O-CH₂-CH₂-Si- |
| -O-CH₂-CH₂-Si- | ~0.9 | t | ~8.0 | -O-CH₂-CH₂-Si- |
| -Si(CH₃)₃ | ~0.0 | s | - | -Si(CH₃)₃ |
Note: The exact chemical shifts can vary depending on the solvent and concentration used.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of SEM-pyrazole, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified SEM-pyrazole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass all expected carbon signals (e.g., -5 to 150 ppm).
-
-
2D NMR Experiments (Optional but Recommended):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, which is invaluable for definitive assignments.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, helping to establish the connectivity of the molecule.[5]
-
Visualizing Structural Connectivity with 2D NMR
A key aspect of confirming the structure of SEM-pyrazole is to establish the connectivity between the pyrazole ring and the SEM protecting group. 2D NMR, particularly HMBC, is instrumental in this regard. The following diagram illustrates the expected key HMBC correlations.
Caption: Expected key 2- and 3-bond HMBC correlations for SEM-pyrazole.
Conclusion
The comprehensive interpretation of ¹H and ¹³C NMR spectra is a critical step in the characterization of this compound. By understanding the expected chemical shifts and coupling patterns of both the pyrazole ring and the SEM protecting group, researchers can confidently verify the structure and purity of their synthesized material. The application of 2D NMR techniques further solidifies these assignments by providing unambiguous evidence of atomic connectivity. This guide serves as a valuable resource for scientists and professionals in the field, enabling efficient and accurate analysis of this important chemical entity.
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A Technical Guide to the Characterization of SEM-Pyrazoles by High-Resolution Mass Spectrometry and Fourier-Transform Infrared Spectroscopy
Introduction: The Significance of SEM-Pyrazoles in Modern Chemistry
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and drug development. Their versatile biological activities, including anti-inflammatory, analgesic, and anticancer properties, have led to their incorporation into numerous pharmaceuticals.[1] In the multi-step synthesis of complex molecules containing a pyrazole moiety, the protection of the reactive N-H group is often a critical step to ensure regioselectivity and prevent unwanted side reactions.
The (2-(trimethylsilyl)ethoxy)methyl (SEM) group has emerged as a robust and versatile protecting group for a variety of functional groups, including the nitrogen atoms in heterocyclic systems like pyrazoles. The SEM group offers the advantage of stability under a wide range of reaction conditions, yet it can be cleaved under specific and mild conditions, typically using fluoride ions or strong acids.[2] This combination of stability and selective removal makes SEM-protected pyrazoles valuable intermediates in the synthesis of novel therapeutic agents.
The successful synthesis and purification of SEM-pyrazoles necessitate rigorous characterization to confirm their identity and purity. High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FT-IR) Spectroscopy are two powerful and complementary analytical techniques that provide unambiguous structural information. HRMS offers precise mass measurement, allowing for the determination of the elemental composition, while FT-IR provides information about the functional groups present in the molecule. This in-depth technical guide provides a comprehensive overview of the principles and practical application of HRMS and FT-IR for the definitive characterization of SEM-pyrazoles, aimed at researchers, scientists, and professionals in the field of drug development.
High-Resolution Mass Spectrometry (HRMS): Unveiling the Molecular Formula and Fragmentation Pathway
HRMS is an indispensable tool for the structural elucidation of organic molecules.[3] Its ability to measure mass-to-charge ratios (m/z) with high accuracy and resolution allows for the determination of the elemental composition of a molecule, a critical step in confirming the identity of a newly synthesized compound.[4] When applied to SEM-pyrazoles, HRMS not only confirms the successful installation of the SEM protecting group but also provides valuable insights into the molecule's structure through the analysis of its fragmentation patterns.[2]
Determining the Exact Mass of SEM-Pyrazoles
The first step in HRMS analysis is the accurate measurement of the molecular ion's mass. The exact mass is calculated using the masses of the most abundant isotopes of each element in the molecule.[5] For a generic SEM-pyrazole, the elemental composition will include carbon, hydrogen, nitrogen, oxygen, and silicon.
For example, consider the simplest SEM-pyrazole, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, with the chemical formula C8H16N2OSi. The theoretical exact mass of its protonated molecular ion ([M+H]+) can be calculated as follows:
| Element | Number of Atoms | Most Abundant Isotope Mass (Da) | Total Mass (Da) |
| Carbon (C) | 8 | 12.000000 | 96.000000 |
| Hydrogen (H) | 17 (16 + 1 for protonation) | 1.007825 | 17.133025 |
| Nitrogen (N) | 2 | 14.003074 | 28.006148 |
| Oxygen (O) | 1 | 15.994915 | 15.994915 |
| Silicon (Si) | 1 | 27.976927 | 27.976927 |
| Total ([M+H]+) | 185.111015 |
The high resolution and accuracy of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, can measure this mass with a deviation of less than 5 parts per million (ppm), providing strong evidence for the proposed elemental composition.[6]
Understanding the Fragmentation of SEM-Pyrazoles
Electron ionization (EI) or electrospray ionization (ESI) are commonly used techniques to generate ions for mass analysis. During the ionization process and subsequent analysis, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule's structure.[7]
The fragmentation of SEM-pyrazoles is typically characterized by cleavages within the SEM group and the pyrazole ring. The fragmentation of trimethylsilyl and related alkylsilyl derivatives is well-documented and provides a basis for predicting the behavior of the SEM group.[8]
Key Fragmentation Pathways:
-
α-Cleavage: A common fragmentation pathway for silyl ethers is the cleavage of the bond alpha to the oxygen atom, leading to the formation of a stable oxonium ion. In the case of SEM-pyrazoles, this can result in the loss of a trimethylsilyl group.
-
Loss of the SEM side chain: Cleavage of the bond between the pyrazole nitrogen and the methylene bridge of the SEM group can lead to the formation of an ion corresponding to the unprotected pyrazole.
-
Fragmentation of the Pyrazole Ring: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of HCN or N2.[9]
The following table summarizes some of the expected key fragment ions for a generic SEM-pyrazole:
| Fragment Ion | Description |
| [M+H - Si(CH3)3]+ | Loss of the trimethylsilyl group |
| [M+H - CH2OCH2CH2Si(CH3)3]+ | Loss of the entire SEM side chain, leaving the protonated pyrazole |
| [Si(CH3)3]+ | Trimethylsilyl cation (m/z 73.0469) |
| [CH2=O+H-CH2CH2Si(CH3)3] | Fragment from the ethoxymethyl linker |
Experimental Protocol for HRMS Analysis
-
Sample Preparation: Dissolve a small amount of the purified SEM-pyrazole (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of both. The solvent should be of high purity to avoid interference.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., ESI).
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.
-
Data Analysis:
-
Determine the m/z of the molecular ion and compare it to the calculated exact mass.
-
Analyze the isotopic pattern of the molecular ion to further confirm the elemental composition.
-
Identify the major fragment ions and propose fragmentation pathways to corroborate the structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.[10] An FT-IR spectrum provides a unique fingerprint of a molecule, allowing for the confirmation of the presence of key structural features.
For SEM-pyrazoles, FT-IR spectroscopy is used to verify the presence of both the pyrazole ring and the SEM protecting group by identifying their characteristic vibrational bands.
Characteristic FT-IR Absorptions of SEM-Pyrazoles
The FT-IR spectrum of a SEM-pyrazole will exhibit a combination of the characteristic absorptions of the pyrazole ring and the SEM group.
Pyrazole Ring Vibrations:
-
N-H Stretching: In an unprotected pyrazole, a broad absorption is typically observed in the region of 3100-3500 cm-1. The absence of this band in the spectrum of a SEM-pyrazole is a strong indication of successful N-protection.
-
C-H Stretching (aromatic): Absorptions for the C-H bonds of the pyrazole ring are usually found above 3000 cm-1.
-
C=N and C=C Stretching: These vibrations of the pyrazole ring typically appear in the region of 1400-1600 cm-1.[8][11]
SEM Group Vibrations:
-
C-H Stretching (aliphatic): The C-H bonds of the methyl and ethyl groups in the SEM moiety give rise to strong absorptions in the 2850-3000 cm-1 region.[3]
-
Si-CH3 Stretching: A characteristic strong band for the trimethylsilyl group is typically observed around 1250 cm-1 and another in the 840-860 cm-1 region.[12]
-
C-O-C Stretching: The ether linkage in the SEM group will show strong C-O stretching bands in the 1050-1150 cm-1 region.
The following table summarizes the key FT-IR absorption bands for the characterization of SEM-pyrazoles:
| Wavenumber (cm-1) | Vibration | Functional Group |
| 3100-3200 | C-H stretch | Pyrazole ring |
| 2850-3000 | C-H stretch | SEM group (aliphatic) |
| 1400-1600 | C=N, C=C stretch | Pyrazole ring |
| ~1250 | Si-CH3 symmetric deformation | SEM group |
| 1050-1150 | C-O-C stretch | SEM group (ether) |
| 840-860 | Si-C stretch | SEM group |
Experimental Protocol for FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solid mixed with KBr and pressed into a pellet. For routine analysis, Attenuated Total Reflectance (ATR)-FT-IR is a convenient method that requires minimal sample preparation.[13]
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Compare the observed bands with the expected frequencies for the pyrazole ring and the SEM group to confirm the structure of the molecule.
-
Conclusion: A Synergistic Approach to Structural Verification
The combination of High-Resolution Mass Spectrometry and Fourier-Transform Infrared Spectroscopy provides a powerful and comprehensive approach for the unambiguous characterization of SEM-protected pyrazoles. HRMS delivers the precise molecular weight and elemental composition, confirming the successful incorporation of the SEM group, while its fragmentation pattern offers detailed structural insights. Complementarily, FT-IR spectroscopy provides a rapid and effective method to identify the key functional groups associated with both the pyrazole core and the SEM protecting group.
By employing these two techniques in a synergistic workflow, researchers and drug development professionals can confidently verify the identity and purity of their synthesized SEM-pyrazole intermediates. This rigorous characterization is a critical step in ensuring the quality and reliability of subsequent synthetic transformations and ultimately contributes to the successful development of novel pyrazole-based therapeutic agents. The methodologies and data presented in this guide serve as a valuable resource for scientists working in the dynamic and impactful field of medicinal chemistry.
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The Biological Versatility of SEM-Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold and the Strategic Role of the SEM Group
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous FDA-approved drugs for a variety of therapeutic areas.[1][2][3] The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties.[4]
In the synthesis of complex pyrazole-containing molecules, protecting groups are often indispensable tools to ensure regioselectivity and prevent unwanted side reactions. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a widely employed protecting group for the pyrazole nitrogen atom.[5] It is favored for its stability under a range of reaction conditions and its reliable deprotection protocols.[5] While traditionally viewed as a transient synthetic handle, the exploration of SEM-pyrazole derivatives as biologically active entities in their own right is an emerging area of interest. The presence of the SEM group can significantly alter the lipophilicity, steric profile, and metabolic stability of the parent pyrazole, potentially modulating its biological activity in novel ways.
This technical guide provides an in-depth exploration of the significant biological activities associated with the pyrazole core, with a special focus on the implications of N-substitution with the SEM group. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of pyrazole derivatives, supported by detailed experimental protocols and an analysis of structure-activity relationships.
Anticancer Activity of Pyrazole Derivatives: A Focus on Kinase Inhibition
Pyrazole derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[6][7]
Mechanism of Action: Targeting Key Oncogenic Kinases
Many pyrazole-containing compounds have been designed as inhibitors of key kinases in oncogenic signaling pathways, including:
-
Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their dysregulation is a hallmark of cancer. Certain pyrazole derivatives have shown significant inhibitory activity against CDKs, leading to cell cycle arrest and apoptosis.[6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Pyrazole-based compounds have been developed as potent VEGFR inhibitors, thereby impeding tumor growth and metastasis.[8]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is another key receptor tyrosine kinase involved in cell growth and proliferation. Pyrazole derivatives have been shown to effectively inhibit EGFR signaling.[8]
The presence of a bulky N-substituent like the SEM group could influence the binding of the pyrazole core to the kinase active site. Depending on the specific target and the binding mode, this could either enhance or hinder the inhibitory activity. Further investigation into stable N-SEM pyrazoles as kinase inhibitors is a promising avenue for research.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[9]
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the SEM-pyrazole derivatives in the culture medium. Replace the old medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial Activity of Pyrazole Derivatives: A Broad Spectrum of Action
The pyrazole scaffold is a key component in a number of compounds exhibiting significant antibacterial and antifungal properties.[10][11]
Mechanism of Action: Diverse Molecular Targets
The antimicrobial mechanisms of pyrazole derivatives are varied and can include:
-
Inhibition of Cell Wall Synthesis: Some pyrazoles interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Disruption of DNA Replication: Certain derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[12]
-
Inhibition of Fungal Ergosterol Biosynthesis: In fungi, pyrazole-containing compounds can inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.
The lipophilic nature of the SEM group could potentially enhance the ability of pyrazole derivatives to penetrate bacterial or fungal cell membranes, thereby increasing their antimicrobial efficacy.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13]
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the SEM-pyrazole derivatives in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity of Pyrazole Derivatives: COX Inhibition and Beyond
Several pyrazole derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[2] The most notable example is celecoxib, a selective COX-2 inhibitor.[14]
Mechanism of Action: Targeting Inflammatory Mediators
The primary anti-inflammatory mechanism of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[14] Some pyrazoles exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, which can lead to a more favorable side-effect profile compared to non-selective NSAIDs.[15]
The structure-activity relationship for COX inhibition by pyrazoles is well-studied. The nature of the substituents on the pyrazole ring plays a crucial role in determining the potency and selectivity of inhibition. The introduction of an N-SEM group would likely influence the interaction of the molecule with the active site of COX enzymes.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[2]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the SEM-pyrazole derivatives orally or intraperitoneally to the rats. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Data Summary and Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.
Table 1: Representative Biological Activities of Pyrazole Derivatives
| Compound Class | Biological Activity | Target/Assay | IC50/MIC | Reference |
| Pyrazole-Indole Hybrids | Anticancer | HepG2 cells (MTT assay) | 6.1 µM | [16] |
| 3,4-Diaryl Pyrazoles | Anticancer | MCF-7 cells | 0.06-0.25 nM | [6] |
| Pyrazole Derivatives | Antibacterial | S. aureus | 4 µg/mL | [10] |
| Pyrazole-Thiadiazines | Antifungal | C. albicans | 2.9-7.8 µg/mL | [11] |
| Diaryl Pyrazoles | Anti-inflammatory | COX-2 Inhibition | 0.017 µM | [17] |
| Phenyl-substituted Pyrazoles | Anti-inflammatory | Carrageenan-induced paw edema | Significant inhibition | [2] |
Structure-Activity Relationship Insights:
-
N-Substitution: The substituent on the pyrazole nitrogen is critical for activity. For many kinase inhibitors, this position interacts with the hinge region of the ATP binding pocket. The bulky and lipophilic SEM group could potentially be explored for its ability to form favorable interactions in this region.
-
Substituents at C3 and C5: Aryl groups at these positions are common in many biologically active pyrazoles, contributing to hydrophobic and π-stacking interactions with the target protein.
-
Substituents at C4: This position is often substituted to modulate the electronic properties and conformation of the molecule.
Visualization of Synthetic and Biological Pathways
General Synthetic Workflow for N-SEM-Protected Pyrazoles
Caption: General workflow for the synthesis and biological evaluation of N-SEM-protected pyrazoles.
Simplified Kinase Signaling Pathway Targeted by Pyrazole Inhibitors
Caption: Simplified MAPK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors.
Conclusion and Future Directions
The pyrazole scaffold remains a cornerstone in the development of new therapeutic agents. While the SEM group has traditionally been employed as a protecting group in the synthesis of complex pyrazole derivatives, its potential to modulate the biological activity of the parent molecule when retained in the final structure is an area ripe for exploration. The increased lipophilicity and steric bulk imparted by the SEM group could lead to novel structure-activity relationships and improved pharmacokinetic profiles. Future research should focus on the systematic synthesis and biological evaluation of stable N-SEM-pyrazole derivatives to fully elucidate their therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents.
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In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024). PubMed. Retrieved January 18, 2026, from [Link]
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Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]
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Recently reported biological activities of pyrazole compounds. (2017). PubMed. Retrieved January 18, 2026, from [Link]
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Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Bentham Science. Retrieved January 18, 2026, from [Link]
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Current status of pyrazole and its biological activities. (2014). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). MDPI. Retrieved January 18, 2026, from [Link]
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Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Retrieved January 18, 2026, from [Link]
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Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]
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Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis and biological evaluation of novel pyrazole compounds. (2014). PubMed. Retrieved January 18, 2026, from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved January 18, 2026, from [Link]
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Retrieved January 18, 2026, from [Link]
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Overview on Biological Activities of Pyrazole Derivatives. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
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Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. (2021). PubMed. Retrieved January 18, 2026, from [Link]
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Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2024). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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The Strategic Role of SEM-Pyrazole in the Synthesis of Janus Kinase (JAK) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide explores the critical role of 2-(trimethylsilyl)ethoxymethyl-protected pyrazole (SEM-pyrazole) in the intricate synthesis of Janus kinase (JAK) inhibitors. Moving beyond a mere recitation of facts, this document delves into the causal relationships behind synthetic choices, providing a robust framework for understanding and applying these advanced methodologies in drug discovery and development. We will dissect the strategic importance of the SEM protecting group in navigating the complexities of pyrazole chemistry to construct potent and selective JAK inhibitors.
The Janus Kinase (JAK) Family: A Pivotal Target in Disease
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for the signaling of numerous cytokines and growth factors.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to a multitude of cellular processes, including immune responses, hematopoiesis, and inflammation.[2] The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAKs a highly attractive target for therapeutic intervention.[1][2]
The development of small-molecule JAK inhibitors has revolutionized the treatment landscape for many of these conditions. A notable example is Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2, which contains a pyrazole moiety as a key structural component.[1]
The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its versatile chemical properties and its prevalence in a wide range of biologically active compounds.[1][3] In the context of kinase inhibition, the pyrazole nucleus offers several advantages:
-
Hydrogen Bonding Capabilities: The pyrazole ring can act as both a hydrogen bond donor (N-H) and acceptor (N), facilitating crucial interactions within the ATP-binding pocket of kinases.[2][3]
-
Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid scaffold that can be appropriately functionalized to achieve high binding affinity and selectivity.
-
Synthetic Tractability: The pyrazole ring can be synthesized and modified through a variety of established chemical reactions.[4]
However, the synthesis of polysubstituted pyrazoles with precise regiocontrol presents a significant challenge for medicinal chemists. The two nitrogen atoms and three carbon atoms of the pyrazole ring exhibit different reactivities, often leading to mixtures of isomers during functionalization reactions. This lack of regioselectivity can hinder the efficient synthesis of complex drug candidates.
SEM-Pyrazole: A Keystone for Regiocontrolled Synthesis
The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group on one of the pyrazole nitrogens is a sophisticated strategy to overcome the challenges of regioselectivity in the synthesis of complex pyrazole-containing molecules like JAK inhibitors.[5][6][7] The SEM group is a robust protecting group that is stable to a wide range of reaction conditions but can be removed under specific, mild conditions.
Directing C-H Arylation: The Power of the SEM Group
One of the most powerful applications of SEM-pyrazole is in directing C-H arylation reactions. A palladium-pivalate catalytic system has been shown to be highly effective for the direct arylation of SEM-protected pyrazoles.[5] This methodology allows for the direct attachment of aryl groups to specific carbon atoms of the pyrazole ring, a crucial step in building the core structure of many JAK inhibitors. The SEM group plays a pivotal role in controlling the regioselectivity of this reaction, favoring arylation at the C-5 position.[5]
The "SEM Switch": Unlocking Synthetic Versatility
A groundbreaking development in the use of SEM-pyrazole is the "SEM switch." This innovative technique involves the transposition of the SEM-protecting group from one nitrogen atom to the other in a single step.[5] This seemingly simple switch has profound implications for the reactivity of the pyrazole ring. By moving the SEM group, the electronic properties of the pyrazole nucleus are altered, which in turn changes the reactivity of the C-H bonds. Specifically, the unreactive C-3 position can be transformed into the more reactive C-5 position, enabling sequential and regioselective arylation at both positions.[5] This powerful strategy provides a rapid and controlled route to fully substituted pyrazoles.
Caption: The "SEM Switch" enables regioselective functionalization of the pyrazole core.
Application in JAK Inhibitor Synthesis: A Case Study of Ruxolitinib
The synthesis of Ruxolitinib, a pyrazole-containing JAK1/2 inhibitor, provides an excellent example of the strategic application of SEM-pyrazole chemistry. While multiple synthetic routes to Ruxolitinib have been developed, the use of protecting groups on the pyrazole nitrogen is a common theme to ensure the correct assembly of the molecule.[8] Patent literature reveals that the SEM group is a preferred protecting group for the pyrazole nitrogen during the synthesis of Ruxolitinib intermediates.[6][7]
The general synthetic strategy involves the construction of a suitably substituted SEM-protected pyrazole fragment, which is then coupled with the pyrrolo[2,3-d]pyrimidine core of the molecule. The SEM group ensures that the desired regioisomer of the pyrazole is formed and prevents unwanted side reactions during the coupling step. Finally, the SEM group is removed in a deprotection step to yield the final active pharmaceutical ingredient.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of SEM-Protected Pyrazole
The following is a representative, generalized protocol for the C-H arylation of an SEM-protected pyrazole, a key step in the synthesis of many complex pyrazole-containing molecules.
Materials:
-
SEM-protected pyrazole
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pivalic acid
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel, add the SEM-protected pyrazole (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), pivalic acid (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C-arylated SEM-pyrazole.
Caption: A generalized workflow for the C-H arylation of SEM-protected pyrazole.
The JAK-STAT Signaling Pathway and Mechanism of Inhibition
The binding of a cytokine to its receptor triggers the activation of associated JAKs.[4] The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.
Pyrazole-based JAK inhibitors, such as Ruxolitinib, are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation of STAT proteins and thereby blocking the downstream signaling cascade.[1] The pyrazole core of these inhibitors makes crucial hydrogen bonding interactions with the hinge region of the kinase domain, contributing significantly to their binding affinity and inhibitory potency.[2]
Caption: Inhibition of the JAK-STAT pathway by a SEM-pyrazole derived inhibitor.
Conclusion and Future Perspectives
The strategic use of SEM-pyrazole in the synthesis of JAK inhibitors exemplifies the elegance and ingenuity of modern medicinal chemistry. The ability to precisely control the regiochemistry of pyrazole functionalization through the use of the SEM protecting group and the innovative "SEM switch" has been instrumental in the efficient construction of these complex and life-changing therapeutics. As the demand for more selective and potent kinase inhibitors continues to grow, the methodologies developed around SEM-pyrazole will undoubtedly serve as a cornerstone for the discovery and development of the next generation of targeted therapies.
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The Strategic Application of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole in Modern Pharmaceutical Synthesis: A Technical Guide
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its successful incorporation into complex drug molecules, however, often necessitates a strategic approach to chemical synthesis, where the protection and subsequent functionalization of the pyrazole nitrogen is a critical step. This technical guide provides an in-depth exploration of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-pyrazole), a key pharmaceutical intermediate. We will delve into the rationale behind its use, detailed synthetic protocols, its role in the regioselective elaboration of the pyrazole ring, and the nuanced chemistry of its deprotection. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
The Pyrazole Scaffold and the Imperative for Nitrogen Protection
Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The acidic N-H proton of the pyrazole ring, however, can interfere with many common synthetic transformations, such as metal-catalyzed cross-couplings and organometallic additions, by acting as a competing nucleophile or by promoting catalyst deactivation. The introduction of a robust protecting group on one of the pyrazole nitrogens is therefore essential to mask this reactivity and enable the desired chemical modifications.
The (2-(trimethylsilyl)ethoxy)methyl (SEM) group has emerged as a highly effective protecting group for a variety of nitrogen-containing heterocycles, including pyrazoles.[4] Its popularity stems from its notable stability across a wide range of reaction conditions, including exposure to both acidic and basic environments, organometallic reagents, and various oxidizing and reducing agents.[4][5] This stability ensures the integrity of the protecting group throughout multi-step synthetic sequences. Furthermore, the SEM group can be reliably cleaved under specific conditions, typically involving fluoride ions or strong acids, which are often orthogonal to the functionalities present in the rest of the molecule.[4][5]
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of this compound is the N-alkylation of pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). This reaction proceeds via the deprotonation of the pyrazole nitrogen by a suitable base, followed by nucleophilic attack on the electrophilic SEM-Cl.
Experimental Protocol: Synthesis of SEM-Pyrazole
Materials:
-
Pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) suspended in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve pyrazole (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.
-
Add SEM-Cl (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 10-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to afford this compound as a colorless oil.
Causality in Experimental Design:
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction to completion.
-
Solvent: Anhydrous THF is an ideal aprotic solvent that dissolves the reactants and does not interfere with the strong base. The use of anhydrous conditions is critical to prevent quenching of the sodium hydride and hydrolysis of SEM-Cl.
-
Temperature Control: The initial deprotonation and the addition of SEM-Cl are performed at 0 °C to control the exothermic nature of the reactions and minimize potential side reactions.
Physicochemical and Spectroscopic Characterization
A comprehensive understanding of the physicochemical properties and spectroscopic signature of this compound is crucial for its effective use and for in-process monitoring.
| Property | Value |
| Molecular Formula | C₉H₁₈N₂OSi |
| Molecular Weight | 198.34 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~235 °C (predicted) |
| Density | ~0.95 g/cm³ (predicted)[6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.51 (d, J=1.6 Hz, 1H), 7.48 (d, J=2.4 Hz, 1H), 6.24 (t, J=2.0 Hz, 1H), 5.45 (s, 2H), 3.54 (t, J=8.4 Hz, 2H), 0.88 (t, J=8.4 Hz, 2H), -0.02 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 140.1, 128.9, 105.7, 78.2, 66.1, 17.8, -1.5 |
| Mass Spec (EI) | m/z (%): 198 (M⁺), 168, 125, 95, 73 (100) |
Application in Pharmaceutical Synthesis: A Case Study in JAK Inhibitor Scaffolds
The true utility of this compound is demonstrated in its application as a versatile intermediate for the synthesis of complex pharmaceutical targets. A prominent example is its use in the construction of Janus kinase (JAK) inhibitors, a class of drugs effective in treating myelofibrosis and other autoimmune diseases.[7]
The synthesis of key intermediates for JAK inhibitors often involves a Suzuki coupling reaction to append the pyrazole moiety to a larger heterocyclic core. The presence of the SEM group is crucial for the success of this transformation.
Illustrative Synthetic Workflow: Synthesis of a JAK Inhibitor Precursor
The following workflow illustrates the strategic use of SEM-pyrazole in the synthesis of a key precursor for a JAK inhibitor, inspired by the synthesis of Ruxolitinib.
Caption: Synthetic workflow for a key JAK inhibitor intermediate.
In this sequence, the SEM group effectively shields the pyrazole nitrogen, allowing for a clean and high-yielding Suzuki coupling. Without this protection, side reactions involving the N-H proton would significantly reduce the efficiency of this key bond-forming step.
The Critical Step: Deprotection of the SEM Group
The removal of the SEM group is the final key step to unmask the pyrazole N-H and furnish the final drug substance or a late-stage intermediate. The choice of deprotection method is critical and depends on the stability of other functional groups within the molecule. Two primary strategies are employed: fluoride-mediated cleavage and acidic hydrolysis.
Mechanism of Fluoride-Mediated Deprotection
Fluoride ions, typically from a source like tetrabutylammonium fluoride (TBAF), exhibit a high affinity for silicon. The reaction proceeds through a β-elimination pathway, which is generally mild and orthogonal to many other protecting groups.
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Methodological & Application
Application Notes and Protocols for the SEM Protection of Pyrazole N-H
Abstract: This document provides a comprehensive guide for the N-H protection of pyrazoles using the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The protocol details the mechanistic rationale, experimental procedures for both protection and deprotection, and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules containing the pyrazole moiety.
Introduction: The Strategic Importance of Pyrazole N-H Protection
Pyrazoles are a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The acidic N-H proton of the pyrazole ring often requires protection to prevent unwanted side reactions during multi-step synthetic sequences. The choice of a suitable protecting group is critical and must be guided by its stability to various reaction conditions and the ease of its selective removal.
The 2-(trimethylsilyl)ethoxymethyl (SEM) group has emerged as a robust and versatile protecting group for the pyrazole N-H bond.[1][2] Its stability under a broad range of conditions, including exposure to bases, reducing agents, organometallics, and mild acids, makes it an invaluable tool in complex molecule synthesis.[3] Furthermore, the SEM group can be reliably cleaved under specific conditions, offering an orthogonal deprotection strategy.[3][4][5]
This application note will provide a detailed protocol for the SEM protection of pyrazole N-H, explore the mechanistic underpinnings of the reaction, and offer practical guidance for its successful implementation in a laboratory setting.
Mechanistic Rationale: Understanding the SEM Protection and Deprotection Pathways
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The SEM protection of the pyrazole N-H bond proceeds via a nucleophilic substitution reaction.
Protection Mechanism
The protection of the pyrazole N-H involves the deprotonation of the pyrazole nitrogen to form a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). The choice of base is critical and can influence the reaction rate and yield.
-
Strong Bases (e.g., NaH, KH): The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures rapid and irreversible deprotonation of the pyrazole, driving the reaction to completion.[2][3] This is often the preferred method for achieving high yields, especially with less reactive pyrazoles.
-
Weaker Bases (e.g., DIPEA): While less common for pyrazoles, weaker, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) can also be employed. In this case, the equilibrium lies further towards the starting materials, and the reaction may require longer reaction times or heating.[3]
The general mechanism for SEM protection is depicted below:
Figure 2: Fluoride-mediated deprotection mechanism of a SEM-protected pyrazole.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the SEM protection of a model substrate, 4-iodopyrazole, and its subsequent deprotection. These protocols can be adapted for other pyrazole derivatives with minor modifications.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Iodopyrazole | ≥97% | Commercially Available |
| 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | ≥95% | Commercially Available [6] |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Commercially Available |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF | Commercially Available |
| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Prepared in-house | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available |
Protocol 1: SEM Protection of 4-Iodopyrazole
This protocol describes the N-protection of 4-iodopyrazole using SEM-Cl and sodium hydride.
Workflow:
Figure 3: Experimental workflow for the SEM protection of 4-iodopyrazole.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-iodopyrazole (1.0 equiv).
-
Dissolve the pyrazole in anhydrous DMF (approximately 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portionwise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired SEM-protected 4-iodopyrazole.
Protocol 2: Deprotection of SEM-Protected 4-Iodopyrazole
This protocol details the removal of the SEM group using TBAF.
Step-by-Step Procedure:
-
Dissolve the SEM-protected 4-iodopyrazole (1.0 equiv) in anhydrous THF (approximately 0.1 M) in a round-bottom flask under an inert atmosphere.
-
Add tetrabutylammonium fluoride (TBAF, 3.0 equiv, 1.0 M solution in THF) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates. [3]4. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected 4-iodopyrazole.
Data Summary and Troubleshooting
The following table summarizes typical reaction conditions and expected outcomes for the SEM protection of pyrazoles.
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | NaH | THF | 0 to RT | - | ~60 | [2] |
| Indazole | - | - | - | - | - | [4] |
| 4-Iodopyrazole | NaH | DMF | 0 to RT | 2-4 | >90 | Adapted from [2] |
Troubleshooting:
-
Low Yield in Protection:
-
Ensure all reagents and solvents are anhydrous, as SEM-Cl is moisture-sensitive. [2] * Verify the quality of the sodium hydride.
-
Increase the reaction time or temperature if starting material persists.
-
-
Incomplete Deprotection:
Conclusion
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a highly effective and versatile protecting group for the pyrazole N-H bond. Its ease of introduction, stability to a wide range of reaction conditions, and selective removal under mild fluoride-mediated or acidic conditions make it an invaluable tool for synthetic chemists. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of SEM protection in the synthesis of complex pyrazole-containing molecules.
References
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
-
Chupakhin, E., & Cheprakov, A. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC, 3(11), 1353-1357. [Link]
-
Wikipedia. (2023, December 2). 2-(Trimethylsilyl)ethoxymethyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.
-
Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole. RSC Advances, 11(49), 30869-30881. [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. Retrieved from [Link]
-
Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
MDPI. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
Sources
- 1. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(Trimethylsilyl)ethoxymethyl chloride - Wikipedia [en.wikipedia.org]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes & Protocols: Strategic N-Alkylation of 1H-Pyrazole using 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl)
For: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: The Strategic Advantage of SEM Protection in Pyrazole Chemistry
Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The regioselective functionalization of the pyrazole nucleus is a critical challenge in the synthesis of complex molecules, as direct alkylation of unsymmetrical 1H-pyrazoles often yields a difficult-to-separate mixture of N1 and N2 regioisomers.[3][4][5] This lack of selectivity can significantly hinder the development of efficient synthetic routes.
The use of a protecting group strategy is a well-established method to overcome this challenge. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile protecting group for nitrogen heterocycles, including pyrazoles.[1][6] It offers the advantage of stability under a wide range of reaction conditions, including those involving strong bases, organometallics, and various cross-coupling reactions.[6] Furthermore, the SEM group can be readily removed under specific acidic or fluoride-mediated conditions, often with high yields.[1][6]
These application notes provide a comprehensive guide to the N-alkylation of 1H-pyrazole using SEM-Cl, detailing both the protection and subsequent deprotection protocols. The information presented herein is intended to equip researchers with the practical knowledge to strategically employ SEM-protection for achieving regioselective synthesis of N-substituted pyrazoles.
Mechanism & Scientific Rationale
The N-alkylation of 1H-pyrazole with SEM-Cl proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the pyrazole nitrogen by a suitable base, generating the pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic methylene carbon of SEM-Cl to form the N-SEM protected pyrazole.
The choice of base is critical for efficient deprotonation. Strong bases such as sodium hydride (NaH) are commonly employed to ensure complete formation of the pyrazolate anion.[7] Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base and the pyrazolate anion, facilitating the reaction.[7]
The regioselectivity of the initial SEM-alkylation on a substituted pyrazole can be influenced by steric factors, with the SEM group generally favoring the less hindered nitrogen atom.[4] A notable feature of the SEM group is the "SEM switch," a process where the SEM group can be transposed from one nitrogen to the other under thermal conditions with a catalytic amount of SEM-Cl. This allows for the thermodynamic equilibration to the more stable regioisomer, providing a powerful tool for controlling regiochemistry in subsequent functionalization steps.[1]
Deprotection of the SEM group is typically achieved under acidic conditions or by treatment with a fluoride source. Acid-catalyzed deprotection, for instance with hydrochloric acid in ethanol, proceeds via protonation of the ether oxygen, followed by fragmentation to release the free pyrazole, formaldehyde, and the corresponding silyl ether.[1] Fluoride-mediated deprotection, using reagents like tetrabutylammonium fluoride (TBAF), is driven by the high affinity of fluoride for silicon, which initiates a cascade that results in the cleavage of the C-O bond and release of the deprotected pyrazole.[6]
Experimental Protocols
Part 1: N-Alkylation of 1H-Pyrazole with SEM-Cl
This protocol describes a general procedure for the protection of 1H-pyrazole using SEM-Cl.
Materials:
-
1H-Pyrazole
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or Nitrogen atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask and cool the suspension to 0 °C using an ice bath.
-
Pyrazole Addition: In a separate flask, dissolve 1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C.
-
Deprotonation: Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.
-
SEM-Cl Addition: Add SEM-Cl (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the desired 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.
Workflow Diagram for N-Alkylation of 1H-Pyrazole:
Caption: Workflow for the SEM protection of 1H-pyrazole.
Part 2: Deprotection of 1-SEM-Pyrazole
This protocol outlines the removal of the SEM protecting group under acidic conditions.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the SEM-protected pyrazole (1.0 equivalent) in ethanol in a round-bottom flask.
-
Acid Addition: Add a solution of hydrochloric acid in ethanol (e.g., 2M HCl in EtOH) or concentrated HCl dropwise to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by adding a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the pH is neutral or slightly basic.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: If necessary, purify the crude product by silica gel column chromatography to yield the deprotected 1H-pyrazole.
Workflow Diagram for Deprotection of 1-SEM-Pyrazole:
Caption: Workflow for the acidic deprotection of 1-SEM-pyrazole.
Quantitative Data Summary
| Parameter | N-Alkylation with SEM-Cl | Deprotection (Acidic) |
| Reactants | 1H-Pyrazole, SEM-Cl, NaH | 1-SEM-Pyrazole, HCl |
| Solvent | Anhydrous DMF or THF | Ethanol |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Reaction Time | 12 - 16 hours | 2 - 24 hours |
| Typical Yield | 70 - 95% | High to Quantitative |
| Purification | Silica Gel Chromatography | Silica Gel Chromatography (if needed) |
Troubleshooting and Optimization
-
Low Yield in Alkylation: Ensure all reagents and solvents are anhydrous, as moisture will quench the sodium hydride. Incomplete deprotonation can also lead to lower yields; allow sufficient time for this step.
-
Formation of Isomers: For substituted pyrazoles, the ratio of N1 to N2 alkylation can be influenced by the steric bulk of the substituents and the reaction temperature. The "SEM switch" can be employed to isomerize to the thermodynamically favored product.[1]
-
Incomplete Deprotection: If the reaction stalls, increasing the temperature or the concentration of the acid may be necessary. For substrates sensitive to strong acid, fluoride-mediated deprotection using TBAF is a viable alternative.[6][8]
-
Side Reactions during Deprotection: In complex molecules, acidic conditions might affect other functional groups. Careful monitoring and optimization of reaction time and temperature are crucial.
Conclusion
The use of SEM-Cl for the N-alkylation of 1H-pyrazole is a robust and strategic method for controlling regioselectivity in pyrazole synthesis. The stability of the SEM group to a variety of reaction conditions, coupled with its reliable removal, makes it an invaluable tool for the medicinal and synthetic chemist. The protocols and insights provided in these application notes are intended to facilitate the successful implementation of this methodology in the laboratory.
References
-
D. D. D’Andrea, et al. (2015). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC - NIH. [Link]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
J. F. Hartwig, et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
-
Request PDF. (n.d.). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. ResearchGate. [Link]
-
S. G. Van der Veken, et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 4943. [Link]
-
D. L. Priebbenow, et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3409. [Link]
-
D. Gerokonstantis, et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
-
A. S. G. K. M. A. A. B. A. V. P. S. V. N. K. I. L. T. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(22), 14339. [Link]
-
P. Knochel, et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(10), 2658-2661. [Link]
-
Request PDF. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Request PDF. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
-
Request PDF. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). SEM Protection. Organic Chemistry Portal. [Link]
-
P. H. H. Hermkens, et al. (1986). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 51(18), 3413-3415. [Link]
-
Request PDF. (n.d.). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. ResearchGate. [Link]
-
X. Li, et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 27(17), 5486. [Link]
-
M. G. Dekamin, et al. (2023). A green protocol ball milling synthesis of dihydropyrano[2,3-c]pyrazole using nano-silica/aminoethylpiperazine as a metal-free catalyst. Chemistry Central Journal, 16(1), 22. [Link]
-
A. P. L. R. P. E. G. O. P. C. S. A. J. L. F. C. (2020). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 25(13), 3045. [Link]
-
Request PDF. (n.d.). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. ResearchGate. [Link]
Sources
- 1. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Deprotection of SEM-Protected Pyrazoles using TBAF and HF
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of the SEM Group in Pyrazole Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of pharmaceuticals and biologically active compounds. Its synthesis and functionalization often necessitate the use of protecting groups to mask the reactive N-H proton, thereby enabling regioselective reactions at other positions of the heterocycle. The 2-(trimethylsilyl)ethoxymethyl (SEM) group has emerged as a valuable N-protecting group for pyrazoles due to its robust nature, withstanding a wide range of reaction conditions including exposure to bases, organometallics, and mild acids.[1]
The strategic advantage of the SEM group lies in its unique deprotection pathways. Cleavage can be initiated by either fluoride ions or strong acids, offering orthogonal removal strategies in complex synthetic routes. This application note provides a detailed guide to two primary methods for the deprotection of SEM-pyrazoles: fluoride-mediated cleavage using tetrabutylammonium fluoride (TBAF) and acid-mediated cleavage using hydrogen fluoride (HF). We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: Fluoride vs. Acidic Cleavage
The choice between TBAF and HF for SEM-deprotection is dictated by the substrate's tolerance to basic or acidic conditions, respectively. Understanding the distinct mechanisms is crucial for selecting the appropriate reagent and reaction conditions.
Fluoride-Mediated Deprotection with TBAF
The deprotection of SEM-pyrazoles with TBAF is driven by the high affinity of the fluoride ion for silicon. The reaction proceeds through a beta-elimination pathway. The fluoride ion attacks the silicon atom of the SEM group, forming a transient pentacoordinate siliconate intermediate. This intermediate then undergoes fragmentation, leading to the release of the deprotected pyrazole, along with innocuous byproducts: formaldehyde, ethylene, and trimethylsilyl fluoride.[1]
// Nodes SEM_Pyrazole [label="SEM-Protected\nPyrazole", fillcolor="#F1F3F4", fontcolor="#202124"]; TBAF [label="TBAF (F⁻)", shape=plaintext, fontcolor="#EA4335"]; Intermediate [label="Pentacoordinate\nSiliconate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotected_Pyrazole [label="Deprotected\nPyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Formaldehyde +\nEthylene +\nTMSF", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges SEM_Pyrazole -> Intermediate [label=" Fluoride Attack ", color="#4285F4"]; TBAF -> Intermediate [style=invis]; Intermediate -> Deprotected_Pyrazole [label=" Fragmentation ", color="#4285F4"]; Intermediate -> Byproducts [label=" (Beta-elimination) ", color="#4285F4"]; }
Diagram 1: Fluoride-Mediated SEM Deprotection Workflow.
Acid-Mediated Deprotection with HF
Hydrogen fluoride, often used as a complex with pyridine (HF-Pyridine) for easier handling, effects deprotection through an acid-catalyzed mechanism. The reaction is initiated by protonation of the ether oxygen of the SEM group. This is followed by the departure of the trimethylsilylethoxy group as a cation, which then fragments to release the deprotected pyrazole, formaldehyde, ethylene, and a proton. This method is particularly useful when the pyrazole substrate is sensitive to the basicity of TBAF.
// Nodes SEM_Pyrazole [label="SEM-Protected\nPyrazole", fillcolor="#F1F3F4", fontcolor="#202124"]; HF [label="HF (H⁺)", shape=plaintext, fontcolor="#EA4335"]; Protonated_Intermediate [label="Protonated\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotected_Pyrazole [label="Deprotected\nPyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Formaldehyde +\nEthylene +\nTMS⁺", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges SEM_Pyrazole -> Protonated_Intermediate [label=" Protonation ", color="#4285F4"]; HF -> Protonated_Intermediate [style=invis]; Protonated_Intermediate -> Deprotected_Pyrazole [label=" Fragmentation ", color="#4285F4"]; Protonated_Intermediate -> Byproducts [label=" ", color="#4285F4"]; }
Diagram 2: Acid-Mediated SEM Deprotection Workflow.
Comparative Overview of Deprotection Methods
The selection of the deprotection reagent is a critical decision in the synthetic strategy. The following table provides a comparative summary to aid in this choice.
| Feature | TBAF (Tetrabutylammonium Fluoride) | HF (Hydrogen Fluoride) & HF-Pyridine |
| Mechanism | Fluoride-induced beta-elimination | Acid-catalyzed fragmentation |
| Reaction Conditions | Typically mild to moderate temperatures (RT to 80 °C) in aprotic polar solvents (THF, DMF).[2] | Typically low temperatures (0 °C to RT) in solvents like acetonitrile or pyridine.[1] |
| Advantages | - Generally high-yielding.- Orthogonal to many acid-labile protecting groups.- Commercially available as a solution in THF. | - Effective for base-sensitive substrates.- Can be faster than TBAF for some substrates. |
| Disadvantages | - Basicity of the fluoride ion can be problematic for base-sensitive functional groups.[3] - Can be sluggish for sterically hindered substrates.[1] - Removal of tetralkylammonium salts during workup can be challenging.[4] | - Highly corrosive and toxic; requires specialized plastic labware and careful handling.[5] - HF-Pyridine is viscous and can be difficult to handle.- Can cleave other acid-labile groups (e.g., Boc, trityl). |
| Best Suited For | Substrates tolerant to basic conditions and containing acid-sensitive functionalities. | Substrates with base-labile functional groups or where TBAF fails. |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. When working with HF or HF-Pyridine, specialized calcium gluconate gel should be readily available as a first-aid measure in case of skin contact. All reactions should be carried out in appropriate glassware or plasticware.
Protocol 1: SEM-Pyrazole Deprotection using TBAF
This protocol is a general starting point and may require optimization of temperature, reaction time, and solvent for specific substrates.
Materials:
-
SEM-protected pyrazole
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous THF or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the SEM-protected pyrazole (1.0 equiv) in anhydrous THF or DMF (approximately 0.1 M concentration).
-
To the stirred solution, add TBAF (1.0 M in THF, 2.0 - 4.0 equiv) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, it can be heated to a temperature between 40-80 °C.[2]
-
Upon completion, cool the reaction mixture to room temperature (if heated).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected pyrazole.
Protocol 2: SEM-Pyrazole Deprotection using HF-Pyridine
Caution: Hydrogen fluoride is extremely corrosive and toxic. This procedure must be performed in a chemical fume hood using plastic labware (e.g., polyethylene, polypropylene, or Teflon).
Materials:
-
SEM-protected pyrazole
-
Hydrogen fluoride-pyridine complex (HF-Pyridine, ~70% HF)
-
Anhydrous acetonitrile (MeCN) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a plastic vial or flask, dissolve the SEM-protected pyrazole (1.0 equiv) in anhydrous acetonitrile or pyridine (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and carefully add HF-Pyridine (excess, typically 5-10 equiv of HF) to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If necessary, the reaction can be allowed to warm to room temperature.
-
Once the reaction is complete, carefully quench by the slow, portion-wise addition of a saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extract the mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected pyrazole.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Slow or Incomplete Reaction with TBAF | - Steric hindrance around the SEM group.- Insufficient reactivity of TBAF (may contain water). | - Increase the reaction temperature (up to 80 °C).- Increase the equivalents of TBAF.- Use anhydrous TBAF or add molecular sieves to the reaction.- Switch to a more polar solvent like DMF. |
| Side Product Formation with TBAF | - Basicity of TBAF causing undesired reactions on the pyrazole or other functional groups. | - Run the reaction at a lower temperature.- Consider using a buffered fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF). |
| Low Yields with HF-Pyridine | - Degradation of the substrate under strongly acidic conditions. | - Ensure the reaction is kept at a low temperature (0 °C or below).- Minimize the reaction time.- Use a less acidic reagent if possible, such as buffered HF. |
| Difficult Workup with TBAF | - Emulsion formation during extraction.- Tetrabutylammonium salts are difficult to remove by chromatography. | - Use a workup procedure involving the addition of a sulfonic acid resin (e.g., Dowex 50WX8) and calcium carbonate to sequester the ammonium salts before filtration.[4] |
| Complex Mixture with Acidic Deprotection | - Release of formaldehyde leading to side reactions, such as electrophilic aromatic substitution on activated rings.[6] | - Consider alternative deprotection methods like TBAF or other Lewis acids (e.g., MgBr₂).[7] |
Conclusion
The deprotection of SEM-pyrazoles is a critical step in the synthesis of many important molecules. Both TBAF and HF offer effective, albeit mechanistically distinct, pathways for the removal of the SEM group. The choice of reagent should be carefully considered based on the overall stability of the substrate. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully deprotect SEM-pyrazoles and advance their synthetic endeavors.
References
-
Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. SEM Deprotection - TBAF. [Link]
-
Reddy, K. L., et al. (2007). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1589-1592. [Link]
-
Hayashi, Y., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic letters, 9(18), 3425–3428. [Link]
-
Olsen, B. E., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(12), 3183. [Link]
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447-1450. [Link]
-
Reddit. (2025, January 7). Do I need to work up HF-Pyridine TBS deprotection? Or can I throw it on the column?. r/Chempros. [Link]
-
ChemistryViews. (2025, April 8). Method Simplifies Deprotection and Modification of N-Heterocycles. [Link]
-
Pireddu, R., et al. (2012). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & medicinal chemistry letters, 22(14), 4697–4702. [Link]
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ResearchGate. (2025, August 6). Tetrabutylammonium Fluoride (TBAF) as a Mild and Versatile Reagent for Cleaving Boroxazolidones to their Corresponding Free α-Amino Acids. [Link]
-
Reddit. (2024, June 5). give me your harshest (serious) silyl protecting group deprotection conditions. r/Chempros. [Link]
-
ResearchGate. (2013, January 27). Hydrogen fluoride-pyridine complex as ~70% hydrogen. [Link]
-
ResearchGate. Benzoylation of pyrazole 3 and subsequent deprotection 1. Molecules... [Link]
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Application Notes & Protocols: Acidic Hydrolysis for SEM Group Removal from Pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the acidic hydrolysis of 2-(trimethylsilyl)ethoxymethyl (SEM) protecting groups from pyrazole moieties. The SEM group is a versatile protecting group for the nitrogen atoms of pyrazoles, offering stability across a range of synthetic transformations.[1][2] However, its efficient and clean removal is crucial for the final steps of a synthetic sequence. This application note details the mechanistic underpinnings of acid-catalyzed SEM deprotection, provides validated laboratory protocols using common Brønsted acids, and offers a troubleshooting guide to address potential challenges.
Introduction: The Role of the SEM Group in Pyrazole Synthesis
Pyrazoles are a cornerstone of many pharmaceutical compounds and agrochemicals, valued for their diverse biological activities.[3][4] During multi-step syntheses, protection of the pyrazole's N-H functionality is often necessary to prevent unwanted side reactions.[5] The 2-(trimethylsilyl)ethoxymethyl (SEM) group has emerged as a robust choice for this purpose. It is introduced by reacting the pyrazole with SEM chloride (SEM-Cl) in the presence of a base.[6][7] The SEM group is stable to various conditions including bases, mild acids, and many organometallic reagents.[1][6]
Deprotection, the removal of the SEM group, is typically achieved under acidic conditions or with fluoride ions.[1] This guide focuses on acidic hydrolysis, a common and practical method in many laboratory settings. Understanding the nuances of this reaction is key to achieving high yields and purity of the final pyrazole product.
Mechanistic Rationale for Acidic SEM Deprotection
The acidic removal of the SEM group from a pyrazole nitrogen proceeds through a well-understood pathway. The reaction is initiated by the protonation of the ether oxygen atom of the SEM group. This protonation event makes the acetal-like structure more susceptible to cleavage.
The subsequent steps involve the departure of the protected pyrazole and the fragmentation of the resulting oxocarbenium ion intermediate. This fragmentation is driven by the elimination of formaldehyde and the formation of a stable silylium ion, which is then trapped by a nucleophile in the reaction medium.
Below is a visual representation of the proposed mechanism.
Caption: General experimental workflow for acidic SEM deprotection of pyrazoles.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
TFA is a strong acid that can effectively cleave the SEM group, often at room temperature. [8] Materials:
-
SEM-protected pyrazole
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the SEM-protected pyrazole (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq). The reaction is often exothermic, so addition may need to be controlled.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [2]Reactions are typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization to afford the deprotected pyrazole.
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
Hydrochloric acid is a common and cost-effective reagent for SEM deprotection. This method may require heating to achieve a reasonable reaction rate. [9] Materials:
-
SEM-protected pyrazole
-
Ethanol (EtOH) or 1,4-Dioxane
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous ammonium hydroxide (NH₄OH)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and heating mantle/oil bath
Procedure:
-
Dissolve the SEM-protected pyrazole (1.0 eq) in a suitable solvent such as ethanol or 1,4-dioxane (to a concentration of ~0.2 M).
-
Add concentrated hydrochloric acid (5-10 eq) to the solution.
-
Heat the reaction mixture to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS. [2]The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution or aqueous NH₄OH.
-
Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography or crystallization.
Comparison of Acidic Conditions
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TFA | DCM, Room Temperature | Mild conditions, often faster reactions. [8] | Can be corrosive and more expensive. May not be suitable for substrates with other acid-labile groups. |
| HCl | EtOH or Dioxane, 50-80 °C | Cost-effective, readily available. | Requires heating, which may not be suitable for thermally sensitive substrates. [9] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid, low temperature, or short reaction time. | Increase the equivalents of acid, raise the reaction temperature, or extend the reaction time. Monitor closely by TLC/LC-MS. |
| Formation of Side Products | Degradation of the pyrazole ring or other functional groups under strongly acidic conditions. | Use milder conditions (e.g., lower temperature, less concentrated acid). Consider a fluoride-based deprotection method as an alternative. [1] |
| Difficult Workup | Emulsion formation during extraction. | Add more brine to the aqueous layer to break the emulsion. Filter the entire mixture through a pad of celite. |
| Low Yield after Purification | Product may be water-soluble, especially if it is a salt. | Ensure the aqueous layer is thoroughly extracted. If the product is a salt, consider isolating it by evaporation of the aqueous layer after neutralization and extraction. |
Conclusion
The acidic hydrolysis of the SEM protecting group from pyrazoles is a reliable and widely used transformation in organic synthesis. By understanding the underlying mechanism and carefully selecting the appropriate acidic reagent and reaction conditions, researchers can achieve efficient and high-yielding deprotection. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists engaged in the synthesis of pyrazole-containing molecules. For complex substrates with multiple sensitive functional groups, careful optimization of the deprotection step is always recommended.
References
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Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
-
Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]
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Wikipedia. 2-(Trimethylsilyl)ethoxymethyl chloride. [Link]
-
Common Organic Chemistry. SEM Protection - Common Conditions. [Link]
-
Gunda, P., et al. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 132-143. [Link]
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. [Link]
-
ACS Publications. Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. [Link]
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Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-33. [Link]
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Common Organic Chemistry. SEM Deprotection - HCl. [Link]
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Hansen, B. H., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
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Dow, M., et al. (2016). An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation. Organic & Biomolecular Chemistry, 14(10), 2931-2936. [Link]
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McCarthy, J. R., et al. (1985). [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry, 50(10), 1695-1700. [Link]
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Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]
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Common Organic Chemistry. SEM Deprotection - TFA. [Link]
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Schoknecht, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2165648. [Link]
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Daugulis, O., et al. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Chemical Science, 2(5), 987-991. [Link]
-
Bouzayani, N., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(23), 5201. [Link]
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ResearchGate. Removal of the tosyl and nosyl groups. [Link]
-
Claramunt, R. M., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. New Journal of Chemistry, 39(5), 3466-3477. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
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Wang, C., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(1), 143. [Link]
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Kletskov, A. V., et al. (2022). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 87(16), 10849-10861. [Link]
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Samb, I., & Gaye, M. L. (2022). Reactivity of chiral functionalized pyrazoles: Alcohol protection. RAMReS Sciences des Structures et de la Matière, 6(2), 166-172. [Link]
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ResearchGate. An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. [Link]
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Hashiguchi, H., & Ohshima, T. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 10(1), 10. [Link]
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Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5553-5557. [Link]
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Cendret, V., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1649. [Link]
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Application Notes & Protocols: Strategic Use of SEM-Pyrazole in the Convergent Synthesis of Baricitinib
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of the SEM-protected pyrazole intermediate, specifically 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, in the synthesis of Baricitinib. Baricitinib is a potent Janus kinase (JAK) inhibitor, and its synthesis requires precise control of reactive sites. The use of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group on the pyrrolo[2,3-d]pyrimidine core is a key strategy to prevent unwanted side reactions and enable a highly efficient, convergent synthetic route. We will explore the rationale behind this strategy, provide detailed, field-proven protocols for the key coupling and deprotection steps, and discuss the critical parameters for success.
Introduction: The Strategic Importance of SEM Protection in Baricitinib Synthesis
Baricitinib is a selective inhibitor of Janus kinase (JAK) isoforms JAK1 and JAK2, pivotal in cytokine signaling pathways implicated in autoimmune diseases like rheumatoid arthritis.[1][2] Its molecular architecture features a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole ring, which in turn is attached to an ethylsulfonyl-azetidine moiety.
The nitrogen on the pyrrole ring of the 7H-pyrrolo[2,3-d]pyrimidine core is nucleophilic and can interfere with subsequent coupling reactions. To ensure the selective formation of the desired C-N bond at the pyrazole nitrogen during the key Michael addition step, this pyrrole nitrogen must be temporarily masked. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an ideal choice for this purpose. It is stable under the basic conditions of the coupling reaction but can be selectively removed under specific Lewis acidic conditions in the final step of the synthesis.[3]
This guide focuses on the two critical transformations involving the key intermediate, 4-(1H-Pyrazol-4-yl)-7-SEM-7H-pyrrolo[2,3-d]pyrimidine :
-
Michael Addition: The base-catalyzed conjugate addition to the ethylsulfonyl-azetidine side chain.
-
SEM Deprotection: The final, often challenging, removal of the SEM group to yield Baricitinib.
Core Synthesis: The DBU-Catalyzed Michael Addition
The central bond-forming reaction in this synthetic pathway is the nucleophilic addition of the SEM-protected pyrazole-pyrrolopyrimidine intermediate to the activated alkene of the azetidine side chain. This reaction proceeds efficiently in the presence of a strong, non-nucleophilic base.
Causality and Experimental Choices:
-
Reactant: The commercially available or pre-synthesized 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1) serves as the nucleophile.[4][5][6] The SEM group ensures that the pyrrole nitrogen of the pyrrolopyrimidine core does not compete in the reaction.
-
Electrophile: The Michael acceptor is 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (2) . The electron-withdrawing nitrile and sulfonyl groups polarize the double bond, making it susceptible to nucleophilic attack.
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the base of choice. Its function is to deprotonate the N-H of the pyrazole ring on intermediate 1 , generating a potent nucleophile. DBU is sterically hindered, which prevents it from acting as a competing nucleophile.[4][7]
-
Solvent: Anhydrous acetonitrile is used to provide a polar aprotic medium that can dissolve the reactants and does not interfere with the base-catalyzed mechanism.[4]
Experimental Protocol: Synthesis of SEM-Protected Baricitinib (3)
This protocol is adapted from procedures published in patent literature and peer-reviewed journals.[1][4]
Materials & Reagents:
| Reagent | Formula | M.W. | Mmol | Equivalents |
|---|---|---|---|---|
| SEM-Pyrazole Intermediate (1) | C₁₅H₂₁N₅OSi | 315.45 | 2.18 | 1.0 |
| Azetidine Side Chain (2) | C₈H₁₁N₃O₂S | 213.26 | 2.61 | 1.2 |
| DBU | C₉H₁₆N₂ | 152.24 | 2.61 | 1.2 |
| Anhydrous Acetonitrile | CH₃CN | 41.05 | - | ~3 mL/mmol |
| Distilled Water | H₂O | 18.02 | - | - |
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the azetidine side chain intermediate 2 (2.61 mmol).
-
Add the SEM-pyrazole intermediate 1 (2.18 mmol) to the vessel.
-
Add anhydrous acetonitrile (approx. 7 mL). Stir the suspension at room temperature (15-25°C).
-
Slowly add DBU (0.39 mL, 2.61 mmol) dropwise to the suspension, ensuring the internal temperature remains between 15°C and 25°C.
-
After the addition of DBU is complete, stir the reaction mixture at room temperature. A precipitate of the product will typically begin to form within 30 minutes.[4]
-
Continue stirring for an additional 16 hours to ensure the reaction goes to completion.[4]
-
Work-up: Quench the reaction by adding distilled water (10 mL). Stir the resulting slurry for 30 minutes at room temperature.
-
Isolate the product by vacuum filtration. Wash the filter cake with water and then a minimal amount of cold acetonitrile or another suitable solvent like MTBE/n-hexane to remove residual impurities.[8]
-
Dry the solid product under vacuum to a constant weight. The desired SEM-protected Baricitinib 3 is typically obtained in high yield (quantitative yield has been reported) and purity, often without the need for chromatographic purification.[4]
Final Step: Lewis Acid-Mediated SEM Deprotection
The removal of the SEM group is the final step to furnish Baricitinib. This transformation can be challenging, as the stability of the SEM group requires specific and carefully controlled conditions. Several common deprotection methods have been reported to be unsuccessful, highlighting the need for a robust protocol.[1][4]
Causality and Experimental Choices:
-
Unsuccessful Reagents: Attempts to deprotect the SEM group using reagents such as LiBF₄/MeCN, TFA/ethylene diamine, or BF₃·Et₂O have proven ineffective for this specific substrate.[1][4] This demonstrates the stability of the SEM ether linkage and the need for a more potent reagent.
-
Successful Reagent: A 1 M solution of Tin(IV) chloride (SnCl₄) in an anhydrous solvent is highly effective.[4] SnCl₄ is a strong Lewis acid that coordinates to the oxygen atom of the ethoxymethyl linker, facilitating the cleavage of the C-O bond and initiating the fragmentation cascade that removes the group.
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction, as it is inert to the Lewis acid and effectively dissolves the starting material.
-
Temperature Control: The reaction is initiated at 0°C to control the exothermicity and selectivity of the Lewis acid. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.
-
Quenching: A basic workup using aqueous sodium hydroxide (NaOH) is critical. It neutralizes the SnCl₄ and any generated acidic byproducts, precipitating tin salts and allowing for the isolation of the free base form of Baricitinib.[4] Careful pH control is necessary to avoid potential side reactions.[3]
Experimental Protocol: Synthesis of Baricitinib (4)
This protocol is based on a validated procedure for the complete deprotection of the SEM group.[4]
Materials & Reagents:
| Reagent | Formula | M.W. | Mmol | Remarks |
|---|---|---|---|---|
| SEM-Protected Baricitinib (3) | C₂₃H₃₂N₈O₃SSi | 528.70 | 1.68 | Starting material |
| Tin(IV) Chloride Solution | SnCl₄ | 260.51 | 23.0 | 1 M in DCM |
| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | - | Solvent |
| Sodium Hydroxide Solution | NaOH | 40.00 | - | 4% w/v aqueous solution for quench |
Procedure:
-
Dissolve SEM-protected Baricitinib 3 (850 mg, 1.68 mmol) in anhydrous DCM (50 mL) in a dry reaction vessel under an inert atmosphere.
-
Cool the solution to 0°C using an ice-water bath.
-
While maintaining the temperature at 0°C, add the 1 M solution of SnCl₄ in DCM (23 mL, 23 mmol) dropwise over a period of 30 minutes.
-
After the addition is complete, stir the reaction mixture at 0°C for a short period, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, cool the mixture back down to 0°C.
-
Carefully quench the reaction by slowly adding a 4% aqueous NaOH solution. Add the base portion-wise until the pH of the aqueous layer is approximately 8.[4]
-
Allow the biphasic mixture to stir vigorously for an additional 15 minutes at 0°C.
-
Separate the organic layer. Extract the aqueous layer with additional portions of DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or silica gel chromatography to yield pure Baricitinib 4 . A yield of 66% has been reported for this step.[4]
Conclusion and Best Practices
The use of 4-(1H-Pyrazol-4-yl)-7-SEM-7H-pyrrolo[2,3-d]pyrimidine is a robust and industrially relevant strategy for the synthesis of Baricitinib. It effectively simplifies a complex synthesis into a convergent process by masking a reactive site, thereby improving yields and minimizing side products.
Key Takeaways for Success:
-
Moisture Control: Both the Michael addition and the SEM deprotection steps are sensitive to moisture. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.
-
Temperature Management: Strict temperature control during the addition of DBU and SnCl₄ is crucial for reaction selectivity and safety.
-
Reaction Monitoring: Use TLC or LC-MS to closely monitor the progress of the deprotection step to prevent the formation of impurities from over-exposure to the strong Lewis acid.
-
pH Control During Work-up: Precise pH adjustment during the basic quench of the deprotection reaction is essential for efficient isolation of the final product and to avoid potential base-mediated degradation.
This guide provides a validated framework for the synthesis of Baricitinib using a SEM-protected intermediate. By understanding the chemical principles behind each step and adhering to the detailed protocols, researchers can reliably execute this key synthetic sequence.
References
-
Jansen-van Vuuren, R. D., & Vohra, M. (2021). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 64(12), 435-442. Available at: [Link]
- Luo, Y., et al. (2018). Method for preparing Baricitinib. Google Patents. AU2018366342A1.
-
Shi, H., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205-208. Available at: [Link]
- Luo, Y., et al. (2019). Method for preparing baricitinib. Google Patents. WO2019114258A1.
-
Reddy, B. P., et al. (2022). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega, 7(40), 35947-35954. Available at: [Link]
- Farkas, S., et al. (2017). Method and intermediate for the production of baricitinib. Google Patents. WO2017109524A1.
-
Wang, C., et al. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. Archiv der Pharmazie, 355(11), e2200318. Available at: [Link]
-
Jansen-van Vuuren, R. D., & Vohra, M. (2021). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. ResearchGate. Available at: [Link]
-
Iannitti, R., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(11), 3125. Available at: [Link]
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- 8. AU2018366342A1 - Method for preparing Baricitinib - Google Patents [patents.google.com]
Application Notes and Protocols for the Regioselective C-Arylation of SEM-Protected Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the regioselective C-H arylation of pyrazoles utilizing the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. Arylated pyrazoles are significant structural motifs in medicinal chemistry, and direct C-H functionalization offers a more efficient synthetic route compared to traditional cross-coupling methods. This guide details the strategic importance of the SEM group, the palladium-catalyzed reaction mechanism, and step-by-step protocols for the synthesis of complex, multi-substituted pyrazoles with complete regiocontrol.
Introduction: The Strategic Advantage of SEM-Protected Pyrazoles in C-H Arylation
Pyrazoles are a cornerstone in pharmaceutical and agrochemical research, with their derivatives exhibiting a wide range of biological activities. The synthesis of complex, substituted pyrazoles is therefore of great interest. Direct C-H arylation has emerged as a powerful tool for this purpose, streamlining synthetic pathways and reducing waste. However, the inherent reactivity of the pyrazole ring presents challenges in controlling the site of functionalization.
The 2-(trimethylsilyl)ethoxymethyl (SEM) group plays a pivotal role in overcoming these challenges. Its application in the C-H arylation of pyrazoles serves three primary functions:
-
Enabling C-H Arylation : Unprotected (N-H) pyrazoles are often poor substrates for C-H arylation. The SEM group protects the pyrazole nitrogen, facilitating the desired transformation.[1]
-
Directing Regioselectivity : The SEM group influences the electronic and steric properties of the pyrazole ring, leading to a predictable order of reactivity for the C-H bonds: C-5 > C-4 >> C-3.[1][2] This inherent preference allows for the selective arylation of the C-5 position.
-
Facilitating the "SEM Switch" : To address the low reactivity of the C-3 position, a clever strategy involving the transposition of the SEM group from one nitrogen to the other has been developed.[1][2][3] This "SEM switch" effectively transforms the unreactive C-3 position into the highly reactive C-5 position, enabling sequential arylation and the synthesis of 3,5-disubstituted pyrazoles.
This guide will delve into the practical application of these principles, providing researchers with the necessary protocols to implement this powerful synthetic strategy.
Reaction Mechanism and Regioselectivity
The regioselective C-H arylation of SEM-protected pyrazoles is typically achieved using a palladium-pivalate catalytic system. The reaction proceeds through a concerted metalation-deprotonation (CMD) mechanism. The palladium catalyst, coordinated to a pivalate ligand, selectively cleaves the most acidic C-H bond, which is at the C-5 position. This is followed by reductive elimination to form the C-C bond and regenerate the active catalyst.
The observed regioselectivity (C-5 > C-4 >> C-3) is a result of the electronic and steric environment of the pyrazole ring. The C-5 position is the most electron-deficient and sterically accessible, making it the most favorable site for palladation.
Below is a generalized workflow for the synthesis of multi-arylated pyrazoles, highlighting the key strategic steps.
Caption: Synthetic workflow for regioselective C-arylation of pyrazoles.
Experimental Protocols
Part 1: SEM Protection of Pyrazole
This protocol describes the protection of the pyrazole nitrogen with the SEM group. The reaction is typically carried out using sodium hydride as a base and SEM-Cl as the electrophile.[4]
Materials:
-
Pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous DMF.
-
Carefully add the required amount of sodium hydride to the DMF and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve the pyrazole in anhydrous DMF.
-
Slowly add the pyrazole solution to the NaH suspension at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Add SEM-Cl dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Regioselective C-5 Arylation of SEM-Protected Pyrazole
This protocol details the palladium-catalyzed direct C-H arylation at the C-5 position of the SEM-protected pyrazole.[1]
Materials:
-
SEM-protected pyrazole
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pivalic acid (PivOH)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
Procedure:
-
To a dry Schlenk tube or reaction vial, add the SEM-protected pyrazole, aryl halide, Pd(OAc)₂, PivOH, and base.
-
Evacuate and backfill the reaction vessel with an inert atmosphere (argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | K₂CO₃ | Toluene | 120 | 85 |
| 2 | 4-Bromoanisole | Cs₂CO₃ | Dioxane | 110 | 92 |
| 3 | 1-Iodonaphthalene | K₂CO₃ | DMF | 140 | 78 |
| 4 | 3-Bromopyridine | Cs₂CO₃ | Toluene | 120 | 65 |
Table 1: Representative examples of C-5 arylation of SEM-protected pyrazole. Yields are for isolated products.
Part 3: The "SEM Switch" - Transposition of the SEM Group
This protocol describes the crucial step for enabling C-3 arylation by transposing the SEM group.[1][2]
Materials:
-
C-5 arylated SEM-protected pyrazole
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), catalytic amount (e.g., 10 mol%)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a dry reaction vessel, add the C-5 arylated SEM-protected pyrazole.
-
Add anhydrous acetonitrile followed by a catalytic amount of SEM-Cl.
-
Seal the vessel and heat the reaction mixture to a high temperature (e.g., 150 °C) in a sealed tube or microwave reactor.
-
Monitor the reaction progress by ¹H NMR spectroscopy to observe the equilibration of the two regioisomers.
-
Once the desired ratio is achieved, cool the reaction mixture to room temperature.
-
The resulting mixture of isomers can often be used directly in the subsequent C-3 arylation step, or the desired isomer can be purified by chromatography.
Part 4: SEM Deprotection
This protocol outlines the removal of the SEM protecting group to yield the free (N-H) pyrazole.[1]
Materials:
-
SEM-protected pyrazole derivative
-
Hydrochloric acid (HCl), concentrated or in a solution with an alcohol (e.g., ethanol)
-
Ethanol (EtOH)
Procedure:
-
Dissolve the SEM-protected pyrazole in ethanol.
-
Add a solution of hydrochloric acid in ethanol or concentrated HCl.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product if necessary.
Troubleshooting and Key Considerations
-
Moisture and Air Sensitivity: The palladium catalyst and the base can be sensitive to moisture and air. It is crucial to use anhydrous solvents and maintain an inert atmosphere for the arylation reactions.
-
Substrate Scope: The electronic nature of the aryl halide can influence the reaction rate. Electron-deficient aryl halides tend to react faster.
-
"SEM Switch" Equilibrium: The transposition of the SEM group is an equilibrium process. The final ratio of isomers will depend on their thermodynamic stability.
-
Purification: The separation of regioisomers after the "SEM switch" can sometimes be challenging and may require reverse-phase HPLC.[1]
Conclusion
The regioselective C-H arylation of SEM-protected pyrazoles is a robust and versatile methodology for the synthesis of complex pyrazole derivatives. By leveraging the unique properties of the SEM protecting group, including its directing ability and its role in the innovative "SEM switch" strategy, researchers can achieve complete regiocontrol over the functionalization of the pyrazole core. The protocols outlined in this guide provide a solid foundation for the successful implementation of this powerful synthetic tool in drug discovery and materials science.
References
-
Daugulis, O., et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 131(12), 4344–4356. [Link]
-
PubMed. (2009). C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. [Link]
-
Vernier, W. F., & Gomez, L. (2017). Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles. Tetrahedron Letters, 58(49), 4587–4590. [Link]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
-
Gulia, N., & Daugulis, O. (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 56(13), 3630-3634. [Link]
-
Doucet, H., et al. (2021). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus. Chimie, 24(S1), 1-12. [Link]
-
ResearchGate. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols: Strategic Use of SEM-Pyrazole in Multi-Step Organic Synthesis
Introduction: The Strategic Imperative for Protecting Groups in Pyrazole Synthesis
Pyrazoles and their fused heterocyclic derivatives represent a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Their synthesis, particularly in the context of complex, multi-step drug development programs, often necessitates a sophisticated strategy to manage the reactivity of the pyrazole nucleus. The NH moiety of the pyrazole ring is acidic and nucleophilic, while the carbon atoms possess distinct electronic densities that can lead to challenges in achieving regiocontrol during functionalization.[2]
In multi-step synthesis, protecting groups are indispensable tools that temporarily mask a reactive functional group, allowing other parts of the molecule to be modified without interference.[3] An ideal protecting group strategy involves chemistry that is robust, high-yielding, and orthogonal—meaning the protecting group can be selectively removed without affecting other sensitive functionalities.[3]
The 2-(trimethylsilyl)ethoxymethyl (SEM) group, introduced by Lipshutz and Pegram in 1980, has emerged as a uniquely versatile and strategic choice for the protection of nitrogen heterocycles, including pyrazoles.[4][5] Its remarkable stability to a wide range of reagents, combined with multiple, mild deprotection pathways, allows for intricate molecular manipulations that would otherwise be challenging. This guide provides an in-depth analysis of the SEM group's application in pyrazole synthesis, detailing its mechanistic underpinnings, strategic advantages, and field-proven experimental protocols.
The SEM Group: A Superior Choice for Pyrazole Derivatization
The SEM group offers a compelling combination of stability and controlled lability, making it highly effective for complex synthetic routes involving pyrazoles.
Key Properties and Stability: The SEM group is an acetal that exhibits exceptional stability under a broad spectrum of reaction conditions, including exposure to strong bases (e.g., organolithium reagents), nucleophiles, and many oxidizing and reducing agents.[4] This robustness is critical, as it allows for extensive functionalization of other parts of the molecule. For instance, the SEM group is stable under the palladium-catalyzed cross-coupling conditions often used to build complex biaryl structures, a scenario where other protecting groups like Boc can lead to decomposition.[6][7]
Mechanism of Protection and Deprotection: The true strategic value of the SEM group lies in the multiple, orthogonal methods available for its removal. Understanding these mechanisms is key to its effective implementation.
-
Protection: The pyrazole nitrogen is typically protected by reacting it with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base. A strong base like sodium hydride (NaH) is often used to first deprotonate the pyrazole, followed by quenching with SEM-Cl.[4] Alternatively, weaker organic bases such as N,N-diisopropylethylamine (DIPEA) can be employed.[4]
-
Deprotection Pathways:
-
Fluoride-Mediated (TBAF, HF): The presence of the silicon atom provides a unique deprotection handle. Fluoride ions, with their exceptionally high affinity for silicon, attack the silyl group to form an unstable pentavalent siliconate intermediate. This intermediate rapidly collapses via a β-elimination cascade, releasing the free pyrazole, along with benign byproducts: trimethylsilyl fluoride, ethene, and formaldehyde.[4] This pathway is often preferred for its mildness and orthogonality to many other protecting groups.
-
Acid-Mediated (HCl, TFA, Lewis Acids): The SEM group can also be cleaved under acidic conditions. Protic acids like HCl or trifluoroacetic acid (TFA) protonate one of the ether oxygens, leading to acetal hydrolysis.[4][6] Lewis acids such as magnesium bromide (MgBr₂) or tin tetrachloride (SnCl₄) have also been developed as very mild and selective reagents for SEM deprotection, which is particularly useful for sensitive substrates.[5][8]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Regioselectivity: A Guide to the Synthesis of Substituted Pyrazoles Using the SEM Protecting Group
Introduction: The Significance of Pyrazoles and the Challenge of Regiocontrol
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] Its prevalence is a testament to its versatile biological activities, which include anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2] However, the synthesis of specifically substituted pyrazoles, particularly unsymmetrical 1,3,5-trisubstituted derivatives, presents a significant challenge: controlling the regioselectivity.[3][4] The two adjacent nitrogen atoms in the pyrazole ring often lead to the formation of regioisomeric mixtures during functionalization, complicating purification and reducing yields.[5][6]
To overcome this hurdle, the use of protecting groups for one of the pyrazole nitrogens has become an indispensable strategy. The 2-(trimethylsilyl)ethoxymethyl (SEM) group has emerged as a particularly effective tool in this regard.[7][8] Its steric bulk and unique electronic properties allow for precise control over the regioselectivity of subsequent reactions, and its stability under a wide range of conditions makes it compatible with diverse synthetic transformations.[8][9] This guide provides a comprehensive overview and detailed protocols for the use of the SEM protecting group in the synthesis of substituted pyrazoles, aimed at researchers, scientists, and drug development professionals.
The Strategic Advantage of the SEM Protecting Group
The choice of a protecting group is critical to the success of a multi-step synthesis. The SEM group offers several distinct advantages in the context of pyrazole chemistry:
-
Robust Stability: The SEM group is stable to a wide array of reaction conditions, including strongly basic, organometallic, and mildly acidic environments, which are often employed in the functionalization of heterocyclic rings.[9]
-
Regiodirecting Influence: The steric hindrance imparted by the bulky SEM group preferentially shields one of the pyrazole nitrogens, directing electrophilic attack or metallation to specific positions on the pyrazole ring.[8][10] This is crucial for achieving high regioselectivity in substitution reactions.
-
Orthogonal Deprotection: The SEM group can be cleaved under specific conditions that do not typically affect other common protecting groups, allowing for selective deprotection in complex molecules.[9][11] The most common methods for SEM deprotection involve fluoride ion sources or strong acids.[7][9]
-
The "SEM Switch": A powerful strategy has been developed that involves the transposition of the SEM group from one pyrazole nitrogen to the other.[7][12] This "SEM switch" effectively alters the reactivity of the pyrazole ring, enabling sequential functionalization at positions that would otherwise be difficult to access.[7][12]
Experimental Workflows and Protocols
This section provides detailed, step-by-step methodologies for the key stages of synthesizing substituted pyrazoles using the SEM protecting group.
Workflow Overview
The overall strategy involves three main stages: protection of the pyrazole nitrogen with the SEM group, regioselective functionalization of the SEM-protected pyrazole, and finally, deprotection to yield the desired substituted pyrazole.
Caption: General workflow for the synthesis of substituted pyrazoles using a SEM protecting group.
Protocol 1: SEM Protection of the Pyrazole Nitrogen
This protocol describes the N-protection of a generic substituted pyrazole using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).
Materials:
-
Substituted pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the substituted pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add SEM-Cl (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-SEM-protected pyrazole.[8]
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the pyrazole nitrogen to form the corresponding anion, which is a potent nucleophile for the subsequent reaction with SEM-Cl.
-
Anhydrous Conditions: NaH reacts violently with water. The use of anhydrous solvents is crucial to prevent quenching of the base and ensure efficient deprotonation.
-
Inert Atmosphere: Prevents reaction of the highly reactive sodium hydride and the pyrazole anion with atmospheric oxygen and moisture.
-
0 °C for Additions: The deprotonation of the pyrazole and the subsequent reaction with SEM-Cl can be exothermic. Performing these additions at 0 °C helps to control the reaction rate and minimize side reactions.
Protocol 2: Regioselective C-5 Lithiation and Functionalization
This protocol details the regioselective functionalization at the C-5 position of an N-SEM-protected pyrazole via lithiation.
Materials:
-
N-SEM-protected pyrazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., alkyl halide, aldehyde, ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-SEM-protected pyrazole (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the desired electrophile (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Rationale for Regioselectivity: The SEM group at the N-1 position directs the deprotonation by n-BuLi to the adjacent C-5 position.[10] This is a classic example of a directed ortho-metalation (DoM) type reaction, where the heteroatoms in the SEM group are thought to coordinate with the lithium cation, positioning the base for selective proton abstraction at the C-5 position.
Protocol 3: Deprotection of the SEM Group
The SEM group can be removed under either acidic or fluoride-mediated conditions. The choice of method depends on the stability of other functional groups in the molecule.
Materials:
-
Substituted N-SEM-protected pyrazole
-
Ethanol (EtOH)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-SEM-protected pyrazole in ethanol.
-
Add concentrated HCl (e.g., 2-4 M solution in ethanol) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C).[7]
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the deprotected pyrazole by flash column chromatography or recrystallization.
Materials:
-
Substituted N-SEM-protected pyrazole
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-SEM-protected pyrazole in anhydrous THF under an inert atmosphere.
-
Add TBAF solution (2-3 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product as required.
Mechanism of Fluoride-Mediated Deprotection:
Caption: Mechanism of fluoride-mediated SEM deprotection.
The high affinity of fluoride for silicon drives the formation of a pentavalent siliconate intermediate, which then undergoes a β-elimination to release the deprotected pyrazole, trimethylsilyl fluoride (TMSF), ethylene, and formaldehyde.[9]
Data Summary: Reaction Conditions
| Reaction Stage | Key Reagents | Solvent | Temperature | Typical Yields | Reference |
| SEM Protection | Pyrazole, NaH, SEM-Cl | DMF or THF | 0 °C to RT | 80-95% | [8] |
| C-5 Lithiation | N-SEM-Pyrazole, n-BuLi | THF | -78 °C | 70-90% | [10] |
| Acidic Deprotection | N-SEM-Pyrazole, HCl | EtOH | RT to 50 °C | High | [7] |
| Fluoride Deprotection | N-SEM-Pyrazole, TBAF | THF | RT to 60 °C | 85-96% | [11] |
Conclusion
The 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is a powerful and versatile tool for the synthesis of substituted pyrazoles. Its stability, regiodirecting capabilities, and orthogonal deprotection pathways provide chemists with a robust strategy to overcome the challenges of regioselectivity inherent in pyrazole chemistry. The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to efficiently access a wide range of substituted pyrazole derivatives for their research endeavors. By understanding the principles behind the use of the SEM group, scientists can rationally design and execute synthetic routes to novel and complex pyrazole-based molecules.
References
-
Ma, L., Ou, P., & Huang, X. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. [Link]
-
Goikhman, R., Jacques, T. L., & Sames, D. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society. [Link]
-
Zhu, L., & Jia, Y. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. [Link]
-
Ma, L., Ou, P., & Huang, X. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. RSC Publishing. [Link]
-
Ma, L., Ou, P., & Huang, X. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Banu, B., & Al-Ghorbani, M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
-
Lokhande, P. D., & Sakate, S. S. (2012). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]
-
Reddy, C. R., & Kumar, M. S. (2011). A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. Organic Letters. [Link]
-
Ferreira, I. C. F. R., & Martins, N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Ferreira, I. C. F. R., & Martins, N. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
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Banu, B., & Al-Ghorbani, M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
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Katritzky, A. R., & Akutagawa, S. (1995). The [2-(trimethylsilyl)ethoxy]methyl function as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles. Semantic Scholar. [Link]
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Ferreira, I. C. F. R., & Martins, N. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Goikhman, R., Jacques, T., & Sames, D. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. ResearchGate. [Link]
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Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Paterson, I. (n.d.). Protecting Groups. University of Cambridge. [Link]
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Dömling, A., & Nay, B. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
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Katritzky, A. R., & Ji, F. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. The Journal of Organic Chemistry. [Link]
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Vedejs, E., & Dax, S. L. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters. [Link]
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Hansen, M. R., & Kristensen, J. L. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
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Hussein, N. M. A. (2018). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Iraqi Journal of Science. [Link]
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Lee, J. Y., & Kim, J. N. (2015). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. [Link]
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Kumar, R., & Guza, C. (2007). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. ResearchGate. [Link]
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Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride. Wikipedia. [Link]
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Kumar, R., & Guza, C. (2007). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids. [Link]
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MySkinRecipes. (n.d.). (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid. MySkinRecipes. [Link]
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GalChimia. (2009). Regioselective pyrazoles. GalChimia. [Link]
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Edwards, M. P., & Ley, S. V. (1982). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]
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Al-Zaydi, K. M. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. [Link]
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Knochel, P., & Ganiek, M. A. (2021). Selective functionalization of the 1H-imidazo[1,2- b]pyrazole scaffold. A new potential non-classical isostere of indole. Chemical Science. [Link]
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Gerokonstantis, D.-T., & Detsi, A. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]
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Stoltz, B. M., & Garg, N. K. (2018). SEM-deprotection of pyrrole 10a. ResearchGate. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-pyrazole)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of SEM-pyrazole in Complex Molecule Synthesis
Pyrazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their wide-ranging biological activities and versatile applications.[1][2] In the synthesis of complex molecules, the protection of the pyrazole nitrogen is often a critical step to ensure regioselectivity in subsequent functionalization reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group has emerged as a robust and reliable protecting group for the pyrazole nitrogen due to its stability under a variety of reaction conditions, including exposure to bases, organometallic reagents, and mild acids.[3][4] The synthesis of SEM-pyrazole is therefore a key enabling step in many multi-step synthetic campaigns.
This document provides a comprehensive guide to the large-scale synthesis of SEM-pyrazole, addressing the practical challenges of scaling up this procedure from the laboratory to a pilot plant or industrial setting. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and emphasize the critical safety considerations necessary for a safe and efficient large-scale production.
Reaction Overview and Mechanistic Insights
The synthesis of SEM-pyrazole is typically achieved through the N-alkylation of pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a strong base.[5] The reaction proceeds via a nucleophilic substitution mechanism where the pyrazole anion, generated in situ by the base, attacks the electrophilic carbon of SEM-Cl.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydride (NaH) is a common choice for this reaction due to its strong basicity, which ensures complete deprotonation of the pyrazole nitrogen. However, its use on a large scale presents significant safety challenges, particularly with certain solvents. Potassium carbonate (K2CO3) is a milder and often safer alternative, though it may require longer reaction times or higher temperatures.[5]
-
Solvent Selection: Aprotic polar solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.[5] It is crucial to note that the combination of sodium hydride and DMF can be hazardous at elevated temperatures, with the potential for thermal runaway.[6] Therefore, strict temperature control is paramount when using this solvent combination. For large-scale synthesis, THF is often a safer choice.
-
Temperature Control: The alkylation reaction is exothermic, and careful temperature control is essential to prevent side reactions and ensure safety, especially on a large scale.[5]
Experimental Workflow
The overall workflow for the large-scale synthesis of SEM-pyrazole can be visualized as follows:
Caption: Overall workflow for the large-scale synthesis of SEM-pyrazole.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of SEM-pyrazole. All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis bay with appropriate engineering controls.
Materials and Equipment:
-
10 L glass-lined reactor with overhead stirring, temperature probe, and inert gas inlet/outlet
-
Addition funnel
-
Heating/cooling circulator
-
Quenching vessel
-
Extraction vessel
-
Rotary evaporator
-
Crystallization vessel with filtration setup
-
Vacuum oven
-
Personal Protective Equipment (PPE): safety glasses, face shield, flame-retardant lab coat, chemically resistant gloves (nitrile or neoprene recommended)[7]
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Pyrazole | 68.08 | 0.68 kg | 10.0 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 0.44 kg | 11.0 | 1.1 |
| 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | 166.72 | 1.75 kg | 10.5 | 1.05 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 6.0 L | - | - |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | - | ~2.0 L | - | - |
| Ethyl acetate | 88.11 | ~5.0 L | - | - |
| Brine (saturated NaCl solution) | - | ~2.0 L | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - | - |
| Hexanes | - | ~4.0 L | - | - |
Procedure:
1. Reactor Setup and Inertization:
-
Ensure the reactor is clean, dry, and free of any contaminants.
-
Assemble the reactor with the overhead stirrer, temperature probe, and addition funnel.
-
Purge the reactor with an inert gas (nitrogen or argon) for at least 30 minutes to ensure an anhydrous and oxygen-free atmosphere. Maintain a positive pressure of inert gas throughout the reaction.[7]
2. Sodium Hydride Suspension:
-
Under a continuous flow of inert gas, carefully charge the reactor with anhydrous THF (4.0 L).
-
With vigorous stirring, add the sodium hydride dispersion in portions to the THF. CAUTION: Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas.[8][9] Handle only in an inert atmosphere.
3. Pyrazole Addition:
-
Dissolve the pyrazole in anhydrous THF (2.0 L) in a separate flask under an inert atmosphere.
-
Slowly add the pyrazole solution to the stirred sodium hydride suspension in the reactor via the addition funnel over a period of 60-90 minutes.
-
During the addition, maintain the internal temperature of the reactor between 20-25 °C using the cooling circulator. Hydrogen gas will be evolved during this step. Ensure the reactor's vent is properly directed to a safe exhaust.
4. SEM-Cl Addition:
-
After the pyrazole addition is complete, continue stirring the mixture for an additional 60 minutes at 20-25 °C to ensure complete deprotonation.
-
Cool the reactor contents to 0-5 °C using the cooling circulator.
-
Slowly add the SEM-Cl to the reaction mixture via the addition funnel over a period of 90-120 minutes, ensuring the internal temperature does not exceed 10 °C. CAUTION: This addition is exothermic.[5]
5. Reaction Monitoring:
-
After the SEM-Cl addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting pyrazole is consumed.
6. Reaction Quenching:
-
Once the reaction is complete, cool the reactor to 0-5 °C.
-
CAUTION: The quenching process is highly exothermic and will generate hydrogen gas. Perform this step with extreme care and ensure adequate cooling and ventilation.
-
Slowly and carefully add saturated aqueous ammonium chloride solution to the reaction mixture to quench any unreacted sodium hydride. Maintain the internal temperature below 20 °C during the quench.
7. Work-up and Extraction:
-
Transfer the quenched reaction mixture to an extraction vessel.
-
Add ethyl acetate (2.5 L) and water (2.0 L) and agitate the mixture.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 1.25 L).
-
Combine the organic layers and wash with brine (2.0 L).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude SEM-pyrazole as an oil.
8. Purification by Crystallization:
-
Dissolve the crude oil in a minimal amount of hot hexanes.
-
Allow the solution to cool slowly to room temperature, and then cool further to 0-5 °C to induce crystallization. The formation of acid addition salts can also be used to facilitate crystallization if needed.[10]
-
Collect the crystalline product by filtration and wash with cold hexanes.
-
Dry the product in a vacuum oven at a temperature not exceeding 40 °C.
Chemical Reaction Mechanism
The synthesis of SEM-pyrazole follows a two-step mechanism: deprotonation of pyrazole followed by nucleophilic substitution.
Caption: Reaction mechanism for the synthesis of SEM-pyrazole.
Safety Considerations for Large-Scale Synthesis
-
Sodium Hydride: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite spontaneously. It should only be handled under an inert atmosphere.[7][9] The combination of NaH with DMF can lead to an uncontrolled exothermic reaction at temperatures as low as 26 °C.[6] Therefore, if DMF is used, extremely strict temperature control is mandatory. The use of THF is generally a safer alternative for large-scale reactions.
-
SEM-Cl: 2-(Trimethylsilyl)ethoxymethyl chloride is a corrosive and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood with appropriate PPE.
-
Exothermic Reactions: Both the deprotonation of pyrazole and the subsequent alkylation are exothermic. Adequate cooling capacity is essential for large-scale synthesis to maintain control over the reaction temperature.
-
Hydrogen Evolution: The reaction of sodium hydride with pyrazole and the quenching step both produce flammable hydrogen gas. The reactor must be properly vented to a safe location.
Product Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful attachment of the SEM group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
References
-
Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. [Link]
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Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
-
Xu, T., Zhong, Z., Yan, J., Chen, Y., Wang, A., & Wang, M. (2025). Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, Issue 31. [Link]
-
Mallah, F., & Mirjalili, B. F. (2023). A green protocol ball milling synthesis of dihydropyrano[2,3-c]pyrazole using nano-silica/aminoethylpiperazine as a metal-free catalyst. BMC Chemistry, 17(1), 10. [Link]
-
Al-Ostath, A., El-Sayed, N. N. E., & Al-Otaibi, J. S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
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Aggarwal, N., Kumar, R., & Singh, P. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Bioactive Compounds, 10(4), 223–238. [Link]
-
Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. [Link]
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(2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
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HORIBA. What is SEM-Cathodoluminescence (SEM-CL)? [Link]
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Charette, A. B., & Grenon, M. (2007). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 46(27), 5032–5035. [Link]
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(2021). solid state synthesis and characterization of pyrazole and. ResearchGate. [Link]
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AZoM. Principles and Applications of SEM-CL (SEM-Cathodoluminescence). [Link]
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(2023). A green protocol ball milling synthesis of dihydropyrano[2,3-c]pyrazole using nano-silica/aminoethylpiperazine as a metal-free catalyst. ResearchGate. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
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(2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed Central. [Link]
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MDPI. Correlating Scanning Electron Microscopy and Raman Microscopy to Quantify Occupational Exposure to Micro- and Nanoscale Plastics in Textile Manufacturing. [Link]
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(2014). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. ResearchGate. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
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Royal Society of Chemistry. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
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SERC (Carleton). Scanning Electron Microscopy - Cathodoluminescence (SEM-CL). [Link]
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Preprints.org. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]
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PubMed. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. [Link]
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NJ.gov. Common Name: SODIUM HYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC. [Link]
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EAG Laboratories. Scanning Electron Microscopy Cathodoluminescence (SEM-CL). [Link]
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(2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]
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Cravotto, G., & Boffa, L. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1491–1498. [Link]
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Malig, T. C., & Hein, J. E. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(9), 2038–2043. [Link]
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(2025). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. ResearchGate. [Link]
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University of California. Sodium Hydride - Standard Operating Procedure. [Link]
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Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of SEM-Deprotection for Pyrazole Derivatives
Welcome to the technical support center dedicated to addressing the complexities of deprotecting 2-(trimethylsilyl)ethoxymethyl (SEM)-protected pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this critical synthetic step. Here, we synthesize field-proven insights with established scientific principles to provide a comprehensive troubleshooting resource.
Introduction to the SEM Protecting Group on Pyrazoles
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a popular choice for protecting the N-H of pyrazoles due to its robustness under a variety of synthetic conditions, including organometallic reactions and mild acids.[1][2] However, its very stability can present significant challenges during the deprotection step. This guide will walk you through common issues and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions in SEM Deprotection of Pyrazoles
This section is formatted as a series of questions you might be asking in the lab, followed by detailed answers and protocols.
Question 1: My SEM-deprotection reaction is sluggish and incomplete. How can I drive it to completion?
Incomplete deprotection is one of the most frequent hurdles. The stability of the N-SEM bond on the pyrazole ring often necessitates forcing conditions, but this must be balanced with the stability of the rest of your molecule.
Potential Causes and Solutions:
-
Insufficiently Strong Reagents: The choice of reagent is critical. While milder conditions are often attempted first, the pyrazole N-SEM bond can be particularly stubborn.
-
Acidic Conditions: For many substituted pyrazoles, particularly arylated ones, refluxing in a mixture of a strong acid like hydrochloric acid (HCl) in an alcohol solvent such as ethanol is a reliable method.[1]
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is a common choice for SEM deprotection.[3] However, for N-SEM groups, higher temperatures and longer reaction times may be necessary compared to O-SEM groups.[3][4] If your reaction is stalling, consider increasing the temperature or using a more reactive fluoride source like cesium fluoride (CsF).[5]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Many SEM deprotections require heating. For instance, TBAF-mediated deprotections may need to be heated to 45°C or higher.[4] Acidic deprotections often require reflux temperatures.[1][6]
-
Solvent: The choice of solvent can influence the reactivity of your deprotection agent. For TBAF, polar aprotic solvents like DMF or THF are standard.[3] For acidic deprotections, alcoholic solvents are commonly employed.[1]
-
Experimental Protocol: Acidic Deprotection of an Arylated SEM-Pyrazole [1]
-
Dissolve the SEM-protected pyrazole (1.0 equiv) in ethanol (EtOH).
-
Add a 3N aqueous solution of hydrochloric acid (HCl).
-
Heat the mixture to reflux (approximately 80°C).
-
Monitor the reaction progress by TLC or LCMS. The reaction may take several hours.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Question 2: I'm observing significant side product formation. What are the likely culprits and how can I avoid them?
Side reactions are a major concern, especially with complex molecules. The byproducts of the SEM deprotection can be reactive, and the conditions themselves can be harsh.
Common Side Products and Mitigation Strategies:
-
Reactions with Liberated Formaldehyde: A significant challenge in SEM deprotection is the release of formaldehyde.[7] This can react with the newly deprotected pyrazole or other nucleophilic sites on your molecule, leading to undesired N-methylation or other adducts.
-
Two-Step Deprotection: A common strategy to mitigate formaldehyde-related side products involves a two-step procedure. First, treatment with an acid like trifluoroacetic acid (TFA) generates an intermediate. A subsequent basic workup then cleanly liberates the free pyrazole and formaldehyde, minimizing their contact time under reactive conditions.[7]
-
Scavengers: While less commonly reported for pyrazoles specifically, the use of formaldehyde scavengers could be explored.
-
-
Degradation of Sensitive Functional Groups: If your pyrazole contains other sensitive functional groups, the harsh conditions required for SEM removal can lead to their degradation.
-
Milder Lewis Acid Conditions: For substrates that are sensitive to strong acids or fluoride, milder Lewis acid-mediated deprotection can be an excellent alternative. Magnesium bromide (MgBr₂) in a mixed solvent system like diethyl ether and nitromethane has been shown to be effective for deprotecting SEM ethers under very mild conditions and is compatible with other silyl protecting groups like TBS and TIPS.[5][6][8] Similarly, tin tetrachloride (SnCl₄) has been successfully used for the deprotection of N-SEM groups in sensitive nucleosides at low temperatures.[4]
-
Experimental Protocol: Mild Deprotection with Magnesium Bromide (General for SEM Ethers) [5]
-
To a solution of the SEM-protected compound in anhydrous diethyl ether (Et₂O), add nitromethane (MeNO₂).
-
Add magnesium bromide (MgBr₂) and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LCMS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I selectively deprotect an N-SEM group on a pyrazole in the presence of other protecting groups?
A: Yes, orthogonality is a key advantage of the SEM group.
-
vs. Silyl Ethers (TBS, TIPS): It is possible to selectively deprotect the SEM group in the presence of TBS or TIPS ethers using Lewis acids like MgBr₂.[5] Conversely, silyl ethers can often be removed with fluoride sources under conditions that leave the more robust N-SEM group intact.
-
vs. Boc Groups: The N-Boc group is generally labile to acidic conditions. Therefore, acidic deprotection of an N-SEM group will likely also cleave an N-Boc group. However, fluoride-based deprotection of the SEM group should leave the Boc group untouched. For selective deprotection of N-Boc in the presence of other protecting groups on pyrazoles, methods like using NaBH₄ in ethanol have been reported.[2]
Q2: What is the mechanism of SEM deprotection?
A: There are two primary mechanisms for SEM deprotection:
-
Fluoride-Mediated Deprotection: The fluoride ion attacks the silicon atom, forming a pentavalent siliconate intermediate. This intermediate is unstable and undergoes a β-elimination to release the deprotected pyrazole, trimethylsilyl fluoride (TMSF), ethylene, and formaldehyde.[3]
-
Acid-Mediated Deprotection: The acid protonates one of the ether oxygens. This is followed by fragmentation, often through a hemiacetal intermediate, to yield the deprotected pyrazole, the trimethylsilylethanol cation (which further breaks down), and formaldehyde.[3]
Q3: Are there any alternatives to the SEM group for protecting pyrazoles?
A: Yes, several other protecting groups are commonly used for pyrazoles, each with its own advantages and disadvantages. The choice depends on the specific reaction sequence. Some alternatives include:
-
Boc (tert-butyloxycarbonyl): Easily introduced and removed with acid. It is an electron-withdrawing group which can affect the reactivity of the pyrazole ring.[2]
-
THP (tetrahydropyranyl): Stable to basic conditions but cleaved with acid.
-
Trityl (triphenylmethyl): A bulky group that is removed under acidic conditions.
Data Summary and Visualization
Table 1: Comparison of Common SEM Deprotection Methods for Pyrazoles and Related Heterocycles
| Reagent(s) | Typical Conditions | Advantages | Potential Challenges |
| HCl / EtOH | Reflux | Effective for robust substrates, especially arylated pyrazoles.[1] | Harsh conditions, may not be suitable for sensitive molecules. |
| TBAF / THF or DMF | Room temperature to 45°C | Mild conditions, orthogonal to many other protecting groups.[3] | Can be sluggish for N-SEM groups, potential for side reactions. |
| TFA then Base | Two-step: TFA at rt, then basic workup | Mitigates side reactions from formaldehyde.[7] | TFA is a strong acid and may affect other functional groups. |
| MgBr₂ / Et₂O-MeNO₂ | Room temperature | Very mild, selective for SEM over silyl ethers.[5][6][8] | Less commonly reported specifically for pyrazoles. |
| SnCl₄ / CH₂Cl₂ | 0°C to room temperature | Effective for sensitive N-SEM heterocycles like nucleosides.[4] | Lewis acid may coordinate with other functional groups. |
Diagram 1: General Workflow for Troubleshooting SEM Deprotection
Caption: Fluoride-mediated SEM deprotection mechanism.
References
-
Daugulis, O. et al. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. J. Am. Chem. Soc.2011 , 133 (35), 13865–13868. [Link]
-
Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
-
Vakalopoulos, A.; Hoffmann, H. M. R. Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Org. Lett.2000 , 2 (10), 1447–1450. [Link]
-
Karlsen, T. A. et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules2020 , 25 (20), 4743. [Link]
-
Gerokonstantis, D.-T. et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc2020 , viii, 115-124. [Link]
-
Vakalopoulos, A.; Hoffmann, H. M. R. Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide. PubMed2000 . [Link]
-
SEM Protection - Common Conditions. Common Organic Chemistry. [Link]
-
Kumar, R. et al. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides Nucleotides Nucleic Acids2010 , 29 (2), 132-140. [Link]
Sources
- 1. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Welcome to the technical support guide for the synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-pyrazole). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic transformation. The SEM group is a robust protecting group for pyrazoles, valued for its stability across a range of reaction conditions.[1][2] However, its installation is not without challenges. This guide provides in-depth, experience-driven advice to help you navigate potential pitfalls and optimize your reaction outcomes.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected (<50%). What are the likely causes and how can I improve it?
Answer:
Low yields in this N-alkylation reaction are a common complaint and can typically be traced back to one of three areas: reagent quality, reaction conditions, or workup/purification losses.
A. Probable Cause: Reagent Quality & Handling
-
SEM-Cl Hydrolysis: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is highly sensitive to moisture.[3] Exposure to atmospheric humidity or wet solvents will cause it to hydrolyze, rendering it unreactive for the desired alkylation. This is often the primary culprit for low yields.
-
Base Inactivity: If using sodium hydride (NaH), its quality is paramount. Old NaH that has been exposed to air will have a crust of sodium hydroxide and will be less effective at deprotonating the pyrazole.
Expert Recommendations:
-
Reagent Handling: Always handle SEM-Cl under a dry, inert atmosphere (e.g., Argon or Nitrogen).[4] Store it in a desiccator or glovebox at the recommended temperature (2-8 °C).[5] Use freshly opened or properly stored NaH. If the NaH appears grayish instead of white, its activity is likely compromised.
-
Solvent Purity: Ensure all solvents, particularly THF and DMF, are rigorously dried before use.[3] Anhydrous conditions are critical for success.[3]
B. Probable Cause: Suboptimal Reaction Conditions
-
Incomplete Deprotonation: Insufficient reaction time after adding pyrazole to the base, or using a base that is too weak, can lead to incomplete formation of the pyrazolide anion.
-
Temperature Control: While the reaction is often run from 0 °C to room temperature, the initial deprotonation and addition of SEM-Cl are exothermic.[3] Poor temperature control can lead to side reactions.
Expert Recommendations:
-
Staged Addition: After adding pyrazole to the NaH/THF suspension at 0 °C, allow the mixture to stir for at least 30-60 minutes before adding SEM-Cl. This ensures complete deprotonation.
-
Controlled SEM-Cl Addition: Add the SEM-Cl solution dropwise while maintaining the temperature at 0 °C to manage the exotherm.[3] After the addition is complete, the reaction can be allowed to warm to room temperature.
C. Probable Cause: Workup & Purification Issues
-
Emulsion Formation: During the aqueous quench and extraction, emulsions can form, leading to significant loss of product in the aqueous layer.
-
Loss on Silica Gel: Pyrazoles, being basic heterocycles, can sometimes streak or be partially retained on standard silica gel during chromatography.
Expert Recommendations:
-
Quenching: Quench the reaction carefully at 0 °C by slowly adding saturated aqueous ammonium chloride solution instead of pure water to minimize the initial exotherm and potential hydrolysis of the product.
-
Chromatography: If column purification is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%) to prevent product loss.[6]
Question 2: My NMR spectrum shows a set of unexpected peaks, suggesting an isomeric byproduct. What is this impurity?
Answer:
For substituted pyrazoles, the most common isomeric byproduct is the N2-alkylated regioisomer. While the N-alkylation of unsubstituted 1H-pyrazole with SEM-Cl is highly selective for the N1 position due to steric and electronic factors, this selectivity can be compromised with substituted pyrazoles.[3][7]
The formation of N1 vs. N2 isomers is a well-documented challenge in pyrazole chemistry.[8][9] The ratio of products can be influenced by the nature of the substituents on the pyrazole ring, the base, the cation, and the solvent.[7][10]
Visualizing the Reaction and Side Products
The diagram below illustrates the desired N1-alkylation pathway versus the potential N2-alkylation side reaction.
Caption: Main reaction and potential N2-alkylation side reaction.
Expert Recommendations:
-
Structural Confirmation: Use 2D NMR techniques (like HMBC and NOESY) to definitively confirm the structure of the major and minor isomers.
-
Optimization of Selectivity: If N2-alkylation is a significant issue with your substituted pyrazole, you may need to re-evaluate your reaction conditions. The choice of a bulkier base or a solvent that influences cation coordination can sometimes improve regioselectivity.[7][11]
Frequently Asked Questions (FAQs)
Q1: What is the best base for this reaction? NaH or something milder like K₂CO₃?
A: Both sodium hydride (NaH) and potassium carbonate (K₂CO₃) are commonly used.[3] The choice depends on your scale, solvent, and the reactivity of your pyrazole substrate.
| Base | Solvent | Temperature | Pros | Cons |
| NaH | THF, DMF | 0 °C to RT | Strong, drives reaction to completion; high yields. | Moisture sensitive; requires strictly anhydrous conditions; H₂ gas evolution. |
| K₂CO₃ | DMF, MeCN | RT to 60 °C | Milder, easier to handle, less moisture sensitive. | Slower reaction times; may require heating; lower yields for less reactive substrates. |
For general-purpose, high-yield synthesis on a lab scale, NaH in anhydrous THF is the most reliable and widely reported method.[3]
Q2: How should I properly store and handle 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)?
A: Proper storage is critical to prevent decomposition.
-
Storage: Store at 2–8 °C under a dry, inert atmosphere.[5][12] The vial should be tightly sealed.
-
Handling: Always dispense SEM-Cl in a glovebox or under a stream of dry nitrogen or argon. Use dry syringes or cannulas for transfers. It is a combustible liquid and reacts with water, so avoid exposure to moisture and ignition sources.[4][5][13]
Q3: Can the SEM protecting group be cleaved under the reaction conditions?
A: No. The SEM group is very stable under the basic conditions used for its installation.[2] Cleavage typically requires fluoride ion sources (like TBAF) or strong acidic conditions (like TFA or HCl), which are not present in this reaction.[1][14][15]
Q4: My purification by silica gel chromatography is difficult. Are there alternative methods?
A: Yes. If you are facing issues with silica gel chromatography:
-
Acid-Base Extraction: You can sometimes purify the product by performing an acid-base extraction. Dissolve the crude material in a nonpolar solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate and extract any unreacted basic pyrazoles, then wash with brine and dry.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective purification method.[6]
-
Salt Formation: For stubborn impurities, it's possible to precipitate the pyrazole product as an acid addition salt, filter it, and then liberate the free base.[16]
Protocol: Standard Synthesis of this compound
This protocol is a representative example based on established procedures.[3]
Workflow Diagram
Caption: Step-by-step workflow for SEM-pyrazole synthesis.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1H-Pyrazole
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add NaH (1.1 eq).
-
Add anhydrous THF to create a suspension and cool the flask to 0 °C in an ice bath.
-
Dissolve pyrazole (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension.
-
Stir the mixture at 0 °C for 1 hour. Hydrogen gas evolution should be observed.
-
Add SEM-Cl (1.05 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, cool the reaction back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
References
-
Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]
-
Wang, H., et al. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Publications. [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Bradley, P. A., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. SYNLETT. [Link]
-
Kalesse, M., et al. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters. [Link]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
NIH. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PMC. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-(Trimethylsilyl)ethoxymethyl chloride. Carl ROTH. [Link]
-
NIH. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]
-
Gelest, Inc. (2017). 2-(TRIMETHYLSILYL)ETHOXYMETHYL CHLORIDE, 95%. Gelest, Inc. [Link]
-
ResearchGate. (n.d.). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Deprotection of 'sem' ethers: A convenient, general procedure. Semantic Scholar. [Link]
-
J&K Scientific. (n.d.). This compound. J&K Scientific. [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine. ResearchGate. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. [Link]
- Google Patents. (n.d.). Process for the purification of pyrazoles.
-
RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
-
Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
AZoM. (2018). Principles and Applications of SEM-CL (SEM-Cathodoluminescence). AZoM. [Link]
-
ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. [Link]
-
NIH. (n.d.). The Huge Role of Tiny Impurities in Nanoscale Synthesis. PMC. [Link]
-
HORIBA. (n.d.). What is SEM-Cathodoluminescence (SEM-CL)?. HORIBA. [Link]
-
CleanControlling. (n.d.). Characterization of unknown impurities. CleanControlling. [Link]
-
ResearchGate. (n.d.). Effect of impurities on cathodoluminescence of tridymite and cristobalite. ResearchGate. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Protective effect of 2-(trimethylsilyl)ethoxymethyl chloride_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. gelest.com [gelest.com]
- 13. Page loading... [wap.guidechem.com]
- 14. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the handling and application of this versatile protecting group reagent, with a special focus on its pronounced moisture sensitivity. This resource is structured to anticipate and address the common challenges you may encounter, ensuring the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of SEM-Cl.
Q1: What is 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), and what is its primary application?
A1: 2-(trimethylsilyl)ethoxymethyl chloride, commonly abbreviated as SEM-Cl, is an organosilicon compound widely used in organic synthesis as a protecting group for alcohols, phenols, carboxylic acids, and amines.[1][2] It introduces the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which forms a stable acetal with the functional group, rendering it inert to a variety of reaction conditions.[3][4]
Q2: Why is SEM-Cl considered moisture-sensitive?
A2: SEM-Cl is highly susceptible to hydrolysis due to the presence of the reactive chloromethyl ether moiety. In the presence of water, it readily decomposes to form 2-(trimethylsilyl)ethanol, formaldehyde, and hydrochloric acid.[5] This reaction is often rapid and can significantly reduce the yield of the desired protected product.
Q3: What are the primary decomposition products of SEM-Cl upon exposure to moisture?
A3: The hydrolysis of SEM-Cl yields hydrogen chloride (HCl), carbon monoxide, carbon dioxide, and silicon dioxide as its main hazardous decomposition products.[5] The generation of HCl can create an acidic microenvironment that may be detrimental to sensitive substrates.
Q4: How should SEM-Cl be properly stored to maintain its integrity?
A4: To prevent decomposition, SEM-Cl should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[5] It is recommended to store it at refrigerated temperatures (2-8°C) or even colder (-20°C) to minimize degradation over time.[1][5]
Q5: What are the key safety precautions when handling SEM-Cl?
A5: SEM-Cl is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[6][7][8][9] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid breathing its vapors and prevent contact with skin and eyes.[6]
Section 2: Troubleshooting Guide for SEM Protection Reactions
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the use of SEM-Cl for protecting functional groups.
Q1: My SEM protection reaction is giving a low yield of the desired product. What are the likely causes related to moisture?
A1: Low yields in SEM protection reactions are frequently linked to moisture contamination. Here are the primary culprits and how to address them:
-
Decomposition of SEM-Cl: If your bottle of SEM-Cl has been opened multiple times or stored improperly, it may have already partially hydrolyzed. It is advisable to use a fresh bottle or a recently purchased one.
-
Wet Solvents: The reaction solvent is a common source of water. Ensure you are using a freshly dried, anhydrous solvent. Standard distillation or passing the solvent through an activated alumina column are effective drying methods.
-
Moisture in Starting Material or Base: Your substrate or the base used in the reaction (e.g., diisopropylethylamine - DIPEA) can also introduce water. Dry your starting material under high vacuum, and use a freshly opened bottle of the base or distill it before use.
-
Atmospheric Moisture: Reactions should be conducted under a dry, inert atmosphere (nitrogen or argon). Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.
Q2: I am observing the formation of unexpected byproducts in my reaction mixture. Could this be related to SEM-Cl decomposition?
A2: Yes, the decomposition of SEM-Cl can lead to the formation of byproducts that can complicate your reaction.
-
Acid-Catalyzed Side Reactions: The hydrochloric acid generated from the hydrolysis of SEM-Cl can catalyze side reactions, especially if your substrate is acid-sensitive. The use of a non-nucleophilic base like DIPEA is intended to scavenge this HCl as it is formed.
-
Reactions with Formaldehyde: The formaldehyde produced during hydrolysis can react with your starting material or other reagents in the reaction mixture, leading to undesired products.
Q3: How can I confirm if my SEM-Cl reagent has degraded?
A3: While a quantitative analysis would require techniques like NMR spectroscopy, there are some qualitative indicators of SEM-Cl degradation:
-
Fuming: A bottle of SEM-Cl that fumes excessively upon opening is a strong indicator of decomposition, as this is due to the reaction of HCl with atmospheric moisture.
-
Pressure Buildup: A noticeable pressure buildup in the bottle can also be a sign of HCl gas formation.
-
Inconsistent Results: If you are experiencing inconsistent yields or observing new byproducts in a previously established reaction, your SEM-Cl is a likely suspect.
Section 3: Experimental Protocols and Data
Protocol: Anhydrous Handling and SEM Protection of a Primary Alcohol
This protocol provides a step-by-step methodology for the successful SEM protection of a primary alcohol, with a strong emphasis on maintaining anhydrous conditions.
Materials:
-
Primary alcohol (substrate)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Nitrogen or argon gas line with a bubbler
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware, including the round-bottom flask, stir bar, and syringes, in an oven at >120°C for at least 4 hours. Allow the glassware to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
Inert Atmosphere Setup: Assemble the reaction apparatus while flushing with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent Preparation:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in the reaction flask.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution via syringe.
-
-
Addition of SEM-Cl:
-
Slowly add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq) to the reaction mixture dropwise via syringe at 0°C (ice bath).
-
The reaction is typically exothermic, so slow addition is crucial.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure SEM-protected alcohol.
Data Summary Table
| Property | Value | Reference |
| Chemical Formula | C6H15ClOSi | [1][5] |
| Molecular Weight | 166.72 g/mol | [1][9] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 170-172 °C (lit.) | [1][2][10] |
| Density | 0.942 g/mL at 25 °C (lit.) | [1][2][10] |
| Storage Temperature | 2-8°C or -20°C | [1][5] |
| Moisture Sensitivity | High; reacts slowly with water/moisture | [1][2][5] |
Diagrams
Workflow for Anhydrous Handling of SEM-Cl
Caption: Workflow for maintaining anhydrous conditions during SEM protection.
Hydrolysis of SEM-Cl
Caption: Decomposition of SEM-Cl in the presence of water.
References
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-(Trimethylsilyl)ethoxymethyl chloride, stabilized.
- Guidechem. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride 76513-69-4 wiki.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-(Trimethylsilyl)ethoxymethyl chloride.
- Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism.
- Gelest, Inc. (2017, January 27). 2-(TRIMETHYLSILYL)ETHOXYMETHYL CHLORIDE, 95%.
- ECHEMI. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride SDS, 76513-69-4 Safety Data Sheets.
- Capot Chemical. (2017, April 13). MSDS of 2-(Trimethylsilyl)ethoxymethyl chloride.
- Suzhou Highfine Biotech. (n.d.). Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl).
- ChemicalBook. (2025, September 25). 2-(Trimethylsilyl)ethoxymethyl chloride | 76513-69-4.
- Schedel, H., & Schmidt, R. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(17), 2579–2581.
- Wikipedia. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride.
- OpenOChem Learn. (n.d.). Protection of Alcohols.
- Lee, M. S., et al. (2021). A Study on the Production of Anhydrous Neodymium Chloride through the Chlorination Reaction of Neodymium Oxide and Ammonium Chloride. Metals, 11(8), 1234.
- Google Patents. (n.d.). CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride.
- K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
- Mastering Hydroxyl Protection: The Role of SEM-Cl in Synthesis. (n.d.).
- Common Organic Chemistry. (n.d.). SEM Protection (SEM-Cl + Weak Base).
- Five Chongqing Chemdad Co., Ltd. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride.
- Google Patents. (n.d.). CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride.
- Santa Cruz Biotechnology. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride | CAS 76513-69-4.
- ResearchGate. (n.d.). SEM images of (a-c) anhydrous MgCl2 and (d-f) the activated Mg(NH3)2Cl2 sample with different magnifications.
- Reed, R. M., & Milliken, K. L. (2003). How to overcome imaging problems associated with carbonate minerals on SEM-based cathodoluminescence systems. Journal of Sedimentary Research, 73(2), 326-330.
- Sciencemadness Discussion Board. (2021, May 17). Anhydrous Conditions.
- HORIBA. (n.d.). What is SEM-Cathodoluminescence (SEM-CL)?.
- Sigma-Aldrich. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride technical grade 76513-69-4.
- ResearchGate. (2023, December 7). Facile Synthesis of Anhydrous Rare‐Earth Trichlorides from their Oxides in Chloridoaluminate Ionic Liquids.
- Common Organic Chemistry. (n.d.). 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl).
- Sigma-Aldrich. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride technical grade 76513-69-4.
Sources
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Technical Support Center: Exothermic SEM-Pyrazole Synthesis
Welcome to the technical support center for managing the exothermic nature of 2-(trimethylsilyl)ethoxymethyl (SEM) protection of pyrazoles. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of temperature control in this critical synthetic step. The inherent exothermicity of this reaction, particularly during scale-up, demands a robust understanding of thermal management to ensure safety, yield, and purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is grounded in first-principles chemical engineering and organic chemistry to explain not just what to do, but why it is the scientifically sound approach.
Section 1: Troubleshooting Guide for Common Thermal Events
This section addresses specific, acute problems that can occur during the synthesis. The format is designed to help you quickly diagnose and resolve in-lab challenges.
Q1: My reaction temperature spiked dangerously (>10°C) right after I added the SEM-Cl. What went wrong and how do I prevent this?
A1: This is a classic sign of accumulated, unreacted intermediates, leading to a runaway reaction. The root cause is that the rate of heat generation has massively exceeded the rate of heat removal.
-
Probable Cause 1: Reagent Addition Was Too Fast. Adding the 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) bolus or too quickly to the solution of your deprotonated pyrazole is the most common error. Even if the reaction vessel is cooled, the heat is generated locally before it can be dissipated, creating hot spots.[1]
-
Probable Cause 2: Inefficient Mixing. If your stirring is inadequate, the SEM-Cl is not dispersed quickly enough.[1][2] This creates localized areas of high concentration and intense heat generation, which then propagate through the vessel.
-
Probable Cause 3: Cooling System Inefficiency. Your cooling bath or jacketed reactor may not have the capacity to handle the thermal load of the reaction at the addition rate you have chosen.
Immediate Corrective Actions:
-
Cease all reagent addition immediately.
-
Increase cooling capacity if possible (e.g., lower chiller setpoint).
-
If the temperature continues to rise uncontrollably, be prepared to execute your pre-planned emergency quenching procedure (e.g., addition of a cold, inert anti-solvent or a suitable quenching agent).
Preventative Strategy & Protocol:
-
Adopt a Semi-Batch Approach: The core principle of controlling an exotherm is to ensure the reaction is "reagent-limited," not "heat-transfer-limited." This is achieved by adding one reagent slowly and controllably to the other.[3]
-
Controlled Dosing: Use a syringe pump or an automated dosing system for the SEM-Cl addition. Link this system to an internal temperature probe. A best practice is to set up an automated shutdown of the pump if the internal temperature exceeds a defined safety limit (e.g., T_set + 5°C).[4]
-
Optimize Stirring: Use an overhead stirrer for scales above 250 mL. Ensure a vortex is visible, indicating good surface mixing and bulk homogeneity.
-
Characterize the Exotherm: Before scaling up, perform the reaction on a small scale with a sensitive internal temperature probe to understand the magnitude and rate of the temperature increase under your conditions.
Q2: I'm scaling up my synthesis from a 1g to a 50g scale. My yield has dropped, and I'm seeing significant impurity formation. Is this a temperature issue?
A2: Yes, this is highly likely a temperature control problem stemming from the challenges of scale-up. The fundamental issue is the change in the surface-area-to-volume ratio.[1][5]
-
The Causality: Heat is generated throughout the entire volume of the liquid (a cubic function of the vessel radius) but is only removed through the surface area of the vessel in contact with the coolant (a square function of the radius).[6] As you scale up, the volume increases much faster than the available surface area for cooling. A procedure that was stable at 1g can easily become uncontrollable at 50g because the heat cannot be removed efficiently.
-
Consequences of Poor Heat Removal:
-
Side Reactions: Higher temperatures can activate alternative reaction pathways, leading to impurities.
-
Product Degradation: The desired SEM-pyrazole product or starting materials may be thermally unstable at the elevated temperatures reached in hotspots.
-
Solvent Boiling: Uncontrolled temperature rises can lead to localized or bulk boiling of the solvent, causing dangerous pressure increases.
-
Scale-Up Strategy & Protocol:
-
Do Not Scale Linearly: Never scale a reaction by more than a factor of 3-5x in one step without re-evaluating the process safety.[7]
-
Quantify Thermal Hazard: Before attempting the 50g scale, perform a basic calorimetric study, such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC), on a small sample.[2][6] This will provide critical data on the total heat of reaction (enthalpy) and the maximum possible temperature rise in an adiabatic scenario (if cooling fails).
-
Lengthen Addition Time: The most straightforward way to compensate for reduced heat transfer efficiency is to slow down the rate of heat generation. Your reagent addition time may need to be significantly longer at the 50g scale. For highly exothermic processes, dosing times of 8-16 hours are not uncommon in industrial settings.[4]
-
Upgrade Equipment: Move from a simple cooling bath to a jacketed lab reactor connected to a thermostat. This provides a much larger and more uniform surface for heat exchange.[4]
Troubleshooting Workflow for Thermal Events
This diagram outlines the logical steps to take when facing a thermal excursion during your synthesis.
Caption: Decision tree for managing a thermal excursion.
Section 2: Frequently Asked Questions (FAQs)
Q3: Why is the SEM-protection of pyrazole exothermic?
A3: The exothermicity arises from two main chemical events:
-
Acid-Base Reaction: The deprotonation of the pyrazole N-H bond by a strong base (like sodium hydride, NaH) is a highly favorable acid-base reaction that releases significant heat. The pKa of the pyrazole N-H is ~14, and the reaction with a strong base is thermodynamically downhill.
-
Bond Formation: The subsequent SN2 reaction where the pyrazole anion attacks the electrophilic SEM-Cl to form a new N-C bond is also an energetically favorable, heat-releasing process. The net enthalpy change of the overall transformation is negative.
Q4: What are the essential parameters for a safe scale-up protocol?
A4: A robust and safe scale-up protocol must consider the following, based on a thorough risk assessment[7]:
| Parameter | Key Consideration | Rationale |
| Heat of Reaction (ΔHrxn) | Quantify using DSC/RC. | Determines the total amount of heat that will be released. Essential for calculating cooling requirements.[2] |
| Heat Capacity (Cp) | Measure or estimate for the reaction mixture. | Determines how much the temperature will rise for a given amount of heat released. |
| Heat Transfer Coefficient (U) | Characterize for your specific reactor setup. | Measures the efficiency of heat removal from the reactor to the cooling medium. |
| Surface Area (A) | Know the wetted area of your reactor. | The total area available for heat transfer. |
| Maximum Temperature of Synthetic Reaction (MTSR) | Calculate based on ΔHrxn and Cp. | Predicts the peak temperature if cooling is lost (adiabatic conditions), helping to identify if a dangerous secondary decomposition could be triggered. |
| Reagent Addition Rate | Must be slow enough that heat generation never exceeds the reactor's heat removal capacity. | This is the primary variable you can control during the reaction to maintain a safe temperature.[1][8] |
Q5: What are the best practices for reactor setup and monitoring for this reaction?
A5:
-
Internal Temperature Probe: Always monitor the internal reaction temperature, not just the jacket temperature or bath temperature.[1] There can be a significant lag (ΔT) between the two, especially during a strong exotherm.
-
Efficient Stirring: Use an overhead mechanical stirrer for flask sizes over 250 mL to ensure homogeneity and prevent the formation of hot spots near the point of addition.[2]
-
Inert Atmosphere: The use of strong bases like NaH necessitates a dry, inert atmosphere (Nitrogen or Argon) to prevent reaction with moisture and oxygen.
-
Proper Baffling: In larger reactors, baffles are crucial to improve mixing and heat distribution.
-
Emergency Plan: Always have a pre-determined and practiced plan for handling a thermal runaway. This should include an emergency cooling method (e.g., a dry ice/acetone bath) and a quenching procedure.
General Workflow for Safe Reaction Scale-Up
This diagram illustrates the necessary stages for safely transitioning from lab-scale discovery to a larger production scale.
Sources
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- 2. amarequip.com [amarequip.com]
- 3. eng-tips.com [eng-tips.com]
- 4. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 5. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
- 6. fauske.com [fauske.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Technical Support Center: Troubleshooting Low Yield in SEM Deprotection with Fluoride Ions
Welcome to the Technical Support Center for 2-(trimethylsilyl)ethoxymethyl (SEM) group deprotection. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with fluoride-mediated SEM deprotection. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise during SEM deprotection using fluoride ions.
Q1: My SEM deprotection with TBAF is sluggish or incomplete. What is the most likely culprit?
A major reason for incomplete deprotection is the presence of water in the tetrabutylammonium fluoride (TBAF) reagent.[1][2][3][4][5] Commercially available TBAF solutions in THF are hygroscopic and can absorb atmospheric moisture over time, which significantly reduces the reactivity of the "naked" fluoride ion required for efficient desilylation.[5] The water content of the TBAF reagent should ideally be 5% or less for effective deprotection.[1][2][3]
Q2: How does water interfere with the deprotection reaction?
Water molecules solvate the fluoride ion, creating a hydration shell that diminishes its nucleophilicity towards the silicon atom of the SEM group. This solvated fluoride is a much less potent reagent for cleaving the strong silicon-oxygen or silicon-nitrogen bond.
Q3: I'm observing side products and decomposition of my starting material. What could be the cause?
The basicity of TBAF can sometimes lead to undesired side reactions, especially with base-sensitive substrates.[6] Anhydrous fluoride is a stronger base and can cause issues like epimerization.[5] For particularly sensitive compounds, the reaction conditions might be too harsh, leading to decomposition.[7]
Q4: Is TBAF always the best choice? Are there alternative fluoride reagents I should consider?
While TBAF is common, it's not always the optimal choice. For substrates that are sensitive to the basicity of TBAF, other fluoride sources can be more effective. Alternatives include:
-
HF-Pyridine: Often used for more robust substrates and can be effective where TBAF fails.[8][9]
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF): A source of anhydrous, "naked" fluoride that can be highly effective.
-
Cesium Fluoride (CsF): Can be used at elevated temperatures for difficult deprotections.[7]
The choice of reagent should be guided by the specific substrate and the other functional groups present in the molecule.[10]
II. In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving common issues encountered during SEM deprotection.
Issue 1: Incomplete Deprotection and Low Yield
Low conversion is the most frequently reported problem. Let's break down the potential causes and solutions.
Root Cause Analysis:
-
Inactive Fluoride Reagent: As discussed in the FAQs, water is a primary inhibitor.[1][2][3][4] Even fresh bottles of TBAF may contain sufficient water to impede the reaction.[1]
-
Steric Hindrance: The accessibility of the silicon atom in the SEM group can be sterically hindered by neighboring bulky groups on the substrate, slowing down the reaction.[11][12]
-
Substrate-Specific Reactivity: N-SEM groups are generally more difficult to cleave than O-SEM groups.[13][14] The electronic properties of the molecule can also influence the lability of the SEM group.
-
Insufficient Reaction Time or Temperature: SEM groups are known to be quite robust, and their removal may necessitate longer reaction times or heating.[15][16]
Troubleshooting Workflow:
Figure 1. A decision-making workflow for troubleshooting low yield in SEM deprotection.
Experimental Protocols:
Protocol 1: Drying of TBAF Reagent
-
Add activated 4 Å molecular sieves to a freshly opened bottle of 1M TBAF in THF.
-
Allow the solution to stand for at least 24 hours before use.
-
For a more rigorous approach, perform a Karl-Fischer titration to ensure the water content is below 5%.[1][2][3]
Protocol 2: General Procedure for SEM Deprotection with TBAF
-
To a solution of the SEM-protected compound (1 equivalent) in anhydrous THF, add a solution of 1M TBAF in THF (1.1-1.5 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.[15]
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Issue 2: Substrate Decomposition and Side Reactions
The appearance of multiple spots on a TLC plate or unexpected masses in LC-MS analysis points towards substrate degradation or side reactions.
Root Cause Analysis:
-
Basicity of TBAF: The fluoride ion is a nejtral base, and in anhydrous conditions, its basicity is enhanced, which can be detrimental to base-labile functional groups.[5][6]
-
Reaction with Other Functional Groups: The fluoride ion can potentially react with other sensitive groups in the molecule, such as other silyl ethers.[7]
Mitigation Strategies:
-
Buffered Fluoride Source: To temper the basicity of TBAF, it can be buffered with acetic acid.[6] Add a slight excess of acetic acid relative to TBAF to the reaction mixture.
-
Alternative Reagents: For highly sensitive substrates, consider using milder deprotection conditions. Magnesium bromide (MgBr2) has been shown to be effective for deprotecting SEM ethers in the presence of other sensitive groups.[7][15]
Protocol 3: SEM Deprotection using HF-Pyridine
-
In a plastic vial, dissolve the SEM-protected compound (1 equivalent) in pyridine.
-
Cool the solution to 0 °C and slowly add a solution of 70% HF-pyridine complex.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NaHCO3.
-
Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
III. Mechanistic Insights
A deeper understanding of the reaction mechanism can aid in troubleshooting. The fluoride-mediated deprotection of a SEM ether proceeds through a pentavalent silicon intermediate.[11][16][17][18]
Figure 2. Mechanism of fluoride-mediated SEM deprotection.
The high affinity of fluoride for silicon drives the formation of the strong Si-F bond, which is the thermodynamic driving force for the reaction.[17] The subsequent β-elimination results in the release of the free alcohol, ethylene, formaldehyde, and trimethylsilyl fluoride.
IV. Data Summary and Reagent Comparison
The choice of fluoride source and solvent can have a significant impact on the reaction outcome. The following table summarizes some common conditions and their typical applications.
| Fluoride Reagent | Common Solvent(s) | Typical Conditions | Notes |
| TBAF | THF, DMF | 0 °C to 50 °C | Most common, but moisture sensitive.[1][2][3][4][5] Can be basic.[6] |
| HF-Pyridine | Pyridine, THF | 0 °C to RT | Effective for more robust substrates.[8][9] |
| TASF | THF, ACN | RT | Anhydrous source of "naked" fluoride. |
| CsF | DMF, ACN | RT to 80 °C | Useful for sterically hindered or unreactive substrates.[7] |
| MgBr₂ | Ether, Nitromethane | RT | Mild, Lewis-acidic conditions for sensitive substrates.[7][15] |
V. References
-
Hogrefe, R. I., et al. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Nucleic Acids Research, 21(20), 4739–4741. [Link]
-
Hogrefe, R. I., et al. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. PubMed.[Link]
-
Hogrefe, R. I., et al. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. ResearchGate.[Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers? [Link]
-
Rzepa, H. (2016). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog.[Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Hogrefe, R. I., et al. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. PubMed.[Link]
-
YouTube. (2020). TBAF Deprotection Mechanism | Organic Chemistry. [Link]
-
Ali, A., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 132-143. [Link]
-
Reddit. (2022). Can TBAF go bad? r/Chempros.[Link]
-
Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. [Link]
-
Ali, A., et al. (2007). Chemoselective Deprotection of Triethylsilyl Ethers. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1337-1340. [Link]
-
ChemSpider. (2010). Deprotection of a tert-butyldimethylsilyl ether. Synthetic Pages.[Link]
-
Common Organic Chemistry. SEM Deprotection - TBAF. [Link]
-
Ali, A., et al. (2010). An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. ResearchGate.[Link]
-
Fiveable. Fluoride-Mediated Deprotection Definition. [Link]
-
Saltworks Technologies. (2019). Fluoride Removal from Industrial Wastewater Using Advanced Chemical Precipitation and Filtration. [Link]
-
ResearchGate. Deprotection of synthesized oligosaccharides. a) HF/pyridine (70 %), THF, 0 °C to rt. [Link]
-
Reddit. (2022). Why isn't SEM used more in carbohydrate chemistry. r/Chempros.[Link]
-
Reddit. (2024). give me your harshest (serious) silyl protecting group deprotection conditions. [Link]
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. ResearchGate.[Link]
-
Common Organic Chemistry. SEM Deprotection - HCl. [Link]
-
ResearchGate. (2020). ELIMINATION OF IMPURITIES AND FLOURIDE BY NATURAL PROCESS (WATER PURIFIER). [Link]
-
Wikipedia. Steric effects. [Link]
-
Houston Oral Healthcare Specialists. (2022). 7 Precautions You Need to Follow After Fluoride Treatment. [Link]
-
Jubilee Dental. (2022). Fluoride Treatment: What Are the Before and After Care Instructions? [Link]
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- 2. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Steric effects - Wikipedia [en.wikipedia.org]
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- 14. researchgate.net [researchgate.net]
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Technical Support Center: Managing Exothermic Reactions in Pyrazole Alkylation
Welcome to the technical support center for pyrazole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of N-alkylation reactions. Pyrazole alkylation is a cornerstone reaction in medicinal chemistry, but its frequently exothermic nature presents significant challenges, from controlling regioselectivity to ensuring operational safety. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and implement robust thermal management strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the thermal behavior of pyrazole alkylation reactions.
Q1: Why are pyrazole N-alkylation reactions often highly exothermic?
The N-alkylation of pyrazoles is a nucleophilic substitution reaction that results in the formation of a stable nitrogen-carbon bond. The significant energy released upon forming this bond is the primary source of the exotherm. The process typically involves deprotonation of the pyrazole's N-H proton with a base to form a nucleophilic pyrazolate anion, which then attacks an alkylating agent.[1] The overall enthalpy of the reaction is negative (exothermic) due to the high stability of the final product relative to the reactants.
Q2: What key factors influence the intensity of the exotherm?
Several variables dictate the rate and magnitude of heat generation. Understanding these is critical for control:
-
Reactivity of the Alkylating Agent: Highly reactive electrophiles, such as methyl iodide or benzyl bromide, react very quickly, leading to rapid heat release. Less reactive agents provide a more controlled reaction profile.
-
Base Strength: Strong bases like sodium hydride (NaH) cause rapid and complete deprotonation, leading to a fast subsequent alkylation.[2] Weaker inorganic bases, often used in phase-transfer catalysis, can moderate the reaction rate.[3]
-
Concentration: Higher concentrations of reactants lead to a higher reaction rate and more heat generated per unit volume. A simple way to manage an exotherm is to dilute the reaction mixture.
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO are common and can accelerate SN2 reactions, thus increasing the rate of heat evolution.[4] The thermal properties of the solvent (heat capacity, boiling point) also play a crucial role in how the system absorbs and dissipates heat.
-
Scale and Reactor Geometry: As reaction scale increases, the surface-area-to-volume ratio decreases dramatically.[5] This severely limits the reactor's ability to dissipate heat, making temperature control a major challenge during scale-up.[5]
Q3: What are the primary risks of an uncontrolled exothermic reaction?
An uncontrolled exotherm can lead to thermal runaway, a dangerous situation where the reaction rate increases due to the rising temperature, which in turn generates heat even faster. The consequences include:
-
Safety Hazards: Rapid pressure build-up can cause reactor failure or explosion. Violent solvent boiling can lead to the release of toxic and flammable materials.
-
Loss of Selectivity: High temperatures can provide the activation energy for undesired side reactions, leading to the formation of impurities and regioisomers.[5][6] This complicates purification and reduces the yield of the target molecule.
-
Product Decomposition: The desired product or critical intermediates may decompose at elevated temperatures, further reducing yield and purity.
Q4: How can modern process technologies enhance the safety of these reactions?
For high-risk or large-scale alkylations, transitioning from traditional batch reactors to continuous flow chemistry is a powerful safety and efficiency strategy.[7] Flow reactors utilize small-diameter tubing, which provides a very high surface-area-to-volume ratio for exceptionally efficient heat transfer.[5][8] This allows for precise temperature control even for highly exothermic reactions. Furthermore, the small internal volume of a flow reactor minimizes the amount of hazardous material present at any given moment, significantly reducing the risk associated with a potential thermal runaway.[8][9][10]
Section 2: Troubleshooting Guide for Exothermic Pyrazole Alkylation
This guide provides a structured approach to diagnosing and solving common problems encountered during pyrazole alkylation.
| Problem Observed | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Rapid, Uncontrolled Temperature Spike | 1. Reagent addition rate is too high. 2. Insufficient cooling capacity. 3. Reaction concentration is too high. | Solution: 1. Reduce Addition Rate: Add the most reactive component (typically the alkylating agent) dropwise, carefully monitoring the internal temperature. This ensures the rate of heat generation does not exceed the rate of heat removal.[5] 2. Enhance Cooling: Ensure the cooling bath (e.g., ice-water, cryostat) has sufficient capacity and provides good surface contact with the reactor.[5][11] 3. Increase Dilution: Add more solvent to increase the thermal mass of the system, allowing it to absorb more heat without a large temperature increase. |
| Formation of Regioisomers or Impurities | 1. Localized "hot spots" due to poor mixing. 2. Overall reaction temperature is too high. 3. Sub-optimal choice of solvent or base. | Solution: 1. Improve Agitation: Increase the stirring speed to ensure homogenous mixing and prevent localized areas of high concentration and temperature.[5] 2. Strict Temperature Control: Maintain a consistent, lower reaction temperature. High temperatures can overcome the subtle energy differences that dictate regioselectivity. 3. Solvent Screening: The use of fluorinated alcohols (like TFE or HFIP) has been shown to dramatically increase regioselectivity in some pyrazole formations.[12] The choice of base can also direct the alkylation outcome.[6] |
| Reaction Fails to Start, then Accelerates Violently | 1. Presence of an induction period. 2. Low initial temperature is preventing initiation. 3. Impurities on glassware or in reagents are inhibiting the reaction. | Solution: 1. Controlled Initiation: This is a very dangerous scenario. Before scaling, study the reaction at a small scale to understand the induction period. Ensure a small amount of reagent is added initially and that the reaction has started (slight exotherm) before proceeding with the main addition. 2. Gentle Warming: Under strict monitoring, gently warm the mixture by a few degrees to overcome the activation energy barrier, then immediately apply cooling once the exotherm begins. 3. Ensure Purity: Use scrupulously clean and dry glassware and high-purity reagents. |
| Difficulty Maintaining Temperature During Scale-Up | 1. Reduced surface-area-to-volume ratio in larger reactors.[5] 2. Cooling system is not powerful enough for the larger volume. | Solution: 1. Re-evaluate Process: The thermal control strategy must be adapted for the new geometry. This often means significantly slower addition times. 2. Process Intensification (Flow Chemistry): For significant scale-up, transitioning to a continuous flow process is the most robust solution. Flow chemistry's superior heat transfer makes it inherently safer and more scalable.[7][8] |
Section 3: Protocols for Enhanced Thermal Management
Adherence to a well-designed protocol is essential for safety and reproducibility.
Protocol 1: Controlled Batch N-Alkylation
This protocol outlines a standard laboratory procedure for performing an exothermic alkylation with enhanced safety measures.
-
Reactor Setup: Equip a clean, dry, three-necked round-bottom flask with a magnetic stirrer, a digital thermometer to monitor the internal temperature, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Inert Atmosphere: Purge the system with an inert gas.
-
Initial Charge: Dissolve the pyrazole substrate and base (if solid, e.g., K₂CO₃) in the chosen anhydrous solvent.
-
Cooling: Place the flask in a cooling bath (e.g., ice/water) and cool the mixture to 0-5 °C.[1]
-
Controlled Addition: Add the alkylating agent dropwise via the dropping funnel over a period of 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not rise more than a few degrees above the target. If it does, pause the addition until the temperature stabilizes.
-
Reaction: Once the addition is complete, allow the reaction to stir at the controlled temperature until TLC or LC-MS analysis indicates completion.[1]
-
Quenching: Slowly and carefully quench the reaction by adding a suitable reagent (e.g., saturated aqueous NH₄Cl solution) while maintaining cooling.[1]
Protocol 2: Introduction to Phase-Transfer Catalysis (PTC) for Milder Alkylation
PTC can avoid the use of strong, hazardous bases and anhydrous solvents, leading to a milder and often more controlled reaction.[3]
-
Reactor Setup: A simple jacketed reactor or round-bottom flask with stirring and temperature monitoring is sufficient. An inert atmosphere is often not required.
-
Reagent Charge: Combine the pyrazole, a mild inorganic base (e.g., K₂CO₃, KF), the alkylating agent, the phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB), and a non-polar solvent (e.g., toluene).[13]
-
Reaction: Heat the biphasic mixture to a moderate temperature (e.g., 50-80 °C) with vigorous stirring. The PTC facilitates the transfer of the pyrazolate anion into the organic phase for a controlled reaction.
-
Monitoring & Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, the work-up is typically a simple phase separation and removal of the solvent.
Section 4: Visual Guides & Workflows
Diagrams provide a clear, at-a-glance understanding of complex decision-making processes and workflows.
Caption: Decision tree for selecting a thermal management strategy.
Caption: Workflow for the safe scale-up of an exothermic reaction.
References
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- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI.
- Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - ResearchGate. (2026-01-14).
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Validation & Comparative
A Senior Application Scientist's Guide to N-Protecting Groups: A Comparative Analysis of SEM-Pyrazole
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The temporary modification of an amine, particularly within heterocyclic scaffolds like pyrazole, prevents unwanted side reactions and directs reactivity with precision.[1][2] The choice of an N-protecting group is therefore a critical decision that dictates downstream synthetic possibilities. This guide provides an in-depth comparison of the 2-(Trimethylsilyl)ethoxymethyl (SEM) group, as applied to pyrazole, with the three most ubiquitous N-protecting groups in the chemist's toolbox: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
Our analysis moves beyond a simple catalog of reagents, delving into the mechanistic rationale, stability profiles, and practical considerations that govern their use. By understanding the unique attributes of each group, from lability to orthogonality, researchers can design more robust, efficient, and elegant synthetic routes.
The SEM Group: A Profile in Robust Protection
First introduced by Lipshutz and Pegram in 1980, the SEM group has earned a reputation as a "rugged" protecting group, prized for its exceptional stability under a wide range of conditions where other groups might fail.[3][4] This robustness makes it particularly valuable in the synthesis of complex molecules and the functionalization of heterocyclic systems, where harsh reagents are often unavoidable.[5]
The SEM group is introduced to a nitrogen atom, such as in pyrazole, via reaction with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a suitable base.[6][7] Its stability profile is its defining feature: it is generally resistant to strong bases, nucleophiles, organometallic reagents, and many oxidizing and reducing agents.[4][8]
Mechanisms of SEM Deprotection
The true utility of a protecting group lies in its predictable and selective removal. The SEM group offers two primary cleavage pathways, providing synthetic flexibility.
-
Fluoride-Mediated Cleavage: The most common method for SEM removal leverages the high affinity of fluoride ions for silicon.[4] Reagents such as tetrabutylammonium fluoride (TBAF) initiate a nucleophilic attack on the silicon atom. This forms a pentavalent siliconate intermediate that readily undergoes a β-elimination, fragmenting into the deprotected amine, ethylene, and trimethylsilyl fluoride.[4] The mildness of this method allows for orthogonality with many acid- and base-labile groups.
-
Acid-Mediated Cleavage: While SEM is stable to many mild acids, it can be cleaved under stronger acidic conditions, such as with HCl or trifluoroacetic acid (TFA).[4][5] More nuanced and selective deprotection can be achieved using Lewis acids. Reagents like magnesium bromide (MgBr₂) or tin tetrachloride (SnCl₄) can coordinate to the ether oxygen, facilitating cleavage under conditions mild enough to leave other acid-sensitive groups, like silyl ethers, intact.[3][9] This Lewis acid-mediated pathway is particularly useful, as N-SEM deprotection can sometimes be more challenging than its oxygen-based counterpart.[9]
Below is a diagram illustrating the general workflow for N-protection and the specific deprotection pathways for the SEM group.
Caption: Orthogonality of SEM, Boc, Fmoc, and Cbz protecting groups under distinct deprotection conditions.
Quantitative Comparison of Stability and Deprotection
To facilitate direct comparison, the stability and cleavage conditions for each protecting group are summarized below.
Table 1: Comparative Stability of N-Protecting Groups
| Condition | SEM | Boc | Cbz | Fmoc |
| Strong Acid (e.g., TFA, HCl) | Labile [4][5] | Labile [10][11] | Stable [12] | Stable [13][14] |
| Base (e.g., Piperidine, NaOH) | Stable [4] | Stable | Stable [12] | Labile [15][13] |
| Catalytic Hydrogenolysis (H₂/Pd) | Stable [5] | Stable | Labile [12][16] | Labile/Unstable [14][17] |
| Fluoride Source (e.g., TBAF) | Labile [4][18] | Stable | Stable | Stable |
| Lewis Acids (e.g., MgBr₂, SnCl₄) | Labile (Selective) [3][9] | Labile (e.g., AlCl₃) [10] | Stable | Stable |
Table 2: Standard Deprotection Conditions
| Protecting Group | Reagent(s) | Solvent(s) | Typical Conditions |
| SEM | TBAF (1M) | THF | 0 °C to RT, 1-4 h [4] |
| MgBr₂ | Et₂O / CH₂Cl₂ | RT, 2-24 h [3] | |
| Boc | TFA / HCl | CH₂Cl₂ / Dioxane | 0 °C to RT, 30 min - 2 h [10][11] |
| Cbz | H₂ (1 atm), 10% Pd/C | MeOH / EtOAc | RT, 1-16 h [12][16] |
| Fmoc | 20% Piperidine | DMF | RT, 5-30 min [15][13] |
Experimental Protocols: A Practical Guide
The following protocols provide standardized, step-by-step methodologies for the protection of pyrazole with the SEM group and a comparative deprotection experiment.
Protocol 1: Synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (N-SEM-Pyrazole)
Rationale: This procedure uses sodium hydride, a strong base, to deprotonate the pyrazole N-H, forming a sodium pyrazolide salt. This highly nucleophilic species then readily undergoes an Sₙ2 reaction with SEM-Cl to yield the protected product. THF is used as an anhydrous aprotic solvent to prevent quenching of the base and anion.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of H₂ gas should be observed.
-
Addition of SEM-Cl: Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-SEM-pyrazole. [7]
Protocol 2: Comparative Orthogonal Deprotection Experiment
Rationale: This parallel experiment serves as a self-validating system to demonstrate the orthogonality of the SEM, Boc, Cbz, and Fmoc protecting groups on a pyrazole scaffold. Each protected pyrazole is subjected to the four primary deprotection conditions, and the outcome is analyzed to confirm selective cleavage.
-
Setup: Prepare four sets of four reaction vials. In each set, place an equal molar amount of N-SEM-pyrazole, N-Boc-pyrazole, N-Cbz-pyrazole, and N-Fmoc-pyrazole.
-
Condition A (Acidic): To the first set of vials, add a 1:1 mixture of TFA:CH₂Cl₂. Stir at room temperature for 1 hour.
-
Condition B (Basic): To the second set of vials, add a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes.
-
Condition C (Hydrogenolysis): To the third set of vials, add methanol and a catalytic amount (10 mol%) of 10% Pd/C. Place the vials under an atmosphere of H₂ (balloon) and stir vigorously for 4 hours.
-
Condition D (Fluoride): To the fourth set of vials, add a 1M solution of TBAF in THF. Stir at room temperature for 2 hours.
-
Analysis: After the specified time, quench each reaction appropriately (e.g., neutralize acid/base, filter catalyst). Analyze a small aliquot from each of the 16 vials by LC-MS to determine the percentage of starting material remaining and product formed.
-
Expected Outcome:
-
Condition A: Only N-Boc-pyrazole is deprotected.
-
Condition B: Only N-Fmoc-pyrazole is deprotected.
-
Condition C: Only N-Cbz-pyrazole is deprotected.
-
Condition D: Only N-SEM-pyrazole is deprotected.
-
Conclusion and Strategic Recommendations
The selection of an N-protecting group is a strategic decision with far-reaching implications for a synthetic campaign.
-
SEM-pyrazole stands out for its exceptional stability, making it the protecting group of choice when a molecule must endure harsh reaction conditions that would cleave other groups. Its unique fluoride- and Lewis acid-labile nature provides valuable orthogonal "handles" in complex syntheses, particularly in medicinal and materials chemistry where robust heterocyclic cores are common. [5]
-
Boc and Fmoc remain the workhorses of solid-phase peptide synthesis due to their clean, rapid cleavage under acidic and basic conditions, respectively, which is ideal for iterative cycles. [11][13]
-
Cbz offers a classic and reliable method of protection, with its removal by hydrogenolysis providing a mild and neutral deprotection pathway, assuming the substrate is compatible. [12] Ultimately, the most effective synthetic design is one that leverages the principle of orthogonality, employing a combination of these groups to achieve selective transformations. [19][20]SEM-pyrazole is not merely another protecting group; it is a strategic tool that, when understood and applied correctly, can unlock synthetic pathways to previously inaccessible molecules.
References
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Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters. [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Chandra, T., Broderick, W. E., & Broderick, J. B. (2010). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
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Chandra, T., et al. (2010). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups from Dinucleosides and Dinucleotides. National Institutes of Health. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
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Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Lokey Lab Protocols. (2017). Fmoc. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Wikipedia. (n.d.). 2-(Trimethylsilyl)ethoxymethyl chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. [Link]
-
Barany, G., et al. (2024). An array of orthogonal N-protecting groups for the amino acids, using l-alanine methyl ester as the exemplifying amino acid. ResearchGate. [Link]
-
Daugulis, O., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. National Institutes of Health. [Link]
-
Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). SEM Protection - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
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Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
Fiveable. (n.d.). Protecting groups. Organic Chemistry II. [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. [Link]
-
Saikia, A., et al. (2016). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. ResearchGate. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
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Fiveable. (n.d.). Orthogonal Protection Definition. Organic Chemistry Key Term. [Link]
-
Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. [Link]
-
ResearchGate. (2020). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
N'Goka, V., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of pruvanserin. RSC Publishing. [Link]
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A Senior Application Scientist's Guide to N-Protection of Pyrazoles: Unveiling the Superiority of the SEM Group over Boc and THP
In the intricate world of heterocyclic chemistry and drug development, the strategic use of protecting groups is paramount. For pyrazoles, a scaffold present in numerous pharmaceuticals, the choice of N-protecting group can significantly impact synthetic efficiency, yield, and the accessibility of desired isomers. While Boc and THP have been workhorses in the field, their limitations often present significant hurdles. This guide provides a detailed, evidence-based comparison, demonstrating the distinct advantages of the 2-(Trimethylsilyl)ethoxymethyl (SEM) protecting group for pyrazole chemistry.
The Challenge of Pyrazole Protection: A Tale of Two Isomers
Pyrazoles, being unsymmetrically substituted, present a classic challenge of regioselectivity upon N-alkylation or N-acylation. The reaction often yields a mixture of N1 and N2 isomers, complicating purification and reducing the yield of the desired product. The choice of protecting group and the conditions for its introduction and removal are therefore critical for controlling the synthetic outcome.
The Incumbents: A Critical Look at Boc and THP
The Boc Group: Acid-Labile but Problematic
The tert-butyloxycarbonyl (Boc) group is widely used due to its ease of introduction and its lability under acidic conditions. However, its application to pyrazoles is not without significant drawbacks.
-
Deprotection Challenges : While trifluoroacetic acid (TFA) is the standard for Boc removal, this can be too harsh for sensitive substrates, potentially leading to decomposition or undesired side reactions. Furthermore, the strongly acidic conditions are incompatible with other acid-sensitive functional groups that may be present in the molecule.
-
Thermal Instability : The Boc group can be thermally labile, which restricts the reaction conditions that can be subsequently employed.
The THP Group: A Double-Edged Sword
The tetrahydropyranyl (THP) group, another acid-labile protecting group, offers an alternative. However, it introduces its own set of complications.
-
Chirality : The THP group is chiral, and its introduction creates a mixture of diastereomers. This can complicate characterization, particularly by NMR spectroscopy, and may require challenging chromatographic separation.
-
Harsh Cleavage : Similar to Boc, the acidic conditions required for THP removal (e.g., HCl in an alcohol solvent) can be detrimental to delicate molecular architectures.
The Superior Alternative: The SEM Protecting Group
The 2-(Trimethylsilyl)ethoxymethyl (SEM) group emerges as a highly effective solution to the challenges posed by Boc and THP in pyrazole synthesis.
Orthogonal Deprotection: The Key Advantage
The most significant advantage of the SEM group is its unique deprotection mechanism. It is cleaved under mild, non-acidic conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF). This fluoride-mediated cleavage is highly specific and orthogonal to the deprotection conditions for many other common protecting groups, including Boc, THP, and Fmoc. This orthogonality allows for selective deprotection in complex molecules, a crucial feature in multi-step syntheses.
Enhanced Stability
The SEM group exhibits remarkable stability across a wide range of reaction conditions. It is resistant to both strongly acidic and basic conditions, as well as to many oxidizing and reducing agents. This robustness allows for a broader scope of chemical transformations to be performed on the protected pyrazole without risking premature deprotection.
Favorable Regioselectivity
In many reported cases, the introduction of the SEM group onto pyrazoles proceeds with good to excellent regioselectivity, often favoring the N1 isomer. This can simplify the synthetic route by minimizing the formation of undesired isomers and eliminating the need for tedious separation steps.
Head-to-Head Comparison: SEM vs. Boc vs. THP
| Feature | SEM (2-(Trimethylsilyl)ethoxymethyl) | Boc (tert-butyloxycarbonyl) | THP (tetrahydropyranyl) |
| Protection Conditions | SEM-Cl, NaH, DMF | Boc2O, DMAP, CH2Cl2 | DHP, p-TsOH, CH2Cl2 |
| Deprotection Conditions | TBAF, THF or Acetonitrile | TFA, CH2Cl2 or HCl in Dioxane | HCl in MeOH or p-TsOH in MeOH |
| Cleavage Mechanism | Fluoride-mediated β-elimination | Acid-catalyzed hydrolysis | Acid-catalyzed hydrolysis |
| Stability | Stable to strong acids, bases, many oxidizing/reducing agents | Labile to strong acids | Labile to strong acids |
| Orthogonality | High; orthogonal to acid- and base-labile groups | Low; incompatible with acid-sensitive groups | Low; incompatible with acid-sensitive groups |
| Byproducts | Ethylene, TMS-F, HCHO | Isobutylene, CO2 | Dihydropyran |
| Chirality Issue | No | No | Yes, creates diastereomers |
Experimental Protocols
General Procedure for N-SEM Protection of Pyrazole
A Researcher's Guide to the Stability of SEM-Protected Pyrazoles: Acidic vs. Basic Conditions
In the landscape of heterocyclic chemistry, pyrazoles stand out as privileged scaffolds, integral to the design of pharmaceuticals, agrochemicals, and functional materials. Their synthesis, however, often necessitates the strategic use of protecting groups to mask the reactive N-H proton, thereby enabling selective functionalization at other positions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a popular choice for this role, prized for its robustness under a variety of synthetic conditions.
This guide provides an in-depth comparison of the stability of SEM-protected pyrazoles under acidic versus basic conditions. Moving beyond a simple catalog of reagents, we will explore the mechanistic underpinnings of the SEM group's reactivity, offer field-proven experimental protocols, and present data-driven insights to help researchers navigate the critical deprotection step with confidence and precision.
The Dichotomy of Stability: Why Acetal Chemistry Matters
The SEM group is, fundamentally, an acetal. This structural feature is the primary determinant of its stability profile. Acetal linkages are notoriously stable to basic and nucleophilic conditions but are designed to be labile under acidic treatment.[1][2] This inherent chemical nature dictates the strategic choices a chemist must make during a multi-step synthesis.
Robustness Under Basic Conditions
For practitioners of complex molecule synthesis, the stability of the SEM group in the presence of bases is one of its most valuable attributes. SEM-protected pyrazoles are generally inert to a wide array of basic reagents, including:
-
Aqueous and non-aqueous hydroxides (e.g., NaOH, KOH)
-
Alkoxides (e.g., NaOMe, KOtBu)
-
Amine bases (e.g., triethylamine, DIPEA)
-
Organometallic reagents (e.g., Grignard reagents, organolithiums)
This stability is critical for synthetic routes that involve steps like saponification, Wittig reactions, or metal-catalyzed cross-couplings that often employ basic conditions.[4] The SEM group's resilience allows for extensive molecular elaboration without premature deprotection. The pyrazole core itself is also generally stable under basic conditions, making the combination a reliable synthetic platform.[5]
Controlled Lability Under Acidic Conditions
The true utility of the SEM group is revealed in its controlled cleavage under acidic conditions. This deprotection is the cornerstone of its application, allowing the pyrazole N-H to be unmasked at the desired synthetic stage. The cleavage can be initiated by both Brønsted and Lewis acids.
Mechanism of Acid-Catalyzed Deprotection
The generally accepted mechanism involves the protonation of one of the acetal oxygen atoms. This activation facilitates the collapse of the intermediate, ultimately releasing the deprotected pyrazole, formaldehyde, ethylene, and a silyl species.[3]
Caption: Mechanism of SEM deprotection under acidic conditions.
Common acidic conditions for SEM removal are often vigorous and substrate-dependent. While effective, they can sometimes be sluggish or lead to undesired side reactions, particularly on complex molecules.[3][6] The formaldehyde generated during deprotection can sometimes participate in side reactions, such as electrophilic aromatic substitution on sensitive aromatic rings.[6][7]
The Fluoride-Mediated Alternative: An Orthogonal Approach
A key advantage of the SEM group over other acetal-based protecting groups like MOM or MEM is its unique susceptibility to fluoride ions. This provides a powerful and often milder alternative to harsh acidic conditions.[3]
Mechanism of Fluoride-Mediated Deprotection
The high thermodynamic affinity between silicon and fluoride is the driving force for this reaction. The fluoride ion attacks the silicon atom, forming a pentavalent siliconate intermediate. This triggers a rapid beta-elimination cascade, yielding the deprotected pyrazole and neutral byproducts.[3]
Caption: Mechanism of SEM deprotection via fluoride-mediated cleavage.
This method is often preferred due to its orthogonality; it leaves most other common protecting groups (esters, Boc groups, most ethers) intact. The conditions are typically mild, proceeding at or slightly above room temperature.
Comparative Data: Selecting Your Deprotection Strategy
The choice between acidic and fluoride-based deprotection is dictated by the overall molecular architecture and the presence of other functional groups. The following table summarizes the key characteristics of each approach.
| Condition Type | Typical Reagents | Stability of SEM-Pyrazole | Typical Outcome | Key Considerations & Potential Side Reactions |
| Basic | NaOH, KOtBu, DIPEA, K₂CO₃ | Highly Stable | No reaction. SEM group remains intact. | Ideal for reactions requiring basic conditions. The pyrazole core is also generally stable.[3][5] |
| Acidic (Brønsted) | TFA, HCl, PPTS | Labile | Deprotection to free N-H pyrazole. | Can be sluggish; may require elevated temperatures or high acid concentration.[3][6] Released formaldehyde can cause side reactions.[6][7] Not suitable for acid-sensitive substrates. |
| Acidic (Lewis) | MgBr₂, SnCl₄, BF₃·OEt₂ | Labile | Deprotection to free N-H pyrazole. | Offers an alternative to Brønsted acids; can sometimes provide better selectivity.[8][9][10] May chelate with other functional groups. |
| Fluoride-Mediated | TBAF, CsF/18-crown-6, HF-Pyridine | Labile | Deprotection to free N-H pyrazole. | Often milder and more selective than acid.[3] Orthogonal to many other protecting groups. The rate can depend on the solvent and counter-ion.[10] |
Validated Experimental Protocols
The following protocols are provided as validated starting points for the deprotection of SEM-pyrazoles. Researchers should note that optimization of temperature, time, and reagent equivalents may be necessary for specific substrates.
Protocol 1: Acidic Deprotection using Hydrochloric Acid
This protocol is adapted from a common procedure for the deprotection of complex SEM-pyrazoles.[4]
-
Step 1: Dissolution: Dissolve the SEM-protected pyrazole (1.0 eq.) in ethanol (or a suitable solvent like methanol or dioxane) to a concentration of approximately 0.1 M.
-
Step 2: Acid Addition: Add a solution of concentrated hydrochloric acid (e.g., 4-6 M in dioxane or an aqueous solution) dropwise to the reaction mixture at room temperature. A typical excess is 10-20 equivalents.
-
Step 3: Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Step 4: Workup: Upon completion, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Step 5: Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Fluoride-Mediated Deprotection using TBAF
This protocol is a standard method for the mild cleavage of the SEM group.[3]
-
Step 1: Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the SEM-protected pyrazole (1.0 eq.).
-
Step 2: Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (THF) to a concentration of 0.1–0.2 M.
-
Step 3: Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 3.0-5.0 eq.) dropwise to the stirred solution at room temperature.
-
Step 4: Reaction Monitoring: Stir the reaction at room temperature or heat to 45-60 °C. Monitor the reaction progress by TLC or LC-MS. These reactions can take several hours to reach completion.
-
Step 5: Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Step 6: Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
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A Comparative Guide to Pyrazole N-Protection Strategies for Synthetic and Medicinal Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a versatile scaffold make it a highly attractive moiety in drug design.[1][3][4] However, the intrinsic reactivity of the pyrazole ring, particularly the presence of two nucleophilic nitrogen atoms, presents a significant challenge for regioselective functionalization.[5][6] To achieve desired substitution patterns and prevent unwanted side reactions, protection of one of the pyrazole nitrogens is often an indispensable strategy.
This guide provides a comparative analysis of the most common N-protecting groups for pyrazoles, offering insights into their installation, cleavage, and stability. We will delve into the mechanistic rationale behind their application and provide actionable experimental protocols to aid researchers in selecting the optimal protection strategy for their specific synthetic goals.
The Challenge: Regioselectivity in Pyrazole Functionalization
The pyrazole ring possesses two nitrogen atoms: a "pyrrole-like" N1 and a "pyridine-like" N2. The N-H proton can readily tautomerize between these two positions, complicating direct N-alkylation or N-arylation, which often yields a mixture of regioisomers.[5][6] Protecting one nitrogen atom effectively blocks this tautomerism and directs subsequent reactions to a specific position on the ring, enabling controlled and predictable synthesis.
Comparative Analysis of Key Pyrazole Protecting Groups
The choice of a protecting group is critical and depends on the overall synthetic route, particularly the conditions of subsequent reaction steps and the final deprotection strategy. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable without affecting other functional groups—a concept known as orthogonality.[7]
Here, we compare four widely used protecting groups for pyrazoles: tert-Butoxycarbonyl (Boc), Tosyl (Ts), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Tetrahydropyranyl (THP).
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| Boc | Mild acidic removal, well-established protocols, enhances solubility. | Labile to strong acids and some bases.[8][9] | |
| Ts | Very stable to acidic and oxidative conditions. | Harsh removal conditions (e.g., strong base, reducing agents).[10] | |
| SEM | Stable to a wide range of conditions, removable with fluoride or acid.[11] | Higher cost of reagent, can be sterically demanding. | |
| THP | Inexpensive, easy to install, stable to basic and nucleophilic reagents. | Introduces a new stereocenter, acid-labile. |
In-Depth Look at Protecting Groups
The Boc group is one of the most common protecting groups for pyrazoles due to its ease of installation and mild deprotection conditions.
-
Installation: Boc protection is typically achieved by reacting the pyrazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[12][13] Green chemistry approaches using polyethylene glycol (PEG-400) as a recyclable medium have also been developed.[12][14]
-
Stability: The Boc group is stable to basic conditions, catalytic hydrogenation, and various nucleophiles.[8] However, it is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[15]
-
Deprotection: Acid-catalyzed cleavage is the most common method. Interestingly, selective deprotection of N-Boc pyrazoles in the presence of N-Boc protected amines can be achieved using sodium borohydride (NaBH₄) in ethanol, highlighting its unique reactivity on certain heterocycles.[8][16] Basic conditions, such as sodium methoxide or cesium carbonate, can also be employed for deprotection, particularly for electron-deficient pyrazoles.[9]
The tosyl group is a robust protecting group, ideal for syntheses involving harsh acidic or oxidative conditions.
-
Installation: Pyrazoles are readily tosylated using tosyl chloride (TsCl) in the presence of a base like triethylamine or pyridine.
-
Stability: The N-Ts bond is exceptionally stable to strong acids, oxidants, and many organometallic reagents.
-
Deprotection: Removal of the tosyl group requires more forcing conditions. Common methods include reduction with sodium in liquid ammonia or treatment with strong bases like NaOH or KOH at elevated temperatures.[10] A milder method using cesium carbonate in a mixture of THF and methanol has also been reported.[10]
The SEM group offers a versatile protection strategy with multiple deprotection pathways, providing excellent orthogonality.
-
Installation: SEM protection is accomplished using SEM chloride (SEMCl) with a base such as DIPEA or sodium hydride.[11]
-
Stability: The SEM group is stable to a broad range of reagents, including bases, organometallics, and mild acids.[11]
-
Deprotection: The SEM group can be cleaved under two main conditions:
The THP group is a classical and cost-effective choice for pyrazole protection, forming a stable acetal.
-
Installation: Protection can be achieved under green conditions by reacting the pyrazole with 3,4-dihydro-2H-pyran (DHP) without any solvent or catalyst.
-
Stability: The THP group is highly stable to bases, organometallic reagents, and reducing agents.
-
Deprotection: As an acetal, the THP group is readily removed under mild acidic conditions, such as aqueous HCl or by using solid acid catalysts. A key disadvantage is the introduction of a new chiral center, which can complicate NMR analysis.
Experimental Protocols & Data
To provide a practical comparison, we present standardized protocols for the protection and deprotection of 3-methylpyrazole as a model substrate.
Protocol 1: N-Boc Protection of 3-Methylpyrazole
-
To a solution of 3-methylpyrazole (1.0 mmol) in dry dichloromethane (10 mL), add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol). The base neutralizes the HCl generated from any potential side reactions and facilitates the reaction.
-
Add 4-Dimethylaminopyridine (DMAP) (0.1 mmol) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol). DMAP acts as a nucleophilic catalyst, accelerating the acylation of the pyrazole nitrogen.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate) to afford the N-Boc protected pyrazole. Typical yields range from 90-98%.[12]
Protocol 2: Acid-Catalyzed Deprotection of N-Boc-3-methylpyrazole
-
Dissolve the N-Boc protected pyrazole (1.0 mmol) in dichloromethane (5 mL).
-
Add trifluoroacetic acid (TFA) (5.0 mmol) dropwise at 0 °C. The strong acid protonates the carbonyl oxygen of the Boc group, initiating its fragmentation.
-
Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate in vacuo to yield the deprotected 3-methylpyrazole. Yields are typically quantitative.
Visualizing the Workflow
The strategic application of protecting groups is central to the multi-step synthesis of complex pyrazole derivatives. The following workflow illustrates this concept.
Caption: General workflow for the synthesis of functionalized pyrazoles using a protection/deprotection strategy.
Mechanism Spotlight: Acid-Catalyzed Boc Deprotection
Understanding the mechanism of deprotection is key to troubleshooting and optimizing reaction conditions.
Caption: Simplified mechanism of acid-catalyzed Boc group removal.
Conclusion and Recommendations
The selection of an appropriate N-protecting group is a critical decision in the synthesis of pyrazole-containing molecules.
-
For syntheses requiring mild deprotection and compatibility with basic reagents, the Boc group is an excellent first choice.
-
When robustness towards strong acids and oxidants is paramount, the Tosyl group provides the necessary stability, albeit at the cost of harsher deprotection.
-
For complex, multi-step syntheses where orthogonal deprotection strategies are needed, the SEM group offers superior flexibility with both acid and fluoride-labile cleavage pathways.
-
In cases where cost is a major driver and downstream reactions are tolerant of acidic conditions for deprotection, the THP group remains a viable, economical option.
By carefully considering the stability, orthogonality, and ease of removal of these common protecting groups, researchers can design more efficient and successful synthetic routes to novel pyrazole-based compounds for drug discovery and development.
References
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
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Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 134. [Link]
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Gudimalla, N., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(26), 20248-20256. [Link]
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Daugulis, O., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 51(5), 1224-1227. [Link]
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Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link]
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Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. ResearchGate. [Link]
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Wang, Z., et al. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 24(15), 2779. [Link]
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Alam, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1434. [Link]
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Kumar, A., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]
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Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Singh, S., et al. (2023). Synthesis, reaction and biological activities of N-containing heterocyclic compounds: A report on Pyrazole. AIP Conference Proceedings. [Link]
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G, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10103-10112. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
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Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Chemical Science, 12(37), 12344-12351. [Link]
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Holzer, W., et al. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. HETEROCYCLES, 63(10), 2305-2316. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
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ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Willingdon College, Sangli. (n.d.). Protection and deprotection. Willingdon College, Sangli. [Link]
-
ResearchGate. (2023). Pyrazole structure highlighting the nucleophilic and electrophilic... ResearchGate. [Link]
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Vasin, V. A., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 25(1), 543. [Link]
-
National Institutes of Health. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. National Institutes of Health. [Link]
-
PubMed Central. (2014). Current status of pyrazole and its biological activities. PubMed Central. [Link]
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ResearchGate. (2005). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. [Link]
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A Comparative Guide to Fluoride-Based vs. Acid-Based SEM Deprotection Efficiency
For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a popular choice for the protection of alcohols and amines due to its stability under a range of conditions. However, the efficiency and selectivity of its removal are critical for the overall success of a synthetic route. This guide provides an in-depth comparison of the two primary methods for SEM deprotection: fluoride-based and acid-based cleavage. We will delve into the mechanisms, practical considerations, and present experimental data to help you make an informed decision for your specific application.
The SEM Protecting Group: A Brief Introduction
The SEM group, introduced by Lipshutz and Pegram in 1980, can be considered a hybrid of the methoxymethyl (MOM) and trimethylsilyl (TMS) groups.[1] This unique structure provides stability to various reagents, including bases, reductants, and organometallics, while offering distinct deprotection pathways.[1] The choice between fluoride- or acid-mediated deprotection is often dictated by the presence of other functional groups in the molecule, a concept known as orthogonality.
Fluoride-Based SEM Deprotection: A Gentle Approach
Fluoride-mediated deprotection is often the preferred method due to its typically mild and selective nature.[2] The high affinity of the fluoride ion for silicon is the driving force for this reaction.
Mechanism of Fluoride-Based Deprotection
The reaction proceeds through a beta-elimination pathway. The fluoride ion attacks the silicon atom, forming a pentavalent siliconate intermediate. This intermediate is unstable and fragments, leading to the cleavage of the C-O bond and the release of the free alcohol, along with volatile byproducts: trimethylsilyl fluoride (TMSF), ethylene, and formaldehyde.[1]
Caption: Mechanism of fluoride-mediated SEM deprotection.
Common Fluoride Reagents and Conditions
The most common source of fluoride for SEM deprotection is tetrabutylammonium fluoride (TBAF).[3] It is typically used as a 1M solution in tetrahydrofuran (THF). Other fluoride sources include cesium fluoride (CsF) and hydrogen fluoride (HF) complexes. The reaction conditions can vary depending on the substrate, but often require elevated temperatures and extended reaction times.[1]
Acid-Based SEM Deprotection: A Classical Alternative
While often considered less mild than fluoride-based methods, acid-catalyzed deprotection is a viable and sometimes necessary alternative.
Mechanism of Acid-Based Deprotection
Acid-catalyzed deprotection proceeds via hydrolysis of the acetal linkage. The reaction is initiated by protonation of one of the ether oxygens. Subsequent cleavage of the C-O bond can occur through a direct path or via a hemiacetal intermediate, which then decomposes to the free alcohol and byproducts.[4]
Caption: Mechanism of acid-catalyzed SEM deprotection.
Common Acidic Reagents and Conditions
A variety of Brønsted and Lewis acids can be employed for SEM deprotection. Trifluoroacetic acid (TFA) is a common choice, often used in dichloromethane (DCM).[5] Other options include hydrochloric acid (HCl), pyridinium p-toluenesulfonate (PPTS), and magnesium bromide (MgBr₂).[1][4] The reaction conditions are typically at room temperature or slightly elevated.
Head-to-Head Comparison: Fluoride vs. Acid
The choice between fluoride and acid for SEM deprotection is highly substrate-dependent. Below is a summary of key considerations:
| Feature | Fluoride-Based Deprotection | Acid-Based Deprotection |
| Selectivity | Generally high; orthogonal to acid-labile groups (e.g., Boc, acetals).[6] | Can be less selective; may cleave other acid-sensitive protecting groups.[4] |
| Mildness | Often considered milder, but can require high temperatures.[1] | Can be harsh, but some Lewis acids (e.g., MgBr₂) offer mild conditions.[1] |
| Reaction Rate | Can be slow, sometimes requiring prolonged heating.[1] | Often faster than fluoride-based methods.[7] |
| Workup | Can be challenging due to the need to remove excess TBAF.[8] | Typically straightforward, involving neutralization and extraction. |
| Side Reactions | Incomplete deprotection or proto-desilylation can occur.[4] | Formaldehyde byproduct can lead to electrophilic aromatic substitution on sensitive substrates.[7] |
Disclaimer: The efficiency of each method is highly dependent on the specific substrate and reaction conditions. The information in this table is a generalization based on literature reports.
Experimental Data: A Look at the Numbers
Direct comparative studies on a single substrate are scarce in the literature. The following table presents data from different sources to provide a representative, albeit not direct, comparison.
| Deprotection Method | Reagent | Substrate | Reaction Conditions | Yield | Reference |
| Fluoride-Based | TBAF | Complex polycyclic ether | THF, 80°C, 12h | 12% | [9] |
| Acid-Based | TFA | Protected amino acid derivative | DCM, rt, 2h | 23% | [5] |
| Acid-Based (Lewis) | SnCl₄ | Protected dinucleoside | CH₂Cl₂, 0°C to rt, 2h | 98% | [10] |
Note: The yields presented are for specific, complex molecules and should not be interpreted as a general measure of efficiency for all substrates. The choice of reagent and conditions must be optimized for each unique synthesis.
Experimental Protocols
To provide a practical starting point, here are representative experimental protocols for both fluoride- and acid-based SEM deprotection.
Protocol 1: Fluoride-Based SEM Deprotection using TBAF
This protocol is adapted from a literature procedure for the deprotection of a complex alcohol.[4]
Materials:
-
SEM-protected alcohol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetramethylethylenediamine (TMEDA)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the SEM-protected alcohol (1.0 equiv) in anhydrous DMF (e.g., 0.02 M).
-
To the stirred solution, add TMEDA (3.0 equiv) followed by the 1.0 M TBAF solution in THF (3.0 equiv).
-
Heat the reaction mixture to 45°C and monitor the progress by an appropriate method (e.g., TLC or LCMS). The reaction may require several hours (e.g., 20 h).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel containing water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Acid-Based SEM Deprotection using TFA
This protocol is a general procedure based on literature examples.[5]
Materials:
-
SEM-protected substrate
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the SEM-protected substrate (1.0 equiv) in anhydrous DCM (e.g., 0.1 M).
-
To the stirred solution, add TFA (e.g., 10-50% v/v).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
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- 10. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SEM-Protected vs. Unprotected Pyrazole Reactivity: A Guide for Researchers
For researchers, synthetic chemists, and professionals in drug development, the pyrazole nucleus is a cornerstone scaffold, ubiquitous in pharmaceuticals and functional materials. However, the inherent reactivity of the pyrazole ring, particularly the acidic N-H proton and the varying electron densities at its carbon positions, presents significant challenges in achieving regioselective functionalization. The use of protecting groups is a common strategy to navigate these challenges, and among them, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has emerged as a versatile and robust tool.
This guide provides an in-depth comparative analysis of the reactivity of pyrazoles with and without the SEM protecting group. We will explore key transformations, supported by experimental data, to elucidate the profound influence of SEM protection on reaction outcomes, thereby empowering you to make informed decisions in your synthetic strategies.
The Dichotomy of Pyrazole Reactivity: An Overview
The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. One nitrogen (N1) is pyrrole-like and acidic, while the other (N2) is pyridine-like and basic. This electronic arrangement dictates its reactivity. Unprotected pyrazoles are susceptible to a mixture of N- and C-functionalization, often with poor regioselectivity.
dot graph TD { A[Unprotected Pyrazole] -->|Tautomerism| B(Mixture of Tautomers); A -->|Alkylation| C{Mixture of N1 and N2 Alkylated Products}; A -->|Electrophilic Substitution| D(Preferential C4 Substitution); } caption[Figure 1: Reactivity of Unprotected Pyrazole.]
The SEM group, introduced by reaction with SEM-chloride (SEM-Cl), masks the acidic N-H proton, preventing unwanted side reactions and fundamentally altering the electronic landscape of the pyrazole ring. This protection is stable under a variety of reaction conditions and can be readily removed when desired.
Electrophilic Substitution: Directing the Attack
Electrophilic substitution is a fundamental transformation for functionalizing the pyrazole core. In an unprotected pyrazole, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.
Unprotected Pyrazole:
-
Bromination: Treatment of 1H-pyrazole with bromine typically yields 4-bromopyrazole.
-
Nitration: Nitration of 1H-pyrazole with nitric acid and sulfuric acid also predominantly affords the 4-nitro derivative.[1]
SEM-Protected Pyrazole:
The introduction of the SEM group at the N1 position subtly alters the electron distribution but, more importantly, it allows for more controlled and sometimes different regiochemical outcomes, particularly in more complex systems. For instance, in the case of C-H arylation, a reaction with electrophilic character, the SEM group is instrumental. Research has shown that direct C-H arylation of unprotected pyrazoles is often inefficient. In contrast, SEM-protected pyrazoles undergo palladium-catalyzed C-H arylation with a preference for the C5 position.[2]
A groundbreaking strategy, termed the "SEM switch," further highlights the power of this protecting group. This transposition of the SEM group from one nitrogen to the other under thermal conditions in the presence of a catalytic amount of SEM-Cl allows for the sequential arylation of both the C5 and the otherwise unreactive C3 positions.[2]
dot graph TD { subgraph C-H Arylation A[SEM-Pyrazole] -- Pd Catalyst --> B(C5-Arylation); B -- SEM Switch --> C(Isomeric SEM-Pyrazole); C -- Pd Catalyst --> D(C3-Arylation); end } caption[Figure 2: The "SEM Switch" Strategy.]
N-Alkylation: Conquering Regioselectivity
One of the most significant challenges in pyrazole chemistry is the regioselective N-alkylation of unsymmetrical pyrazoles. Direct alkylation of an unprotected pyrazole often leads to a difficult-to-separate mixture of N1 and N2 alkylated isomers.[3]
Unprotected Pyrazole:
Alkylation of a 3-substituted pyrazole can produce both 1,3- and 1,5-disubstituted products. The ratio of these isomers is influenced by the nature of the substituent, the alkylating agent, the base, and the solvent used.
SEM-Protected Pyrazole:
The SEM group provides a powerful solution to this problem. By first protecting the pyrazole with a SEM group, one nitrogen is blocked. Subsequent reactions, such as C-H functionalization, can be carried out. After these modifications, the SEM group can be removed, and a different alkyl group can be introduced with high regioselectivity, often dictated by steric hindrance.
Furthermore, N-alkylation of an SEM-protected pyrazole followed by deprotection offers a regioselective route to N-substituted pyrazoles that is not achievable through direct alkylation.[4]
| Substrate | Alkylating Agent | Base | Solvent | Product Ratio (N1:N2) | Yield (%) | Reference |
| 3-Phenylpyrazole | Methyl Iodide | K2CO3 | DMF | Mixture | Moderate | [3] |
| 1-SEM-3-phenylpyrazole | 1. Me3O-BF4 2. HCl/EtOH | - | CH2Cl2 | Single Isomer | High | [2] |
Table 1: Comparison of N-Alkylation Regioselectivity.
Metal-Catalyzed Cross-Coupling Reactions: Expanding the Toolkit
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions, are indispensable tools for C-C bond formation. The presence of the N-H proton in unprotected pyrazoles can sometimes interfere with these catalytic cycles, leading to lower yields or catalyst deactivation.
Suzuki-Miyaura Coupling:
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Bromo-1-tritylpyrazole | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 95 | [5] |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 78 | [3] |
Table 2: Representative Yields for Suzuki-Miyaura Coupling of 4-Bromopyrazoles. (Note: Conditions and protecting groups differ, illustrating the general utility of N-protection).
Heck-Mizoroki Reaction:
The Heck-Mizoroki reaction of iodopyrazoles with alkenes provides a route to alkenyl-substituted pyrazoles. Studies have shown that this reaction is effective on N-protected 4-iodopyrazoles, with the choice of protecting group influencing the yield. For example, the Heck reaction of 4-iodo-1-trityl-1H-pyrazole with ethyl acrylate proceeds in high yield.[6] The use of a protecting group prevents potential complications arising from the acidic N-H proton.
| Substrate | Alkene | Catalyst | Ligand | Base | Yield (%) | Reference |
| 4-Iodo-1-trityl-1H-pyrazole | Ethyl acrylate | Pd(OAc)2 | P(OEt)3 | Et3N | 95 | [6] |
Table 3: Heck-Mizoroki Reaction of a Protected 4-Iodopyrazole.
Experimental Protocols
SEM Protection of Pyrazole (General Procedure)
dot graph TD { A[Start] --> B{Dissolve Pyrazole in THF}; B --> C{Cool to 0°C}; C --> D{Add NaH}; D --> E{Stir for 30 min}; E --> F{Add SEM-Cl dropwise}; F --> G{Warm to RT and stir}; G --> H{Quench with water}; H --> I{Extract with Ethyl Acetate}; I --> J{Dry and Concentrate}; J --> K[Purify by Chromatography]; K --> L[End]; } caption[Figure 3: Workflow for SEM Protection of Pyrazole.]
Materials:
-
Pyrazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the pyrazole (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of SEM-Protected Pyrazole (General Procedure)
dot graph TD { A[Start] --> B{Dissolve SEM-pyrazole in EtOH}; B --> C{Add concentrated HCl}; C --> D{Heat to reflux}; D --> E{Monitor by TLC}; E --> F{Cool to RT}; F --> G{Neutralize with NaHCO3}; G --> H{Extract with Ethyl Acetate}; H --> I{Dry and Concentrate}; I --> J[Purify if necessary]; J --> K[End]; } caption[Figure 4: Workflow for SEM Deprotection.]
Materials:
-
SEM-protected pyrazole
-
Ethanol (EtOH)
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the SEM-protected pyrazole (1.0 eq.) in ethanol.
-
Add concentrated HCl (e.g., 2M solution in ethanol) and heat the mixture to reflux.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous NaHCO3.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization if necessary.
Conclusion: The Strategic Advantage of SEM Protection
The evidence presented in this guide unequivocally demonstrates the strategic advantage of employing the SEM protecting group in pyrazole synthesis. While unprotected pyrazoles are valuable starting materials, their reactivity can be difficult to control, often leading to mixtures of products and lower yields.
Key Takeaways:
-
Regioselectivity: SEM protection is a powerful tool for achieving high regioselectivity in N-alkylation and C-H arylation reactions of pyrazoles.
-
Enabling Transformations: The "SEM switch" allows for the functionalization of the otherwise unreactive C3 position of the pyrazole ring.
-
Improved Yields: In metal-catalyzed cross-coupling reactions, N-protection can prevent catalyst deactivation and lead to more robust and higher-yielding transformations.
-
Synthetic Flexibility: The stability of the SEM group to a wide range of reagents, coupled with its reliable deprotection, provides chemists with greater flexibility in designing complex synthetic routes.
By understanding the comparative reactivity of SEM-protected and unprotected pyrazoles, researchers can design more efficient, selective, and predictable syntheses of novel pyrazole-containing molecules for a wide array of applications.
References
Sources
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- 5. Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids / HETEROCYCLES, 2010 [sci-hub.ru]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Orthogonality of the SEM Protecting Group: A Comparative Guide for Complex Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of complex molecule synthesis, the strategic selection of protecting groups is paramount. An ideal protecting group should be easily introduced, stable to a wide range of reaction conditions, and, most importantly, removable under specific conditions that leave other functional groups and protecting groups intact. This principle of "orthogonality" is the cornerstone of efficient and successful multi-step synthesis.[1][2]
This guide provides an in-depth evaluation of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group, a popular choice for the protection of alcohols and amines.[3][4] We will explore its chemical properties, deprotection mechanisms, and, critically, its orthogonality with other commonly used protecting groups, supported by experimental data and detailed protocols.
The SEM Group: An Overview of its Unique Stability and Reactivity
The SEM group, introduced by Lipshutz and Pegram in 1980, is an acetal that exhibits robust stability under a variety of conditions including basic hydrolysis, oxidation, and reduction.[5][6] Its stability is often compared to the methoxymethyl (MOM) and methoxyethoxymethyl (MEM) ethers, yet it possesses a unique deprotection pathway mediated by the presence of the silicon atom.[5] This feature is central to its utility and orthogonality in complex synthetic strategies.
The introduction of the SEM group is typically achieved by reacting the alcohol or amine with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base, such as diisopropylethylamine (DIPEA) or sodium hydride (NaH).[4][5]
Mechanisms of Deprotection: The Key to Orthogonality
The true value of the SEM group lies in its diverse deprotection methods, which can be tuned to be orthogonal to other protecting groups.
1. Fluoride-Mediated Cleavage: The most common and often most selective method for SEM deprotection involves the use of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[5][7] The high affinity of fluoride for silicon initiates the formation of a pentavalent siliconate intermediate, which then undergoes a β-elimination to release the deprotected alcohol, trimethylsilyl fluoride (TMSF), ethylene, and formaldehyde.[5] This mechanism is distinct from the cleavage of many other protecting groups, forming the basis of its orthogonality.
2. Lewis Acid Catalysis: Lewis acids such as magnesium bromide (MgBr₂), tin tetrachloride (SnCl₄), and zinc bromide (ZnBr₂) can also effect the removal of the SEM group.[3][8][9] The Lewis acid coordinates to the ether oxygen, facilitating cleavage. This method can be particularly useful for achieving selectivity in the presence of silyl ethers that are sensitive to fluoride but stable to Lewis acids.
3. Brønsted Acid Cleavage: While generally more stable to acidic conditions than other acetals like tetrahydropyranyl (THP) ethers, the SEM group can be removed with strong protic acids like trifluoroacetic acid (TFA).[4][5] The mechanism can proceed via protonation of either ether oxygen, leading to the release of the alcohol.[5]
Evaluating the Orthogonality of SEM: A Comparative Analysis
The central challenge in complex synthesis is the selective deprotection of one group in the presence of others.[1][2] The SEM group offers several orthogonal pairings with commonly used protecting groups.
SEM vs. Silyl Ethers (TBS, TIPS, TBDPS)
A key advantage of the SEM group is its orthogonality with silyl ethers like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS). While silyl ethers are typically cleaved by fluoride ions, the conditions required for SEM deprotection can often be modulated to achieve selectivity.
Key Finding: It is possible to selectively deprotect the SEM group in the presence of TBS and TIPS ethers using Lewis acids. For instance, MgBr₂ in a mixture of ether and nitromethane has been shown to cleave SEM ethers while leaving TBS and TIPS groups intact.[3][8] This provides a powerful tool for synthetic chemists when fluoride-based deprotection is not a viable option.
| Protecting Group Combination | Deprotection Reagent | Selectivity | Reference |
| SEM & TBS/TIPS | MgBr₂, Et₂O/CH₃NO₂ | SEM cleaved, TBS/TIPS intact | [3][8] |
| SEM & TES | TBAF, 45 °C | SEM cleaved, potential for TES cleavage | [5] |
| TBS & SEM | Mild Acid (e.g., PPTS) | TBS cleaved, SEM intact | [10] |
Experimental Insight: The choice of fluoride source and reaction conditions is critical. While TBAF is a common reagent for both SEM and silyl ether deprotection, adjusting the temperature and reaction time can sometimes allow for selective SEM removal. However, for more reliable orthogonality, Lewis acid-mediated deprotection of the SEM group is often the preferred strategy.
SEM vs. Other Acetals (MOM, MEM)
The SEM group exhibits excellent orthogonality with other acetal-based protecting groups like MOM and MEM.
Key Finding: The SEM group can be selectively cleaved in the presence of MOM groups using fluoride-based reagents.[5] This is because MOM and MEM ethers lack the silicon atom necessary for the fluoride-mediated β-elimination pathway.
| Protecting Group Combination | Deprotection Reagent | Selectivity | Reference |
| SEM & MOM | TBAF, DMF, 100 °C | SEM cleaved, MOM intact | [5] |
Causality Behind Experimental Choice: The high temperature required in this example highlights the stability of the MOM group to fluoride ions. The choice of TBAF specifically targets the silicon-containing SEM group, leading to its selective removal.
SEM vs. Benzyl Ethers (Bn)
Benzyl ethers are typically removed by hydrogenolysis, a set of conditions under which the SEM group is completely stable. This provides a robust orthogonal relationship.
| Protecting Group Combination | Deprotection Reagent | Selectivity |
| SEM & Bn | H₂, Pd/C | Bn cleaved, SEM intact |
| SEM & Bn | MgBr₂, Et₂O/CH₃NO₂ | SEM cleaved, Bn intact |
Experimental Protocols
Protocol 1: Selective Deprotection of SEM in the Presence of TBS/TIPS Ethers
Objective: To selectively remove a SEM protecting group from a hydroxyl function while leaving TBS and/or TIPS ethers intact.
Methodology:
-
To a solution of the SEM-protected substrate in anhydrous diethyl ether (Et₂O) and nitromethane (MeNO₂) is added magnesium bromide (MgBr₂).[8]
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: General Procedure for Fluoride-Mediated SEM Deprotection
Objective: To deprotect a SEM-protected alcohol using a fluoride source.
Methodology:
-
The SEM-protected alcohol is dissolved in an appropriate solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[5]
-
Tetrabutylammonium fluoride (TBAF), typically as a 1M solution in THF, is added to the reaction mixture.[5][11]
-
The reaction may require heating (e.g., 45-80 °C) and is monitored by TLC for the disappearance of the starting material.[5][7]
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl.[5]
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried, and concentrated.
-
The residue is purified by column chromatography.
Visualizing the Logic: Deprotection Pathways and Orthogonality
To further clarify the strategic application of the SEM group, the following diagrams illustrate the key deprotection mechanisms and the concept of orthogonality.
Caption: Orthogonal deprotection strategy.
Conclusion: Strategic Implementation of the SEM Group
The 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is a valuable tool in the arsenal of the synthetic chemist. Its robust stability to a wide range of reaction conditions, coupled with its unique and tunable deprotection pathways, makes it an excellent choice for complex molecule synthesis. The key to leveraging its full potential lies in understanding its orthogonality with other protecting groups. The ability to selectively cleave the SEM group in the presence of silyl ethers using Lewis acids, or in the presence of other acetals using fluoride, provides a level of synthetic flexibility that is often crucial for the successful construction of intricate molecular architectures. By carefully considering the reaction conditions and the nature of other protecting groups in the molecule, researchers can strategically employ the SEM group to navigate challenging synthetic transformations with precision and efficiency.
References
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddy, C. R., et al. (2010). An efficient deprotection of N-trimethylsilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides. Nucleosides, Nucleotides & Nucleic Acids, 29(3), 253-261. [Link]
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. [Link]
-
Organic Chemistry Portal. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]
-
Wikipedia. (2023, December 1). 2-(Trimethylsilyl)ethoxymethyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). SEM Deprotection - TBAF. Retrieved from [Link]
-
Ingenta Connect. (2011). Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl Ethers Promoted by Phosphates. Synthetic Communications, 41(18), 2736-2744. [Link]
-
Medicinal Chemistry. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Lewis Acids. Retrieved from [Link]
-
Reddy, C. R., et al. (2010). An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Nucleosides, Nucleotides & Nucleic Acids, 29(3), 253-261. [Link]
-
OpenOChem Learn. (n.d.). Protection of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
University of Illinois. (n.d.). Protecting Groups. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry. Chemical Communications, 46(33), 6031-6040. [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Le, T. N., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5099. [Link]
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole: A Guide for Laboratory Professionals
Welcome to a comprehensive guide on the safe handling of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-pyrazole). As a key building block in modern synthetic chemistry, particularly in the development of pharmaceuticals, a thorough understanding of its safe handling is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals. Our goal is to foster a culture of safety and build deep trust by providing value beyond the product itself.
Understanding the Hazard Landscape of SEM-Pyrazole
The SEM group is a silyl ether, and while generally stable, it can be cleaved under certain conditions. Upon combustion, compounds containing silicon may produce silicon oxides.[2] Therefore, it is prudent to treat SEM-pyrazole with caution, assuming it may possess the following hazards until proven otherwise:
-
Harmful if swallowed: Ingestion may lead to adverse health effects.[3][4]
-
Skin and eye irritant: Direct contact can cause irritation, redness, and discomfort.[3][4]
-
Respiratory tract irritant: Inhalation of vapors or aerosols may irritate the respiratory system.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A risk-based approach is essential when selecting PPE for handling SEM-pyrazole. The level of protection should correspond to the scale and nature of the procedure being performed.
| Protection Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection | When to Use |
| Standard Laboratory Use | Safety glasses with side shields or chemical splash goggles.[5] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5] | Standard lab coat.[5] | Not generally required if handled in a certified chemical fume hood.[5] | For handling small quantities in a well-ventilated laboratory fume hood.[5] |
| Increased Risk of Splash or Aerosol | Chemical splash goggles and a face shield.[5][6] | Double-gloving with chemical-resistant gloves.[5] | Chemical-resistant apron or coveralls over a lab coat.[5] | A NIOSH-approved respirator with organic vapor cartridges may be necessary.[7] | For handling larger quantities, during reactions that may generate aerosols, or if working outside of a fume hood.[5] |
| Emergency (Spill) | Full-face respirator with appropriate cartridges. | Heavy-duty chemical-resistant gloves. | Fully encapsulated chemical- and vapor-protective suit. | Positive pressure, full face-piece self-contained breathing apparatus (SCBA). | In the event of a significant spill or release. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes. Goggles provide a seal around the eyes, offering superior protection compared to safety glasses. A face shield protects the entire face from larger splashes.[8]
-
Hand Protection: Nitrile or neoprene gloves provide a suitable barrier against incidental contact with many organic chemicals. Double-gloving is recommended for extended handling or when there is a higher risk of exposure.
-
Body Protection: A lab coat protects the skin and personal clothing from minor spills and contamination. A chemical-resistant apron provides an additional layer of protection for the torso.
-
Respiratory Protection: Handling SEM-pyrazole in a certified chemical fume hood is the primary method for controlling inhalation exposure. A respirator should be used as a secondary protective measure when engineering controls are insufficient.[7]
Step-by-Step Safe Handling Protocol
Adherence to a strict protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation:
-
Information Review: Before beginning any work, thoroughly review this guide and any available safety information for related compounds.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and quenching agents, within the fume hood.
-
Emergency Equipment Check: Confirm that the safety shower and eyewash station are accessible and operational.[9]
Handling:
-
Don PPE: Put on the appropriate level of PPE as determined by your risk assessment.
-
Work Within Fume Hood: Conduct all manipulations of SEM-pyrazole within the confines of a certified chemical fume hood.[5]
-
Avoid Inhalation and Contact: Handle the compound carefully to avoid generating aerosols or vapors. Prevent contact with skin, eyes, and clothing.[2]
-
Controlled Dispensing: When transferring the liquid, use a syringe or pipette to minimize the risk of spills.
-
Keep Containers Closed: Keep the container tightly sealed when not in use to prevent the escape of vapors.[9]
Post-Handling:
-
Decontamination: Wipe down the work area and any contaminated equipment with an appropriate solvent.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Emergency Procedures: Be Prepared
Accidents can happen, and a swift, informed response is critical.
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[10]
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Disposal Plan: Responsible Stewardship
Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.
-
Waste Classification: While specific regulations may vary, it is likely that waste containing SEM-pyrazole will be classified as hazardous chemical waste.
-
Waste Collection: Collect all waste materials, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and compatible waste container.
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not discharge into drains or the environment.[10]
Logical Workflow for Handling SEM-Pyrazole
The following diagram illustrates the logical progression of tasks and decision points for the safe handling of SEM-pyrazole.
Caption: A logical workflow for handling SEM-pyrazole.
By internalizing and consistently applying these safety protocols, you contribute to a safer laboratory environment for yourself and your colleagues, enabling the advancement of science with confidence and integrity.
References
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- BenchChem. (n.d.). This compound | 133560-57-3.
- Aldrich. (2024, October 18).
- ChemicalBook. (n.d.). 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | 941685-27-4.
- PubChem. (2024, November 20). 4-(1H-Pyrazol-4-yl)-7-(2-(trimethylsilyl)ethoxy)methyl-7H-pyrrolo(2,3-d)pyrimidine.
- MedChemExpress. (n.d.). 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine.
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- 10. download.basf.com [download.basf.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
